molecular formula C8H18 B165616 3-Methylheptane CAS No. 589-81-1

3-Methylheptane

Cat. No.: B165616
CAS No.: 589-81-1
M. Wt: 114.23 g/mol
InChI Key: LAIUFBWHERIJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylheptane is a branched-chain alkane that serves as a critical standard and model compound in advanced scientific research. Its primary application is in analytical chemistry, where it is used as a reference material in gas chromatography (GC) and GC-MS for tasks such as retention index calibration, FID response factor determination, and the compositional analysis of complex hydrocarbon mixtures like gasoline . In the field of atmospheric and environmental science, this compound is used to study the degradation mechanisms of non-methane hydrocarbons (NMHCs) . Its gas-phase reactions with chlorine atoms and other oxidants are investigated to determine kinetic rate constants and identify secondary organic aerosol (SOA) formation pathways, which are vital for modeling urban air quality and assessing the environmental impact of hydrocarbon emissions . Furthermore, this compound is valuable in combustion science and petrochemical research. Its structure and properties make it a relevant subject in fuel research for understanding auto-ignition behavior and octane ratings . It also acts as a well-defined single-component feed in catalytic studies to probe isomerization and cracking pathways, providing insights into catalyst selectivity and reaction mechanisms in hydrocarbon processing . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIUFBWHERIJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862250
Record name Heptane, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid
Record name 3-Methylheptane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14554
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-Methylheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

118.00 °C. @ 760.00 mm Hg
Record name 3-Methylheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.000792 mg/mL at 25 °C
Record name 3-Methylheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

19.6 [mmHg]
Record name 3-Methylheptane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14554
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

589-81-1
Record name 3-Methylheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYLHEPTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptane, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptane, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylheptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLHEPTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4R1WI6C0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-100 °C
Record name 3-Methylheptane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3-Methylheptane chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of 3-Methylheptane

Introduction

This compound is a branched-chain alkane with the chemical formula C8H18.[1] It is an isomer of octane (B31449) and finds applications in organic synthesis and as a calibration compound.[2] As a non-polar hydrocarbon, it is a colorless, flammable liquid with a faint gasoline-like odor.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for its key characteristics.

Table 1: General and Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1][3]
Molecular Formula C8H18[1][2][3]
Molecular Weight 114.23 g/mol [1][2][4]
CAS Number 589-81-1[1][2][4]
EC Number 209-660-6[2][4]
SMILES String CCCCC(C)CC[4]
InChI 1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3[3][4]
InChI Key LAIUFBWHERIJIH-UHFFFAOYSA-N[4]
Table 2: Physical Properties
PropertyValue
Appearance Colorless liquid[1][2]
Odor Faint gasoline-like, resembling hexane[1][2]
Odor Threshold 1.5 ppmv[2][5]
Density 0.705 g/mL at 25 °C[2][4]
Boiling Point 118 °C[2][4]
Melting Point -121 to -120 °C[2][6]
Vapor Pressure 0.73 psi (37.7 °C)[4]
Refractive Index n20/D 1.398[2][4][6]
Solubility in Water Very low solubility[1]
Solubility in Organic Solvents Soluble in non-polar solvents like hexane, benzene, and toluene[1]
Table 3: Thermochemical Properties
PropertyValue
Standard Enthalpy of Formation (ΔfH⦵298) -253.6 – -251.4 kJ/mol[6]
Standard Enthalpy of Combustion (ΔcH⦵298) -5469.5 – -5466.9 kJ/mol[6]
Heat Capacity (C) 250.20 J K⁻¹ mol⁻¹[6]
Standard Molar Entropy (S⦵298) 362.6 J K⁻¹ mol⁻¹[6]
Table 4: Safety and Hazard Information
PropertyValue
Flash Point 7 °C (44.6 °F) - closed cup[4]
Signal Word Danger[4]
Hazard Statements H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H410 (Very toxic to aquatic life with long lasting effects)[4][6][7]
Precautionary Statements P210, P233, P273, P301 + P310, P303 + P361 + P353, P331[4][6]
Hazard Classifications Flammable Liquid 2, Aspiration Hazard 1, Skin Irritant 2, STOT SE 3, Aquatic Acute 1, Aquatic Chronic 1[4][7]
Target Organs Central nervous system[4]
Table 5: Spectroscopic Data
SpectrumKey Features
¹H NMR (400 MHz, CDCl₃) Shifts [ppm]: 0.84, 0.86, 0.88, 0.89, 0.91, 1.09, 1.11, 1.12, 1.13, 1.14, 1.22, 1.23, 1.24, 1.26, 1.27, 1.28, 1.29, 1.30, 1.32, 1.34, 1.35[3]
¹³C NMR (25.16 MHz, CDCl₃) Shifts [ppm]: 11.46, 14.21, 19.30, 23.19, 29.55, 29.65, 34.58, 36.51[3]
Infrared (IR) Spectrum Prominent peaks for C-H stretching vibrations from 2975 to 2845 cm⁻¹ and C-H deformation vibrations between 1480 and 1370 cm⁻¹.[8][9]
Mass Spectrum (Electron Ionization) Data available through the NIST Mass Spectrometry Data Center.[10]

Logical Relationship and Classification

This compound is classified within the broad category of hydrocarbons. Its specific classification provides context to its chemical behavior.

G A Hydrocarbons B Aliphatic A->B C Aromatic A->C D Saturated (Alkanes) B->D E Unsaturated B->E F Acyclic Alkanes D->F G Cycloalkanes D->G H This compound F->H G A Start: Prepare Sample Assembly B Attach sample tube to thermometer A->B C Insert inverted capillary tube B->C D Place assembly in Thiele tube with mineral oil C->D E Heat the side arm of the Thiele tube gently D->E F Observe for a continuous stream of bubbles E->F F->E No, continue heating G Stop heating F->G Yes H Record temperature when liquid enters capillary tube G->H I End: Boiling Point Determined H->I G A Start: Measure mass of empty, dry pycnometer (m1) B Fill pycnometer with this compound A->B C Measure mass of filled pycnometer (m2) B->C D Calculate mass of liquid (m_liquid = m2 - m1) C->D F Calculate Density (ρ = m_liquid / V) D->F E Record the known volume of the pycnometer (V) E->F G End: Density Determined F->G

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Isolation of 3-Methylheptane

Abstract

This technical guide provides a comprehensive overview of the synthesis and isolation of this compound (C₈H₁₈), a branched alkane.[1][2] It details established synthetic methodologies, including Grignard reactions and Wurtz coupling, and outlines purification techniques such as fractional distillation and preparative gas chromatography. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to serve as a practical resource for laboratory professionals. This compound is a colorless, flammable liquid used in organic synthesis and as a calibration compound.[3][4]

Introduction to this compound

This compound is a structural isomer of octane, characterized by a heptane (B126788) backbone with a methyl group attached to the third carbon atom.[1][2][5] As a non-polar hydrocarbon, it is soluble in organic solvents like hexane (B92381) and benzene (B151609) but has very low solubility in water.[4] Its primary applications are in fuel research, where its combustion properties are of interest, and as a standard in analytical chemistry.[4] Understanding its synthesis and purification is crucial for obtaining high-purity samples required for these applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₈[1][2][6]
Molar Mass114.23 g/mol [1][2]
Boiling Point118-120 °C[2][3]
Melting Point-120 to -122 °C[2][3]
Density0.705 g/mL at 25 °C[2][3]
Refractive Index (n²⁰/D)1.398[2][3]
CAS Number589-81-1[1][2][6]

Synthesis of this compound

The synthesis of a specific branched alkane like this compound requires methods that allow for precise carbon-carbon bond formation. The following sections detail viable synthetic routes.

Grignard Reaction Route

The Grignard reaction is a versatile method for forming carbon-carbon bonds and is well-suited for synthesizing precursors to this compound.[7] The general approach involves reacting a Grignard reagent with a carbonyl compound to produce a tertiary alcohol, which is then deoxygenated to yield the target alkane.[8][9]

Reaction Pathway:

  • Formation of Grignard Reagent: An alkyl halide reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.[7][10]

  • Reaction with a Ketone: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of a ketone's carbonyl group. For this compound, one could react sec-butylmagnesium bromide with butan-2-one.

  • Hydrolysis: An acidic workup hydrolyzes the magnesium alkoxide intermediate to form the tertiary alcohol, 3-methylheptan-3-ol.[10]

  • Deoxygenation: The alcohol is then converted to the alkane. This can be achieved via dehydration to an alkene followed by catalytic hydrogenation, or through a direct reduction method like the Barton-McCombie deoxygenation.

Wurtz Reaction

The Wurtz reaction involves the reductive coupling of two alkyl halides using sodium metal in a dry ether solvent to form a higher alkane.[11][12][13]

Reaction Pathway: The general reaction is: 2 R-X + 2 Na → R-R + 2 NaX.[13][14] To synthesize this compound, a cross-coupling reaction between two different alkyl halides would be necessary (e.g., 2-bromobutane (B33332) and butyl bromide). However, a significant drawback of the Wurtz reaction for synthesizing unsymmetrical alkanes is the formation of a mixture of products (butane, octane, and this compound), which are difficult to separate.[15] Therefore, this method generally results in low yields of the desired product.[12]

Table 2: Comparison of Synthesis Methods for this compound

MethodReactantsCatalyst/ReagentTypical YieldPurity before PurificationKey Considerations
Grignard Reaction sec-Butylmagnesium bromide + Butan-2-oneMg, Dry Ether, H₃O⁺30-60% (overall)ModerateRequires strictly anhydrous conditions.[9] The multi-step process can lower the overall yield.
Wurtz Reaction 2-Bromobutane + Butyl BromideNa, Dry EtherLow (<20%)LowProduces a mixture of alkanes, making it unsuitable for preparing pure, unsymmetrical alkanes.[12][15]

Isolation and Purification

After synthesis, this compound must be isolated from the reaction mixture and purified to remove byproducts, unreacted starting materials, and solvents.

Extraction and Washing

The crude product is typically first worked up by liquid-liquid extraction. The organic layer containing the product is washed sequentially with dilute acid, a basic solution (like NaHCO₃), and brine to remove acidic and basic impurities.[16] The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.[16][17]

Fractional Distillation

Fractional distillation is the primary method for purifying volatile liquids with close boiling points.[18][19] Since this compound (b.p. 118-120 °C) may be mixed with other alkanes or residual solvents, a fractionating column is used to achieve a good separation based on boiling point differences.[2][20] The efficiency of the separation depends on the length and packing of the fractionating column (i.e., the number of theoretical plates).[20]

Preparative Gas Chromatography (pGC)

For achieving very high purity (>99.5%), preparative gas chromatography is an effective technique.[21] In pGC, the sample is injected into a gas chromatograph with a preparative column. The components are separated based on their differential partitioning between the mobile and stationary phases.[22] The separated fractions are then collected as they elute from the column. This method is typically used for small-scale purifications.

Table 3: Comparison of Isolation and Purification Methods

MethodPrincipleAchievable PurityScaleAdvantagesDisadvantages
Fractional Distillation Separation by boiling point difference95-99%Lab to IndustrialScalable, cost-effective for large quantities.Less effective for compounds with very close boiling points (azeotropes).[18]
Preparative GC Differential partitioning between phases>99.5%Lab ScaleVery high purity, excellent for separating isomers.Low throughput, expensive, not easily scalable.[21]

Experimental Protocols

Protocol 1: Synthesis of 3-Methylheptan-3-ol via Grignard Reaction
  • Materials: Magnesium turnings, iodine crystal, 2-bromobutane, anhydrous diethyl ether, butan-2-one, 1 M H₂SO₄, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be flame-dried or oven-dried.[10]

    • Place magnesium turnings in the flask with a small crystal of iodine.

    • Prepare a solution of 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 2-bromobutane solution to the flask to initiate the reaction. Once the reaction begins (indicated by bubbling and heat), add the remaining solution dropwise while stirring to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the flask in an ice bath. Add a solution of butan-2-one in anhydrous ether dropwise from the dropping funnel.

    • After addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

    • Pour the reaction mixture slowly over a mixture of crushed ice and 1 M sulfuric acid to hydrolyze the complex.[10]

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the ether by rotary evaporation to yield crude 3-methylheptan-3-ol.

(Note: Conversion of the alcohol to this compound requires a subsequent deoxygenation step not detailed here.)

Protocol 2: Purification by Fractional Distillation
  • Materials: Crude this compound, boiling chips, fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask).

  • Procedure:

    • Assemble the fractional distillation apparatus. Ensure the fractionating column is packed (e.g., with Raschig rings or Vigreux indentations) and insulated.

    • Place the crude this compound and a few boiling chips into the distilling flask.

    • Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

    • Monitor the temperature at the top of the column. Initially, lower-boiling impurities will distill.

    • Discard the initial fraction (forerun) that comes over at a lower temperature.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (118-120 °C).[2][3]

    • Stop the distillation before the flask runs dry to prevent the formation of explosive peroxides and overheating of the residue.

    • The collected distillate is purified this compound. Purity can be assessed by gas chromatography or NMR spectroscopy.[1]

Visualizations

Workflow for Synthesis and Isolation

Synthesis_Isolation_Workflow Figure 1: General Workflow for Synthesis and Isolation of this compound cluster_synthesis Synthesis Stage cluster_isolation Isolation & Purification Stage Reactants Alkyl Halide + Mg Ketone Grignard Grignard Reaction Reactants->Grignard Crude_Product Crude Product Mixture Grignard->Crude_Product Workup Aqueous Workup & Extraction Crude_Product->Workup Transfer Drying Drying Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: General Workflow for Synthesis and Isolation of this compound

Grignard Reaction Pathway

Grignard_Pathway Figure 2: Grignard Reaction Pathway for 3-Methylheptan-3-ol node_reactants 2-Bromobutane + Butan-2-one node_mg 1. Mg, Dry Ether node_product 3-Methylheptan-3-ol node_mg->node_product Grignard Synthesis node_h3o 2. H3O+ (workup) node_alkane This compound node_deoxygenation Deoxygenation (e.g., Dehydration/Hydrogenation) node_deoxygenation->node_alkane Reduction

Caption: Grignard Reaction Pathway for 3-Methylheptan-3-ol

References

A Comprehensive Technical Guide to the Structural Formula and Isomerism of 3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 3-methylheptane, a branched-chain alkane. It details its structural formula, explores the constitutional and stereoisomerism associated with its molecular formula (C8H18), and presents key physicochemical properties in a comparative format. Furthermore, a detailed experimental protocol for the separation and identification of such isomers using Gas Chromatography-Mass Spectrometry (GC-MS) is provided, supplemented by visualizations to clarify complex relationships and workflows.

Introduction to this compound

This compound is a saturated hydrocarbon belonging to the alkane family, with the molecular formula C8H18.[1][2] It is a structural isomer of n-octane and is a colorless liquid at room temperature.[1][3] The name "this compound" signifies a heptane (B126788) (seven-carbon) parent chain with a methyl group (–CH3) attached to the third carbon atom.[3] This specific branching arrangement imparts distinct physical and chemical properties compared to its other isomers.

Structural Formula and Nomenclature

The structure of an organic molecule dictates its properties and reactivity. According to IUPAC nomenclature rules, the longest continuous carbon chain is identified as the parent chain, and any attached groups are named as substituents with their position indicated by a number.[4]

For this compound, the structural formula is CH3CH2CH(CH3)CH2CH2CH2CH3 .[1][2]

  • Parent Chain : A seven-carbon chain (heptane).

  • Substituent : A single methyl group (–CH3).

  • Position : The methyl group is located on the third carbon atom of the heptane chain.

Isomerism in C8H18 Alkanes

Isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. The molecular formula C8H18 encompasses a total of 18 constitutional (structural) isomers.[4][5][6] Alkanes primarily exhibit constitutional isomerism and, in certain cases, stereoisomerism.

Constitutional Isomerism

Constitutional isomers, also known as structural isomers, differ in the connectivity of their atoms. The 18 constitutional isomers of octane (B31449) represent variations in carbon chain length and branching.[4][5] These differences in structure, though seemingly minor, lead to significant variations in physical properties such as boiling point and density. Generally, increased branching lowers the boiling point due to reduced surface area and weaker intermolecular van der Waals forces.

The diagram below illustrates the relationship between the parent chains and the various branched structures for the C8H18 isomers.

G cluster_octane Octane Parent Chain (C8) cluster_heptane Heptane Parent Chain (C7) cluster_hexane Hexane (B92381) Parent Chain (C6) cluster_pentane Pentane Parent Chain (C5) cluster_butane Butane Parent Chain (C4) n-Octane n-Octane 2-Methylheptane 2-Methylheptane This compound This compound 4-Methylheptane 4-Methylheptane 2,2-Dimethylhexane 2,2-Dimethylhexane 2,3-Dimethylhexane 2,3-Dimethylhexane 2,4-Dimethylhexane 2,4-Dimethylhexane 2,5-Dimethylhexane 2,5-Dimethylhexane 3,3-Dimethylhexane 3,3-Dimethylhexane 3,4-Dimethylhexane 3,4-Dimethylhexane 3-Ethylhexane 3-Ethylhexane 2,2,3-Trimethylpentane 2,2,3-Trimethylpentane 2,2,4-Trimethylpentane 2,2,4-Trimethylpentane 2,3,3-Trimethylpentane 2,3,3-Trimethylpentane 2,3,4-Trimethylpentane 2,3,4-Trimethylpentane 3-Ethyl-2-methylpentane 3-Ethyl-2-methylpentane 3-Ethyl-3-methylpentane 3-Ethyl-3-methylpentane 2,2,3,3-Tetramethylbutane 2,2,3,3-Tetramethylbutane

Caption: Constitutional isomers of C8H18 grouped by parent carbon chain length.

Stereoisomerism in this compound

Stereoisomers have the same molecular formula and atom connectivity but differ in the three-dimensional arrangement of their atoms. This compound exhibits stereoisomerism because its third carbon atom is a stereocenter (or chiral center).[1][2] A chiral center is a carbon atom bonded to four different groups.

In this compound, the third carbon is attached to:

  • A hydrogen atom (–H)

  • A methyl group (–CH3)

  • An ethyl group (–CH2CH3)

  • A butyl group (–CH2CH2CH2CH3)

This arrangement allows for the existence of two non-superimposable mirror images, known as enantiomers: (R)-3-methylheptane and (S)-3-methylheptane.[7][8] These enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Caption: Enantiomers of this compound, illustrating its chiral nature.

Data Presentation: Physicochemical Properties

The structural differences among C8H18 isomers result in distinct physicochemical properties. The following table summarizes key data for this compound and a selection of its constitutional isomers for comparison.

IsomerIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
C8H18n-Octane125.7-56.80.703
C8H18This compound 118.9 -120.5 0.705
C8H182-Methylheptane117.6-109.00.698
C8H182,2-Dimethylhexane106.8-121.20.695
C8H182,2,4-Trimethylpentane99.2-107.40.692
C8H182,2,3,3-Tetramethylbutane106.5100.70.719 (at 110°C)

Data sourced from multiple chemical databases. Boiling and melting points are at standard pressure.

Experimental Protocols: Isomer Separation and Identification

The separation and identification of structurally similar, volatile compounds like alkane isomers is a significant analytical challenge.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose, offering high-resolution separation and definitive molecular identification.[10][11]

Protocol: GC-MS Analysis of C8H18 Isomers

Objective: To separate a mixture of C8H18 isomers and identify individual components, including this compound, based on their retention times and mass spectra.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 ppm) of the isomer mixture in a high-purity volatile solvent, such as hexane or pentane.

    • If necessary, filter the sample to remove any particulate matter.

    • Prepare a series of calibration standards for quantitative analysis if required.

  • Gas Chromatography (GC) System and Parameters:

    • Injector: Split/splitless injector.

    • Injector Temperature: 250 °C (to ensure rapid vaporization).

    • Injection Mode: Split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a dimethylpolysiloxane stationary phase) is typically used for hydrocarbon separation.[12]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.

      • Hold: Maintain 150 °C for 2 minutes.

  • Mass Spectrometry (MS) System and Parameters:

    • Interface Temperature: 280 °C (to prevent condensation of analytes).

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Mode: Full scan.

    • Mass Range: m/z 40-200.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC).

    • Identify the retention time for each separated peak.

    • Extract the mass spectrum for each peak.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) to confirm the identity of each isomer. The fragmentation patterns for alkane isomers, while similar, often have subtle differences in the relative abundance of fragment ions that aid in identification.[9]

G A 1. Sample Preparation (Dilute isomer mix in hexane) B 2. GC Injection (1 µL, 250°C) A->B C 3. Chromatographic Separation (Capillary Column, Temp Program) B->C D 4. Elution to MS C->D E 5. Ionization & Fragmentation (Electron Ionization, 70 eV) D->E F 6. Mass Analysis (Quadrupole, m/z 40-200) E->F G 7. Detection F->G H 8. Data Processing (TIC & Mass Spectra) G->H I 9. Isomer Identification (Compare to NIST Library) H->I

Caption: Experimental workflow for the GC-MS analysis of C8H18 isomers.

Conclusion

This compound serves as an exemplary model for understanding fundamental concepts in organic chemistry, including IUPAC nomenclature and the nuances of isomerism. Its molecular formula, C8H18, gives rise to 17 other constitutional isomers and, due to its chiral center, a pair of enantiomers. These structural variations are directly linked to observable differences in physicochemical properties. The detailed GC-MS protocol provided herein outlines a robust and widely accepted methodology for the effective separation and definitive identification of these closely related compounds, a critical capability in petrochemical analysis, synthetic chemistry, and quality control.

References

Stereoisomers of 3-Methylheptane and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of 3-Methylheptane

Introduction

This compound (C8H18) is a branched-chain alkane and an isomer of octane.[1][2][3][4] Its molecular structure features a chiral center at the third carbon atom (C3), the point where the methyl group is attached.[5][6] Chirality arises because this carbon atom is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a butyl group. This structural characteristic gives rise to stereoisomerism, specifically the existence of two non-superimposable mirror-image forms known as enantiomers.[6] These enantiomers are designated as (R)-3-methylheptane and (S)-3-methylheptane.[7][8]

Enantiomers share identical physical properties such as boiling point, melting point, density, and refractive index.[9][10] Their fundamental difference lies in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.[11][12] This phenomenon is termed optical activity and is a defining characteristic of chiral molecules.[11] Due to these subtle differences, the ability to separate and characterize individual enantiomers is critical in fields like pharmacology and stereoselective synthesis, where the biological activity of a molecule can be highly dependent on its specific stereochemistry.

Data Presentation: Physicochemical Properties

The physical properties of the this compound enantiomers are identical, reflecting their mirror-image relationship. The data presented below pertains to both the individual enantiomers and the racemic mixture (a 50:50 mixture of both enantiomers).

PropertyValue
Molecular Formula C8H18[1][2][8][13]
Molecular Weight 114.23 g/mol [1][2][3][14]
Boiling Point 118-120 °C[3][4][14][15]
Melting Point -120 to -122 °C[3][4][15]
Density 0.705 g/mL at 25 °C[4][14][15]
Refractive Index (n20/D) 1.398[4][14]
Optical Rotation ([α]D) Equal in magnitude, opposite in sign for (R) and (S) enantiomers.

Stereoisomer Relationship Diagram

G cluster_enantiomers Enantiomers racemic Mixture of (R) and (S) R_isomer (R)-3-methylheptane racemic->R_isomer Resolution S_isomer (S)-3-methylheptane racemic->S_isomer Resolution optical_activity Optical Activity (Rotation of Plane-Polarized Light) R_isomer->optical_activity S_isomer->optical_activity

Caption: Logical relationship of this compound stereoisomers.

Experimental Protocols

Enantiomeric Separation (Resolution) by Chiral Chromatography

The separation of enantiomers from a racemic mixture is a process known as resolution.[16] While classical chemical resolution involves forming diastereomeric salts, modern chromatographic techniques offer highly efficient separation.[17] Chiral Gas Chromatography (GC) is particularly suitable for volatile alkanes like this compound.

Objective: To separate the (R)- and (S)-enantiomers of this compound from a racemic mixture.

Methodology: Chiral Gas Chromatography (GC)

  • System Preparation:

    • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) is standard.

    • Chiral Stationary Phase (CSP) Column: Select a capillary column with a chiral stationary phase. Cyclodextrin-based CSPs are often effective for resolving hydrocarbon enantiomers. An example would be a 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin phase.

    • Carrier Gas: Use high-purity helium or hydrogen as the carrier gas.

  • Sample Preparation:

    • Prepare a dilute solution of racemic this compound (e.g., 100 µg/mL) in a volatile, achiral solvent such as hexane (B92381) or pentane.

  • Instrumental Conditions (Example):

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) to ensure good initial separation on the column, then ramp up at a controlled rate (e.g., 2 °C/min) to a final temperature of 120 °C. The optimal temperature program must be determined empirically.

    • Carrier Gas Flow Rate: Set to the optimal flow rate for the column diameter (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: A high split ratio (e.g., 100:1) is often used to prevent column overloading and ensure sharp peaks.

  • Data Acquisition and Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers should elute at different retention times.

    • Peak identification requires authentic standards of the pure (R) and (S) enantiomers. Without standards, the peaks can only be designated as "enantiomer 1" and "enantiomer 2."

    • The relative area of the two peaks can be used to determine the enantiomeric excess (ee) or optical purity of a non-racemic sample.

Analysis of Optical Activity by Polarimetry

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light caused by an optically active sample. This is the definitive experimental method to distinguish between enantiomers.[18]

Objective: To measure the specific rotation of a purified enantiomer of this compound.

Methodology: Polarimetry

  • Instrumentation:

    • Polarimeter: An instrument equipped with a sodium lamp (D-line, 589.6 nm) is standard.[19]

  • Sample Preparation:

    • Accurately prepare a solution of a known concentration (c) of the purified enantiomer in a suitable achiral solvent (e.g., chloroform, ethanol). A typical concentration is between 1-10 mg/mL.[18] Ensure the sample is completely dissolved and the solution is homogenous and free of bubbles.

    • The solvent itself must be optically inactive.

  • Measurement Protocol:

    • Calibration: Calibrate the polarimeter by filling the sample cell with the pure solvent and setting the reading to zero. This is the "blank" measurement.

    • Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, typically 1 decimeter) with the sample solution, ensuring no air bubbles are in the light path.[18]

    • Record the observed angle of rotation (α). The measurement should be taken at a standardized temperature, typically 20 °C or 25 °C.

  • Calculation of Specific Rotation:

    • The specific rotation, [α], is a standardized physical constant for a chiral compound. It is calculated using the following formula:[19] [α] = α / (l × c) Where:

      • [α] is the specific rotation.

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the sample in grams per milliliter (g/mL).

    • A positive (+) value indicates a dextrorotatory compound, while a negative (-) value indicates a levorotatory compound.[11] The (R) and (S) labels are absolute configurations and do not directly correlate with the (+) or (-) direction of optical rotation.

References

Thermodynamic Properties of 3-Methylheptane at Low Temperatures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the low-temperature thermodynamic properties of 3-methylheptane, targeting researchers, scientists, and professionals in drug development. The data presented is crucial for understanding the behavior of this branched alkane at cryogenic temperatures, which is essential for various scientific and industrial applications.

Quantitative Thermodynamic Data

The low-temperature thermal properties of this compound have been determined through precise experimental measurements. The following tables summarize the key thermodynamic data obtained from these studies.

Table 1: Molar Heat Capacity of this compound at Selected Temperatures [1][2]

Temperature (K)Molar Heat Capacity (Cp, J·K-1·mol-1)
10Value derived from Debye function
2021.34
3038.62
4052.68
5064.64
6075.02
8092.80
100108.07
120121.92
140135.06
152.67 (Triple Point)143.76 (solid)
152.67 (Triple Point)211.29 (liquid)
160212.55
180218.49
200224.97
250240.37
298.15250.20[3][4]
380Data available up to this temperature

Table 2: Enthalpy and Entropy of Fusion for this compound [1][2]

PropertyValue
Triple Point Temperature (Ttriple)152.67 ± 0.05 K
Enthalpy of Fusion (ΔHfus)10.936 ± 0.011 kJ·mol-1
Entropy of Fusion (ΔSfus)71.63 ± 0.07 J·K-1·mol-1

Table 3: Molar Thermodynamic Functions of this compound in the Liquid State at Selected Temperatures [1][2]

Temperature (K)Molar Enthalpy (H°(T) - H°(0)) (J·mol-1)Molar Entropy (S°) (J·K-1·mol-1)
298.1555032362.6[3][4]

Experimental Protocols

The primary experimental technique used to determine the low-temperature thermodynamic properties of this compound was adiabatic calorimetry .[1][2] This method allows for precise measurement of the heat capacity of a substance as a function of temperature.

Adiabatic Calorimetry

The experimental setup for adiabatic calorimetry involves a sample container (calorimeter) that is thermally isolated from its surroundings. This is typically achieved by a series of concentric shields and a high-vacuum environment.

Key steps in the experimental procedure:

  • Sample Preparation: A high-purity sample of this compound is placed in the calorimeter. The purity of the sample is a critical factor in obtaining accurate thermodynamic data.

  • Cooling: The calorimeter and sample are cooled to the lowest temperature of the experimental range, typically around 10 K.

  • Heating Intervals: A known amount of electrical energy is supplied to a heater within the calorimeter, causing a small, incremental increase in the sample's temperature.

  • Temperature Measurement: The temperature of the sample is precisely measured before and after the energy input, once thermal equilibrium is reached.

  • Heat Capacity Calculation: The heat capacity (Cp) is calculated from the measured energy input (ΔQ) and the corresponding temperature rise (ΔT) using the formula Cp = ΔQ / ΔT.

  • Adiabatic Conditions: Throughout the experiment, the temperature of the surrounding shields is carefully controlled to match the temperature of the calorimeter, minimizing any heat exchange with the environment. This ensures that all the energy input is absorbed by the sample.

The measurements are carried out over a wide temperature range, from approximately 10 K to 380 K, to characterize the thermodynamic properties of both the solid and liquid phases.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the thermodynamic properties of this compound using adiabatic calorimetry.

ThermodynamicWorkflow cluster_exp Experimental Measurement cluster_calc Data Processing and Calculation cluster_output Output sample High-Purity this compound Sample calorimeter Adiabatic Calorimeter sample->calorimeter measurements Measure Heat Input (ΔQ) & Temperature Rise (ΔT) (10 K to 380 K) calorimeter->measurements cp_calc Calculate Heat Capacity (Cp = ΔQ / ΔT) measurements->cp_calc phase_trans Determine Phase Transition Properties (Triple Point, Enthalpy of Fusion) cp_calc->phase_trans thermo_func Calculate Thermodynamic Functions (Enthalpy, Entropy) phase_trans->thermo_func tables Tabulated Thermodynamic Data thermo_func->tables

Caption: Workflow for determining thermodynamic properties.

References

In-Depth Technical Guide to the Solubility of 3-Methylheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methylheptane, a branched alkane, in various organic solvents. This information is critical for professionals in research, chemical synthesis, and drug development who utilize alkanes as solvents, reaction media, or components in formulations. This guide covers the theoretical basis of this compound's solubility, presents available quantitative data, details experimental protocols for solubility determination, and illustrates the underlying principles of intermolecular interactions.

Introduction: The Physicochemical Profile of this compound

This compound (C8H18) is a colorless, flammable liquid with a characteristic odor. As a non-polar branched alkane, its solubility is primarily dictated by the principle of "like dissolves like."[1][2] This means it exhibits high solubility in non-polar organic solvents and is poorly soluble in polar solvents such as water.[1][2][3] The solubility of this compound is a critical parameter in various applications, including its use as a solvent, in calibration standards, and in organic synthesis.[4][5]

The primary intermolecular forces at play in this compound are weak van der Waals forces (specifically, London dispersion forces).[2][6][7] When this compound is mixed with an organic solvent, the existing van der Waals forces between the solute and solvent molecules are disrupted, and new forces are formed between them.[2][6][7] In non-polar solvents, the energy required to break these interactions is comparable to the energy released when new interactions are formed, leading to good solubility.[2][6][7]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various solvents. It is important to note that comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in publicly accessible literature. The data presented here has been compiled from various chemical databases and publications.

Table 1: Solubility of this compound in Alcohols

SolventTemperature (°C)Solubility (g/L)Reference
Methanol5154[4][5]
10170[4][5]
15190[4][5]
20212[4][5]
25242[4][5]
30274[4][5]
35314[4][5]
40365[4][5]

Table 2: Solubility of this compound in Water

SolventTemperature (°C)Solubility (mg/L)Reference
Water250.792[5][8]

Table 3: Qualitative Solubility of this compound in Other Organic Solvents

Solvent ClassRepresentative SolventsSolubility ProfileReference
AlkanesHexane, HeptaneMiscible[4][1]
Aromatic HydrocarbonsBenzene, TolueneSoluble[1]

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid in another liquid, also known as mutual solubility, can be performed using various methods. The "Cloud Point" or "Synthetic" method is a common and reliable technique for determining the temperature at which two liquids become miscible. Below is a detailed protocol based on this method.

Determination of Mutual Solubility by the Cloud Point Method

Objective: To determine the temperature at which a specific composition of this compound and an organic solvent become fully miscible, known as the cloud point. By determining the cloud point for a range of compositions, a mutual solubility curve can be constructed.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • A set of sealable glass test tubes or vials

  • A calibrated thermometer or temperature probe with a resolution of ±0.1°C

  • A temperature-controlled water bath with a stirring mechanism

  • Pipettes or syringes for accurate volume or mass measurements

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation of Samples:

    • Prepare a series of samples with varying compositions of this compound and the organic solvent in the sealable test tubes. For example, prepare mixtures with 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% by mass or volume of this compound.

    • The total volume or mass of each sample should be sufficient to allow for clear observation of the phase change.

    • Securely seal the test tubes to prevent evaporation of the volatile components.

  • Heating and Observation:

    • Place the test tubes in the water bath.

    • Begin heating the water bath slowly while continuously stirring or agitating the samples. A slow heating rate (e.g., 1°C/minute) is crucial for accurate determination.

    • Initially, the mixture will appear cloudy or as two distinct phases (immiscible).

    • Observe the samples closely. The temperature at which the solution becomes clear and homogeneous (a single phase) is the cloud point for that specific composition. Record this temperature.

  • Cooling and Observation:

    • After the cloud point is reached, allow the water bath and the samples to cool down slowly.

    • The temperature at which the solution first shows turbidity or phase separation is also recorded.

    • The average of the temperatures recorded during heating and cooling can be taken as the equilibrium solubility temperature for that composition.

  • Data Analysis and Curve Construction:

    • Repeat the measurement for each composition to ensure reproducibility.

    • Plot the recorded cloud point temperatures against the corresponding compositions (e.g., mass fraction or mole fraction of this compound).

    • The resulting curve is the mutual solubility curve for the this compound-solvent system. The peak of this curve, if present, represents the upper consolute temperature, above which the two liquids are miscible in all proportions.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound and many organic solvents are flammable; avoid open flames and sources of ignition.

Visualization of Solubility Principles

The solubility of this compound in organic solvents is governed by the balance of intermolecular forces between the solute and solvent molecules. This relationship can be visualized as a logical workflow.

G Factors Influencing this compound Solubility Solute This compound (Solute) Solute_IMF Solute-Solute Intermolecular Forces (van der Waals) Solute->Solute_IMF Possesses Solute_Solvent_IMF Solute-Solvent Intermolecular Forces Solute->Solute_Solvent_IMF Solvent Organic Solvent Solvent_IMF Solvent-Solvent Intermolecular Forces Solvent->Solvent_IMF Possesses Solvent->Solute_Solvent_IMF Energy_Input Energy Input (to break interactions) Solute_IMF->Energy_Input Solvent_IMF->Energy_Input Energy_Output Energy Released (from new interactions) Solute_Solvent_IMF->Energy_Output Solubility_Outcome Solubility Outcome Energy_Input->Solubility_Outcome Energy_Output->Solubility_Outcome High_Solubility High Solubility (Miscible) Solubility_Outcome->High_Solubility Energy Input ≈ Energy Output (Similar Polarity) Low_Solubility Low Solubility (Immiscible) Solubility_Outcome->Low_Solubility Energy Input >> Energy Output (Dissimilar Polarity)

Caption: Logical workflow of intermolecular forces governing solubility.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, presenting available quantitative data and a detailed experimental protocol for its determination. The solubility of this compound is fundamentally governed by the principle of "like dissolves like," with its non-polar nature leading to high solubility in other non-polar organic solvents. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of these solubility characteristics is essential for process development, formulation design, and ensuring the desired performance in various applications. The provided experimental methodology offers a robust approach for generating further quantitative solubility data where it is currently lacking.

References

The Discovery and History of 3-Methylheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3-methylheptane, a significant branched-chain alkane. While a definitive "first discovery" is not clearly documented, its history is interwoven with the foundational advancements in organic synthesis and the systematic study of hydrocarbon isomers in the late 19th and early 20th centuries. This document details the likely historical context of its synthesis, provides plausible early experimental protocols based on the Wurtz and Grignard reactions, and presents a consolidated table of its physicochemical properties. Furthermore, logical and experimental workflows are visualized through diagrams to aid in understanding the chemical principles and historical approaches to its synthesis and classification.

Historical Context and Discovery

Pinpointing the exact moment of discovery for this compound is challenging due to the nature of early hydrocarbon research, which often involved the synthesis and characterization of complex mixtures. It is highly probable that this compound was first synthesized and identified as one of the eighteen structural isomers of octane (B31449) during the period of intense investigation into petroleum components and the development of synthetic organic chemistry.

The foundational work on alkane synthesis was laid by chemists like Charles-Adolphe Wurtz, who in 1855 developed a method for coupling alkyl halides using sodium metal, now known as the Wurtz reaction.[1][2] This method, while effective for symmetrical alkanes, would have produced this compound as part of a mixture of isomers when using different alkyl halides, necessitating careful fractional distillation for isolation.[1]

The advent of the Grignard reaction, discovered by Victor Grignard in 1900, provided a more controlled and versatile method for forming carbon-carbon bonds.[3][4] The use of Grignard reagents would have enabled a more targeted synthesis of branched alkanes like this compound. It is therefore plausible that the first intentional and confirmed synthesis of this compound occurred in the early 20th century using this methodology.

The recognition of this compound as a chiral molecule stems from the pioneering work of Jacobus Henricus van 't Hoff and Joseph Achille Le Bel in 1874, who independently proposed the tetrahedral arrangement of bonds around a saturated carbon atom.[5][6] This theoretical framework allowed for the prediction and later identification of stereoisomers. However, the practical resolution of the enantiomers of a non-functionalized alkane like this compound would have been a formidable challenge with the techniques available in the early 20th century, which typically relied on the formation of diastereomeric salts from compounds with acidic or basic functional groups.[7][8]

Physicochemical Properties

The physical and chemical properties of this compound have been well-characterized over the years. A summary of these key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitsReference(s)
Molecular Formula C₈H₁₈-[9][10]
Molecular Weight 114.23 g/mol [9][10]
Boiling Point 118-120°C[9]
Melting Point -120 to -122°C[9]
Density 0.705g/mL at 25 °C[9]
Refractive Index (n_D) 1.398at 20 °C[9]
Flash Point 7.2°C[9]
Vapor Pressure 5.0kPa at 37.7 °C[9]

Early Synthetic Protocols

The following sections detail plausible experimental protocols for the synthesis of this compound based on the historical methods of Wurtz and Grignard. These protocols are constructed from the general understanding of these reactions as they would have been performed in the late 19th and early 20th centuries.

Synthesis via Wurtz Reaction

This method describes the formation of this compound through the coupling of 2-bromobutane (B33332) and 1-bromobutane (B133212) with sodium metal. It is important to note that this reaction would yield a mixture of products, including n-octane and 3,4-dimethylhexane, from which this compound would need to be isolated.[1][2]

Experimental Protocol:

  • Apparatus: A three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be meticulously dried to prevent side reactions.

  • Reagents:

    • 2-Bromobutane

    • 1-Bromobutane

    • Sodium metal, freshly cut into small pieces

    • Anhydrous diethyl ether (as solvent)

    • Ethanol (for quenching)

    • Distilled water

    • Anhydrous calcium chloride (for drying)

  • Procedure:

    • The reaction flask is charged with small pieces of sodium metal, which are then covered with anhydrous diethyl ether.

    • An equimolar mixture of 2-bromobutane and 1-bromobutane is placed in the dropping funnel.

    • The reaction is initiated by gentle warming, and the alkyl bromide mixture is added dropwise with vigorous stirring to maintain a controlled reaction.

    • Following the complete addition of the alkyl bromides, the reaction mixture is refluxed for several hours to drive the coupling to completion.

    • After cooling, any unreacted sodium is carefully quenched by the slow addition of ethanol.

    • The reaction mixture is washed with distilled water to remove the sodium bromide salt and residual ethanol.

    • The ethereal layer containing the hydrocarbon products is separated and dried over anhydrous calcium chloride.

    • The diethyl ether is removed by distillation.

    • The resulting crude hydrocarbon mixture is subjected to careful fractional distillation to isolate the this compound fraction based on its boiling point.

Wurtz_Synthesis cluster_reactants Reactants cluster_reaction Wurtz Reaction cluster_products Products R1 2-Bromobutane Reaction Coupling in Anhydrous Ether R1->Reaction R2 1-Bromobutane R2->Reaction Na Sodium (Na) Na->Reaction P1 This compound Reaction->P1 P2 n-Octane Reaction->P2 P3 3,4-Dimethylhexane Reaction->P3 NaBr Sodium Bromide Reaction->NaBr Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Ketone cluster_step3 Step 3: Dehydration & Hydrogenation R1 1-Bromobutane Grignard Butylmagnesium Bromide R1->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous Ether Solvent1->Grignard Alcohol 3-Methylheptan-3-ol Grignard->Alcohol Ketone Butan-2-one Ketone->Alcohol Dehydration Dehydration (H+) Alcohol->Dehydration Alkene 3-Methylheptene isomers Dehydration->Alkene Hydrogenation Hydrogenation (H2, Pd/C) Alkene->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct Octane_Isomers cluster_isomers Isomers Octane Octane (C8H18) nOctane n-Octane Octane->nOctane Isooctane 2,2,4-Trimethylpentane Octane->Isooctane Methylheptane3 This compound (Chiral) Octane->Methylheptane3 OtherIsomers Other Isomers... Octane->OtherIsomers

References

An In-Depth Technical Guide to the Health and Safety of 3-Methylheptane in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the laboratory use of 3-Methylheptane, a branched alkane isomer of octane. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. Adherence to the safety protocols outlined in this document is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its flammability, potential for skin irritation, aspiration toxicity, and environmental impact.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour[1][2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Aspiration Hazard1H304: May be fatal if swallowed and enters airways[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness[1][2][3]
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life[1][2]
Hazardous to the Aquatic Environment, Long-term Hazard1H410: Very toxic to aquatic life with long lasting effects[1][2][3]

Data sourced from multiple safety data sheets and chemical databases.[1][2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H18[4]
Molecular Weight 114.23 g/mol [2][4]
Appearance Colorless liquid[2][4][5]
Odor Resembling hexane[4][5]
Boiling Point 118-120 °C[2][4][6][7]
Melting Point -121 °C to -120 °C[4][7]
Flash Point 6-7 °C (Closed Cup)[1][6][7]
Density 0.705 g/cm³ at 20 °C[1][4][7]
Vapor Pressure 19.6 mmHg[2]
Water Solubility 0.000792 mg/mL at 25 °C[2]
Refractive Index 1.398 at 20 °C[4][7]

Toxicological Information

The primary toxicological concerns with this compound are acute effects from inhalation, skin contact, and aspiration if swallowed. Chronic toxicity data is limited.

Table 3: Summary of Toxicological Data

Toxicity EndpointResultClassification
Acute Oral Toxicity Based on available data, the classification criteria are not met.Not Classified
Acute Dermal Toxicity Based on available data, the classification criteria are not met.Not Classified
Acute Inhalation Toxicity May cause drowsiness or dizziness.STOT SE 3
Skin Corrosion/Irritation Causes skin irritation.Skin Irrit. 2
Serious Eye Damage/Irritation Based on available data, the classification criteria are not met.Not Classified
Respiratory or Skin Sensitization Based on available data, the classification criteria are not met.Not Classified
Germ Cell Mutagenicity Based on available data, the classification criteria are not met.Not Classified
Carcinogenicity Based on available data, the classification criteria are not met.Not Classified
Reproductive Toxicity Based on available data, the classification criteria are not met.Not Classified
Aspiration Hazard May be fatal if swallowed and enters airways.Asp. Tox. 1

Information is based on the GHS classification and data from safety data sheets. Specific LD50/LC50 values for this compound are not consistently reported in the readily available literature.[1][3]

Volatile organic compounds like this compound can cause central nervous system (CNS) depression. The lipophilic nature of these substances allows them to readily cross the blood-brain barrier. The exact mechanism is not fully elucidated but is thought to involve disruption of neuronal membranes and potentiation of inhibitory neurotransmitter systems, such as the GABA receptors, similar to the action of anesthetic gases.

G cluster_exposure Exposure Routes cluster_body Systemic Distribution cluster_cns CNS Effects Inhalation Inhalation Bloodstream Bloodstream Inhalation->Bloodstream Dermal_Absorption Dermal_Absorption Dermal_Absorption->Bloodstream Blood_Brain_Barrier Crosses Blood-Brain Barrier (Lipophilic) Bloodstream->Blood_Brain_Barrier CNS_Depression Central Nervous System Depression Blood_Brain_Barrier->CNS_Depression Symptoms Symptoms: Drowsiness, Dizziness CNS_Depression->Symptoms

Caption: General pathway for CNS depression by volatile hydrocarbons.

Experimental Protocols

  • Objective: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Animal Model: Albino rabbit is the preferred species.

  • Procedure: a. A small area of the animal's fur (approximately 6 cm²) is clipped.[6] b. A single dose of the test substance is applied to the clipped skin. An untreated area serves as a control.[6] c. The test site is covered with a porous gauze dressing for an exposure period of 4 hours.[6] d. After 4 hours, the dressing and any residual substance are removed. e. The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8] f. Observations may continue for up to 14 days to assess the reversibility of any effects.[8]

  • Evaluation: The severity of skin reactions is scored, and the substance is classified based on the nature and reversibility of the observed effects.[8]

  • Objective: To determine the health hazards likely to arise from short-term exposure to an airborne substance.

  • Animal Model: The rat is the preferred species.

  • Procedure: a. Animals are placed in inhalation chambers.[9] b. The test substance is generated as a vapor at a series of concentrations. c. Animals are exposed to the test atmosphere for a defined period, typically 4 hours.[4][10] d. During and after exposure, animals are observed for signs of toxicity. e. The observation period is typically at least 14 days.[2][4][10]

  • Evaluation: The primary endpoint is mortality, allowing for the calculation of an LC50 (median lethal concentration). The results are used for GHS classification.[4]

  • Objective: To identify a dose that causes signs of toxicity without mortality, allowing for classification.

  • Animal Model: The rat is the preferred species, typically using one sex (usually females).[1]

  • Procedure: a. A "sighting study" is performed with single animals dosed sequentially at fixed dose levels (5, 50, 300, 2000 mg/kg) to determine the appropriate starting dose for the main study.[1][11] b. In the main study, a group of animals (e.g., 5) is dosed at the selected starting dose.[11] c. Depending on the outcome (clear toxicity or no effects), the dose for the next group is adjusted up or down. d. Animals are observed for at least 14 days for signs of toxicity and mortality.[1][11]

  • Evaluation: The substance is classified based on the dose at which evident toxicity is observed. This method avoids using death as the primary endpoint.[1]

G cluster_prep Preparation cluster_test Testing cluster_obs Observation & Data Collection cluster_eval Evaluation Select_Guideline Select Appropriate OECD Guideline (e.g., 402, 403, 420) Animal_Prep Animal Preparation (Acclimatization, Fasting) Select_Guideline->Animal_Prep Dose_Admin Dose Administration (Oral, Dermal, Inhalation) Animal_Prep->Dose_Admin Exposure Defined Exposure Period (e.g., 4 hours for inhalation) Dose_Admin->Exposure Clinical_Obs Observe for Clinical Signs (Toxicity, Mortality) Exposure->Clinical_Obs Data_Record Record Data (Body weight, Necropsy) Clinical_Obs->Data_Record Classification Classification according to GHS Criteria Data_Record->Classification

Caption: Generalized workflow for an acute toxicity study.

Safe Handling, Storage, and Emergency Procedures

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate, use a respirator with an organic vapor cartridge.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

G Start Handling this compound Assess_Risk Assess Risks of Procedure Start->Assess_Risk Select_Controls Select Control Measures Assess_Risk->Select_Controls Elimination Elimination/Substitution (Most Effective) Select_Controls->Elimination Hierarchy of Controls Engineering Engineering Controls (Fume Hood) Elimination->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles) (Least Effective) Admin->PPE End Safe Handling PPE->End

Caption: Hierarchy of controls for safe chemical handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[12]

  • Ground and bond containers and receiving equipment to prevent static discharge.[12]

  • Store away from incompatible materials such as strong oxidizing agents.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation persists.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[12]

  • Spill Response: Evacuate personnel to a safe area. Remove all sources of ignition. Use personal protective equipment. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1]

  • Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][12] Water spray may be used to cool containers.[1]

G Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Ignition Remove Ignition Sources Alert->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Collect Absorbed Material Contain->Cleanup Dispose Dispose of Waste in Sealed Container Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate End Spill Cleanup Complete Decontaminate->End

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry, bond angles, and conformational analysis of 3-methylheptane. The content is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characteristics of small organic molecules.

Core Concepts of this compound's Molecular Geometry

This compound (C8H18) is a branched-chain alkane. Its fundamental geometry is dictated by the sp3 hybridization of its carbon atoms. This hybridization results in a tetrahedral arrangement of the four single bonds around each carbon atom, with ideal bond angles of approximately 109.5°.[1] The molecule possesses a single stereocenter at the third carbon atom (C3), meaning it exists as a pair of enantiomers, (R)-3-methylheptane and (S)-3-methylheptane.

The overall shape of the this compound molecule is not static. Due to the free rotation around its carbon-carbon single bonds, the molecule can adopt a multitude of conformations. The relative stability of these conformations is primarily governed by steric and torsional strain. Torsional strain arises from the eclipsing of bonds on adjacent carbon atoms, while steric strain results from repulsive interactions between bulky substituent groups that are in close proximity. The most stable conformations are those that minimize these strains.

Conformational Analysis of this compound

The most significant conformational flexibility in this compound arises from rotation around the C3-C4 bond. To analyze the relative energies of the different conformers, we can consider a Newman projection looking down this bond. The substituents on the C3 atom are a hydrogen, a methyl group, and an ethyl group. The substituents on the C4 atom are a hydrogen and a propyl group.

The staggered conformations, where the substituents on the front carbon are positioned 60° away from those on the back carbon, are energetically favored over the eclipsed conformations, where the substituents are aligned. Among the staggered conformations, the one with the largest groups (ethyl on C3 and propyl on C4) in an anti-periplanar arrangement (180° dihedral angle) is the most stable due to the minimization of steric hindrance. Gauche interactions, where bulky groups are at a 60° dihedral angle, introduce some steric strain and are therefore of higher energy than the anti conformation.

The least stable conformations are the fully eclipsed conformers, where the largest groups are in an eclipsed position (0° dihedral angle), leading to significant torsional and steric strain.

Quantitative Geometrical Parameters

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths
C-C (average)C-C1.53 Å
C-H (average)C-H1.09 Å
Bond Angles
C-C-C (backbone)C2-C3-C4~112°
C-C-C (methyl branch)C(methyl)-C3-C2~111°
C(methyl)-C3-C4~111°
H-C-HH-C-H~107-109°
H-C-CH-C-C~109-111°
Dihedral Angles (around C3-C4 bond)
Ethyl-PropylC2-C3-C4-C5180° (anti)
Methyl-PropylC(methyl)-C3-C4-C5-60° (gauche)
H-PropylH-C3-C4-C560° (gauche)

Experimental Protocols for Determining Molecular Geometry

The precise determination of the molecular geometry of a gas-phase molecule like this compound would be accomplished using techniques such as gas electron diffraction (GED) or microwave spectroscopy.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

  • Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity of the scattered electrons varies as a function of the scattering angle.

  • Data Analysis: The diffraction pattern is converted into a molecular scattering function. This experimental function is then compared to theoretical scattering functions calculated for various molecular models.

  • Structure Refinement: The geometric parameters (bond lengths, bond angles, and dihedral angles) of the molecular model are refined by minimizing the difference between the experimental and theoretical scattering functions, typically using a least-squares fitting procedure. This process yields the equilibrium geometry of the molecule in the gas phase.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or a resonant cavity at very low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.

  • Absorption Detection: As the frequency of the microwave radiation is swept, the instrument detects the frequencies at which the radiation is absorbed by the molecules. These absorptions correspond to transitions between different rotational energy levels of the molecule.

  • Spectral Analysis: The frequencies of the rotational transitions are precisely measured. For a molecule to have a rotational spectrum, it must possess a permanent dipole moment. While this compound has a very small dipole moment, its rotational spectrum would be challenging but potentially observable.

  • Determination of Rotational Constants: The measured transition frequencies are used to determine the rotational constants (A, B, and C) of the molecule. These constants are inversely proportional to the moments of inertia of the molecule about its principal axes.

  • Structure Determination: The moments of inertia, and thus the rotational constants, are functions of the molecular geometry. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs, a precise determination of the bond lengths and bond angles can be achieved.

Visualization of Conformational Analysis Workflow

The following diagram illustrates the logical workflow for the conformational analysis of this compound.

G Conformational Analysis Workflow for this compound A Identify Rotatable Bonds (e.g., C3-C4) B Generate Conformations (Staggered and Eclipsed) A->B Rotate bond in increments C Perform Energy Calculations (e.g., DFT, Molecular Mechanics) B->C For each conformation D Analyze Steric and Torsional Strain C->D Analyze energy components E Identify Low-Energy Conformers (Anti and Gauche) D->E Rank by stability F Determine Most Stable Conformer (Global Minimum Energy) E->F Compare relative energies

Caption: Workflow for determining the most stable conformer of this compound.

References

The Environmental Lifecycle of 3-Methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylheptane (C8H18) is a branched-chain alkane, an isomer of octane, commonly found as a component in gasoline and other petroleum distillates.[1] Its presence in the environment is primarily linked to the extraction, processing, transport, and combustion of fossil fuels. As a volatile organic compound (VOC), understanding its environmental fate—how it moves and transforms in the air, water, and soil—and its ecological impact is critical for environmental risk assessment and management. This technical guide provides a comprehensive overview of the physicochemical properties, environmental transport and degradation pathways, ecotoxicity, and relevant analytical methodologies for this compound, intended for researchers, environmental scientists, and professionals in related fields.

Physicochemical Properties

The environmental behavior of this compound is governed by its physical and chemical properties. Its low water solubility and high vapor pressure indicate a strong tendency to partition from water to the atmosphere, while its high octanol-water partition coefficient suggests a potential for bioaccumulation and strong adsorption to organic matter in soil and sediment.[2][3] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₁₈[1]
Molecular Weight114.23 g/mol [1]
Physical StateColorless liquid[2][3]
Boiling Point118 - 120 °C[1][4]
Melting Point-120 to -122 °C[2][4]
Vapor Pressure19.6 - 26 mmHg (approx. 2.61 - 3.47 kPa) at 25 °C[1]
Water Solubility0.792 mg/L at 25 °C[1][3]
Henry's Law Constant3.70 atm·m³/mol at 25 °C (calculated)[3]
Octanol-Water Partition Coefficient (log Kₒw)4.63 (estimated)[3]

Environmental Fate and Transport

The distribution of this compound in the environment is a dynamic process involving partitioning between air, water, and soil compartments.

Transport and Partitioning

Volatilization: With a high vapor pressure and a significant Henry's Law constant, this compound is expected to volatilize rapidly from both water and moist soil surfaces into the atmosphere.[3][5] This process is a primary mechanism for its removal from aquatic and terrestrial systems.

Bioaccumulation: Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment.[8] The high log Kₒw value of this compound indicates a strong affinity for lipids, suggesting a significant potential for it to bioaccumulate in the fatty tissues of organisms.[9] The Bioconcentration Factor (BCF), which measures this potential, can be estimated from the log Kₒw. According to regulatory criteria, such as those under REACH, a substance with a BCF > 2000 is considered bioaccumulative; this compound is likely to meet or exceed this threshold.[9][10]

The overall environmental fate and transport pathways are visualized in the diagram below.

cluster_air Atmosphere cluster_water Water cluster_soil Soil Air This compound (Gas Phase) Deg_Air Degradation Products (e.g., CO2, H2O, secondary organics) Air->Deg_Air Atmospheric Degradation (OH Radical Reaction) Water This compound (Dissolved) Water->Air Volatilization Biota Aquatic Biota Water->Biota Bioaccumulation Sediment Sediment Water->Sediment Adsorption Groundwater Groundwater Water->Groundwater Infiltration Biota->Water Depuration Sediment->Water Desorption Soil This compound (Adsorbed/Dissolved) Soil->Air Volatilization Soil->Water Runoff/Leaching Soil->Groundwater Leaching Source Anthropogenic Release (e.g., Spills, Emissions) Source->Air Emissions Source->Water Spills/Runoff Source->Soil Spills

Environmental fate and transport pathways of this compound.

Environmental Degradation

Degradation processes are key to determining the persistence of this compound in the environment.

Atmospheric Degradation (Photodegradation): The primary removal process for this compound in the atmosphere is through reaction with photochemically-produced hydroxyl (OH) radicals.[3] This reaction initiates a cascade of oxidation steps. Based on a photooxidation rate constant of 8.90 x 10⁻¹² cm³/molecule-sec, the estimated atmospheric half-life of this compound is approximately 16 hours during summer sunlight, indicating it is not persistent in the atmosphere.[3]

M3H This compound (C8H18) AlkylRadical Methylheptyl Radical (•C8H17) M3H->AlkylRadical H Abstraction H2O Water (H2O) M3H->H2O + H2O OH Hydroxyl Radical (•OH) OH->AlkylRadical PeroxyRadical Peroxy Radical (C8H17O2•) AlkylRadical->PeroxyRadical Addition O2_1 Oxygen (O2) O2_1->PeroxyRadical AlkoxyRadical Alkoxy Radical (C8H17O•) PeroxyRadical->AlkoxyRadical NO2 Nitrogen Dioxide (NO2) PeroxyRadical->NO2 + NO2 NO Nitric Oxide (NO) NO->AlkoxyRadical Products Further Oxidation Products (Ketones, Aldehydes, etc.) AlkoxyRadical->Products Reaction O2_2 Oxygen (O2) O2_2->Products

Simplified atmospheric degradation of this compound by OH radicals.

Biodegradation: In soil and water, this compound is susceptible to microbial degradation. As a branched alkane, its degradation may be slower than that of linear alkanes but can be carried out by various bacteria and fungi.[11][12] The primary aerobic pathway involves the oxidation of a terminal or sub-terminal carbon atom by monooxygenase enzymes to form an alcohol.[4][13] This alcohol is then further oxidized to an aldehyde and a carboxylic acid, which can subsequently enter the beta-oxidation pathway to be mineralized to carbon dioxide and water.[4] Anaerobic degradation is also possible but generally occurs at a much slower rate.[13]

cluster_cell Bacterial Cell Alkane This compound Alcohol 3-Methylheptanol Alkane->Alcohol Alkane Monooxygenase (+O2) Aldehyde 3-Methylheptanal Alcohol->Aldehyde Alcohol Dehydrogenase Acid 3-Methylheptanoic Acid Aldehyde->Acid Aldehyde Dehydrogenase AcylCoA 3-Methylheptanoyl-CoA Acid->AcylCoA Acyl-CoA Synthetase BetaOx β-Oxidation Pathway AcylCoA->BetaOx TCA TCA Cycle BetaOx->TCA Biomass Cellular Biomass & Energy TCA->Biomass

General aerobic biodegradation pathway for branched alkanes.

Hydrolysis: As an alkane, this compound lacks hydrolyzable functional groups and therefore does not undergo hydrolysis in the environment.[3]

Ecotoxicological Impact

Based on its GHS classification, this compound is considered "Very toxic to aquatic life" (H400) and "Very toxic to aquatic life with long lasting effects" (H410).[1][4] This indicates that releases to aquatic environments can cause significant harm to organisms such as fish, invertebrates, and algae. The toxicity of petroleum distillates is often associated with narcotic effects and disruption of cell membranes.[1] While specific public data on the LC₅₀ (lethal concentration for 50% of a population) or EC₅₀ (effective concentration for 50% of a population) for this compound are scarce, standardized tests are used to determine these values for regulatory purposes.

Table 2: Standardized Aquatic Ecotoxicity Testing Guidelines

Test TypeGuidelineTest Organism(s)Endpoint(s)
Alga, Growth Inhibition TestOECD TG 201Freshwater algae (e.g., Pseudokirchneriella subcapitata)72-hr EC₅₀ (Growth Rate, Yield)
Daphnia sp., Acute Immobilisation TestOECD TG 202Daphnia magna (Water flea)48-hr EC₅₀ (Immobilisation)
Fish, Acute Toxicity TestOECD TG 203Freshwater fish (e.g., Rainbow trout, Zebrafish)96-hr LC₅₀ (Mortality)

Source: OECD Guidelines for the Testing of Chemicals[14][15]

Experimental Protocols

Analysis of this compound in Water Samples

Determining the concentration of volatile compounds like this compound in environmental matrices requires sensitive analytical techniques. The following protocol outlines a typical method using Purge and Trap Gas Chromatography-Mass Spectrometry (GC/MS).

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL glass vials with zero headspace to prevent loss of volatiles.

  • Preserve the sample by adding a reducing agent (e.g., ascorbic acid) if residual chlorine is present, and acidify to pH < 2 with hydrochloric acid.

  • Store samples at 4°C until analysis.

2. Sample Preparation and Extraction (Purge and Trap):

  • Introduce a known volume of the water sample (e.g., 5-25 mL) into a purging vessel.

  • Add an internal standard solution containing deuterated analogues to the sample.

  • Purge the sample with an inert gas (e.g., helium) at a controlled flow rate for a specified time (e.g., 11 minutes). Volatile compounds are transferred from the aqueous phase to the vapor phase.

  • The vapor is passed through a sorbent trap (containing materials like Tenax, silica (B1680970) gel, and charcoal) where the analytes are adsorbed.

  • After purging, the trap is rapidly heated to desorb the analytes, which are then transferred to the GC column.

3. Instrumental Analysis (GC/MS):

  • Gas Chromatograph (GC):

    • Column: Use a capillary column suitable for volatile compounds (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness, 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 35°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C) to elute all compounds.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Operate in full scan mode to identify compounds based on their mass spectra and retention times. For higher sensitivity, selected ion monitoring (SIM) can be used to monitor characteristic ions for this compound.

4. Quantification:

  • Create a multi-point calibration curve using standards of known concentrations.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the internal standard and the calibration curve.

Sample Sample Collection 40 mL VOA vial No headspace Preserve (HCl, 4°C) PT Purge & Trap Purge with He gas Adsorb on trap Thermally desorb Sample->PT Spike Internal Std GC Gas Chromatography Inject onto column Separate compounds by volatility PT->GC Transfer to GC MS Mass Spectrometry Ionize molecules Detect fragments Identify & Quantify GC->MS Data {Data Analysis | Calibrate Calculate concentration} MS->Data

Experimental workflow for water analysis by Purge & Trap GC/MS.
Soil Biodegradation Assessment

This protocol describes a laboratory microcosm study to assess the biodegradability of this compound in soil.

1. Microcosm Setup:

  • Collect soil from an uncontaminated site and sieve it to remove large debris.

  • Characterize the soil for pH, organic matter content, and microbial population.

  • In glass serum bottles, weigh out a known amount of soil (e.g., 50 g).

  • Spike the soil with a known concentration of this compound dissolved in a minimal amount of a volatile solvent. Allow the solvent to evaporate completely.

  • Adjust the soil moisture content to an optimal level (e.g., 50-60% of water holding capacity).

  • If biostimulation is being tested, amend replicate microcosms with mineral nutrients (nitrogen and phosphorus sources).

  • Seal the bottles with crimp caps (B75204) and Teflon-lined septa.

2. Incubation:

  • Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) for a period of several weeks to months.

  • Include sterile control microcosms (e.g., by autoclaving the soil or adding a microbial inhibitor like sodium azide) to account for abiotic losses.

3. Monitoring:

  • Periodically sacrifice replicate microcosms from each treatment group (e.g., at day 0, 7, 14, 28, 56).

  • Analyze the soil for the remaining concentration of this compound.

  • Extraction: Extract the soil with an appropriate organic solvent (e.g., dichloromethane (B109758) or hexane) using sonication or accelerated solvent extraction.

  • Analysis: Analyze the extract using GC/MS or GC-FID as described previously.

  • The rate of disappearance of this compound in the live microcosms compared to the sterile controls indicates the extent of biodegradation.

Conclusion

This compound is a volatile organic compound that, when released into the environment, partitions preferentially into the atmosphere and the organic fraction of soil and sediment. Its atmospheric lifetime is short due to rapid degradation by hydroxyl radicals. In soil and water, it is expected to be non-persistent due to microbial degradation, although it may adsorb strongly to particulate matter. A key concern is its high potential for bioaccumulation in aquatic organisms, supported by its high lipophilicity and its classification as very toxic to aquatic life. This profile highlights the importance of controlling emissions and spills of petroleum products containing this compound to mitigate its potential impact on environmental and ecosystem health.

References

Methodological & Application

Application Notes & Protocols: 3-Methylheptane in Surrogate Fuel Models

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-CMB-2025-003 Version: 1.0 Prepared for: Researchers, scientists, and fuel development professionals.

Introduction

Real-world fuels like gasoline, diesel, and jet fuel are complex mixtures containing hundreds to thousands of hydrocarbon compounds.[1] This complexity makes detailed combustion modeling and simulation computationally prohibitive.[2] To address this, surrogate fuels are formulated. These are simpler mixtures, typically containing a few well-characterized components, designed to emulate the physical and chemical properties of a target real fuel.[3] The selection of surrogate components is crucial for accurately representing key combustion characteristics such as ignition quality, flame speed, and pollutant formation.[4]

3-Methylheptane (C₈H₁₈) is a branched alkane, an isomer of octane (B31449), that serves as an important component in surrogate fuel models.[5][6] Its branched structure is representative of the iso-alkanes present in practical fuels, influencing properties like octane rating and low-temperature combustion chemistry.[5][7] These notes provide an overview of this compound's role in surrogate fuels, present key quantitative data, and detail relevant experimental protocols for its study.

Physicochemical Properties of this compound

A thorough understanding of a surrogate component's fundamental properties is essential for model development. This compound is a colorless, flammable liquid.[8] Its key physical and chemical properties are summarized in the table below.

PropertyValueUnitsReference(s)
Chemical FormulaC₈H₁₈-[9]
Molar Mass114.232g·mol⁻¹[9]
Density (at 25 °C)0.705g·mL⁻¹[8]
Boiling Point118 - 120°C[9]
Melting Point-122 to -120°C[9]
Vapor Pressure (at 37.7 °C)5.0kPa[9]
Refractive Index (at 20 °C)1.398-[8]
Standard Enthalpy of Combustion-5469.5 to -5466.9kJ·mol⁻¹[9]
Standard Enthalpy of Formation-253.6 to -251.4kJ·mol⁻¹[10]

Role in Surrogate Fuel Models

This compound is included in surrogate palettes to represent the singly-branched, higher molecular weight alkanes found in real fuels. Its presence is critical for emulating the negative temperature coefficient (NTC) behavior observed during autoignition, a key feature of internal combustion engines.

Surrogate_Fuel_Concept cluster_RealFuel Real Fuel (e.g., Diesel) cluster_Surrogate Surrogate Fuel Model cluster_Components Component Palette RealFuel Complex Mixture (>1000 components) Surrogate Simple Mixture (3-10 components) RealFuel->Surrogate is emulated by n_alkane n-Alkanes (e.g., n-dodecane) Surrogate->n_alkane is composed of iso_alkane iso-Alkanes Surrogate->iso_alkane is composed of cyclo_alkane Cycloalkanes (e.g., MCH) Surrogate->cyclo_alkane is composed of aromatic Aromatics (e.g., Toluene) Surrogate->aromatic is composed of C3_Methylheptane This compound iso_alkane->C3_Methylheptane represented by

Caption: Role of this compound in a surrogate fuel formulation.
Gasoline Surrogates

In gasoline surrogates, branched alkanes are essential for matching the octane number (anti-knock quality) of the target fuel. While iso-octane (2,2,4-trimethylpentane) is the primary reference compound for high octane rating, other isomers like this compound are included to better represent the broad range of iso-alkanes in real gasoline and to refine the prediction of combustion properties like laminar flame speed.[11][12]

Diesel and Jet Fuel Surrogates

For diesel and jet fuels, this compound and other lightly branched alkanes are candidate components to represent the iso-paraffin content.[13][14] These compounds are crucial for accurately modeling ignition delay and low-temperature heat release, which are governed by complex chemical kinetics that are sensitive to the degree of branching in the fuel molecules.[7][13] For instance, studies have shown that this compound reacts more slowly than 2-methylheptane (B165363) at both low and high temperatures, highlighting the importance of specific isomer chemistry.[13][14]

Quantitative Combustion Data

Experimental data from canonical combustion experiments are used to validate and refine the chemical kinetic models of surrogate fuels.

Ignition Delay Times

Ignition delay time (IDT) is a critical global measure of fuel reactivity, particularly relevant to engine knock and ignition quality (Cetane Number). IDT is typically measured in shock tubes and rapid compression machines.

FuelPressure (atm)Equivalence Ratio (Φ)Temperature (K)Ignition Delay (μs)Reference
This compound101.0750~2000[7]
This compound101.0900~400[7]
This compound101.01200~50[7]
2-Methylheptane101.0750~1000[7]
2-Methylheptane101.0900~300[7]
2-Methylheptane251.0750~600[7]
2-Methylheptane251.01100~50[7]

Note: Data for this compound are estimated from graphical representations in the cited literature; data for 2-methylheptane are included for comparison.

Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture, indicating its reactivity and influencing flame propagation and stability.[15] It is often measured using counterflow flame burners or spherically expanding flames.

FuelPressure (atm)Temperature (K)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)Reference
This compound13530.8~35[16]
This compound13531.0~41[16]
This compound13531.2~37[16]
n-Octane13531.0~43[16]
iso-Octane13531.0~39[16]

Note: Data are estimated from graphical representations in the cited literature. n-Octane and iso-octane are included for comparison.

Experimental Protocols

Detailed and repeatable experimental procedures are fundamental to generating high-quality data for kinetic model validation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_acq Phase 3: Data Acquisition cluster_post Phase 4: Analysis P1 Mixture Preparation (Gravimetric/Manometric) P2 System Purge & Evacuate (Remove impurities) P1->P2 P3 Load Mixture (Introduce reactants to device) P2->P3 E1 Initiate Experiment (e.g., Break diaphragm, start piston) P3->E1 E2 Achieve Test Conditions (High T & P) E1->E2 D1 Record Pressure Trace (Piezoelectric transducer) E2->D1 D2 Optical/Species Diagnostics (Chemiluminescence, GC, MS) E2->D2 A1 Process Raw Data (Filtering, baseline correction) D1->A1 D2->A1 A2 Determine Parameters (e.g., Ignition Delay, Flame Speed) A1->A2 A3 Compare with Model A2->A3

Caption: Generalized workflow for canonical combustion experiments.
Protocol: Ignition Delay Measurement in a Shock Tube

Objective: To measure the autoignition delay time of a this compound/oxidizer mixture at high temperatures and pressures.

Apparatus: High-pressure shock tube with driven and driver sections separated by a diaphragm, pressure transducers, optical diagnostics (e.g., photomultiplier tube for CH* or OH* emission), and a data acquisition system.

Methodology:

  • Mixture Preparation: Prepare the desired mixture of this compound, oxidizer (e.g., 'air' - O₂/N₂), and diluent (e.g., Argon) in a heated mixing tank using the partial pressure method. For liquid fuels like this compound, the system must be heated to ensure complete vaporization and prevent condensation.[17]

  • System Preparation: Evacuate both the driven and driver sections of the shock tube to a high vacuum (<10⁻⁵ Torr) to remove impurities.

  • Loading: Introduce the prepared gas mixture into the driven section to a specific initial pressure (P₁). Fill the driver section with a high-pressure driver gas (e.g., Helium).[17]

  • Initiation: Increase the pressure in the driver section until the diaphragm ruptures. This generates a primary shock wave that travels through the test gas in the driven section, compressing and heating it.

  • Reflection and Ignition: The primary shock wave reflects off the end wall of the driven section, further compressing and heating the test gas to the desired test conditions (T₅, P₅). The mixture then autoignites after a certain delay.

  • Data Acquisition: Record the pressure history using a transducer located near the end wall. Simultaneously, record the emission from excited radicals (like OH* at 307 nm) using optical diagnostics.[18]

  • Data Analysis: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition. The onset of ignition is typically marked by the sharp increase in the pressure trace or the rapid rise in the emission signal.[19]

Protocol: Autoignition Study in a Rapid Compression Machine (RCM)

Objective: To measure the autoignition delay time of a this compound/oxidizer mixture at intermediate temperatures and high pressures, particularly in the NTC regime.

Apparatus: Rapid Compression Machine consisting of a reaction chamber, a pneumatically or hydraulically driven piston, pressure transducer, and data acquisition system.[20]

Methodology:

  • Mixture Preparation: Prepare the reactive mixture in a separate, heated mixing vessel.

  • System Preparation: Heat the RCM reaction chamber to a predetermined initial temperature to prevent fuel condensation and ensure repeatable initial conditions. Evacuate and flush the chamber with an inert gas before introducing the mixture.

  • Loading: Fill the reaction chamber with the premixed gas to a specific initial pressure.

  • Compression: Rapidly drive the piston to compress the gas mixture. The compression time is typically on the order of milliseconds.[21] This quasi-adiabatic compression raises the mixture's temperature and pressure to conditions where autoignition can occur.[20]

  • Ignition Event: Following the end of compression, the mixture is held in a constant volume and undergoes an ignition delay period before combusting.

  • Data Acquisition: Record the pressure inside the reaction chamber as a function of time, from the start of compression through the ignition event.[22]

  • Data Analysis: The ignition delay time is defined as the time from the end of compression (Top Dead Center) to the point of maximum rate of pressure rise during ignition. A non-reactive mixture with the same thermodynamic properties is often tested to obtain a "non-reactive" pressure trace, which helps account for heat loss to the chamber walls.[21]

Role in Kinetic Model Validation

The experimental data obtained for pure this compound and its mixtures are essential for the development and validation of detailed chemical kinetic mechanisms. These mechanisms consist of thousands of elementary reactions and are used in computational fluid dynamics (CFD) simulations to predict combustion phenomena.

Model_Validation_Loop Exp Canonical Experiments (Shock Tube, RCM, JSR) Data Quantitative Data (IDT, Flame Speed, Species) Exp->Data generates Comp Comparison & Analysis (Model vs. Experiment) Data->Comp validates Model Chemical Kinetic Model (Mechanism) Sim 0D/1D Simulation (e.g., CHEMKIN) Model->Sim is used in Sim->Comp predicts Refine Refine Reaction Rates & Pathways Comp->Refine guides Refine->Model improves

References

Application Note: Quantitative Analysis of 3-Methylheptane by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of 3-Methylheptane using gas chromatography with flame ionization detection (GC-FID). This compound, a volatile organic compound (VOC), is a branched-chain alkane relevant in various fields, including petroleum analysis, environmental monitoring, and as a potential biomarker. The described methodology provides a robust and reliable approach for the separation and quantification of this compound in liquid samples. This document is intended for researchers, scientists, and professionals in drug development and related industries who require accurate and precise measurement of this compound.

Introduction

This compound (C8H18) is a structural isomer of octane (B31449) and is found as a component in gasoline and other fuel mixtures.[1][2] Its presence and concentration can be of interest in the characterization of petroleum products and in the assessment of environmental contamination.[3] In the context of drug development and clinical research, volatile organic compounds in exhaled breath or other biological matrices are being investigated as potential non-invasive biomarkers for various physiological and pathological states. Accurate and validated analytical methods are crucial for the reliable quantification of such compounds.

Gas chromatography (GC) is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds.[4][5] When coupled with a flame ionization detector (FID), it offers high sensitivity and a wide linear range for the quantitative analysis of hydrocarbons.[6][7] This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, GC-FID conditions, and expected performance characteristics.

Experimental Protocols

Sample Preparation

The following protocol outlines the preparation of liquid samples for GC-FID analysis. This method is suitable for samples where this compound is dissolved in a volatile organic solvent.

Materials:

  • This compound standard (≥99% purity)

  • Hexane (B92381) (or other suitable volatile, non-polar solvent), HPLC or GC grade

  • Volumetric flasks (Class A)

  • Micropipettes

  • 2 mL autosampler vials with septa caps (B75204)

Procedure:

  • Stock Standard Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with hexane.

    • Stopper the flask and mix thoroughly by inversion.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock standard with hexane to prepare a series of working standards for calibration. A typical concentration range could be 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • If the sample is a solid, dissolve a known weight of the sample in a known volume of hexane.

    • If the sample is a liquid, dilute a known volume of the sample with hexane to bring the expected concentration of this compound within the calibration range.

    • Filter the final solution if any particulate matter is present.[8][9]

  • Vialing:

    • Transfer the prepared standards and samples into 2 mL autosampler vials.

    • Crimp the vials tightly with septa caps to prevent evaporation of the volatile analyte and solvent.

Gas Chromatography (GC-FID) Method

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

Chromatographic Conditions:

ParameterValue
Column Non-polar capillary column (e.g., HP-5MS, DB-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial: 40 °C, hold for 5 minutesRamp: 10 °C/min to 150 °CHold: 2 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

Data Acquisition and Processing:

  • Use chromatography data software to acquire and process the chromatograms.

  • Identify the this compound peak based on its retention time, as determined by the analysis of a standard.

  • Integrate the peak area of the this compound peak for quantification.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described GC-FID method. These values are typical and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Retention Time (min) ~ 8.5
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Linearity (R²) > 0.995
Precision (%RSD, n=6) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification A Stock Standard Preparation B Working Standard Dilution A->B D GC Injection B->D C Sample Preparation C->D E Chromatographic Separation D->E F FID Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Concentration Calculation H->I

Caption: Workflow for the GC-FID analysis of this compound.

GC System Components

GC_System_Components cluster_sample Sample Introduction carrier_gas Carrier Gas (He or H2) injector Injector (Split/Splitless) carrier_gas->injector column GC Column (in Oven) injector->column detector FID Detector column->detector data_system Data System detector->data_system sample Sample sample->injector

Caption: Key components of the gas chromatography system.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward, employing standard GC-FID instrumentation and offering excellent sensitivity, linearity, and precision. This method is well-suited for routine analysis in various research and industrial settings where the accurate determination of this compound is required. Users may need to perform method validation according to their specific requirements and regulatory guidelines.

References

Application of 3-Methylheptane in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptane, a branched alkane with the chemical formula C8H18, is a chiral, non-polar molecule.[1][2] While extensively studied in the context of fuel combustion and as a component of gasoline, its application in organic synthesis is less documented but holds significant potential.[3][4] Its chirality and hydrocarbon backbone make it an interesting starting material for the synthesis of complex chiral molecules, particularly as a building block in the development of pharmaceuticals and natural products. Furthermore, its non-polar nature suggests its utility as a solvent in specific organic reactions.[4][5] This document provides detailed application notes and protocols for the use of this compound in organic synthesis, focusing on its role as a chiral synthon and a non-polar solvent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC8H18[2]
Molecular Weight114.23 g/mol [2]
Boiling Point118-120 °C[2]
Melting Point-120.5 °C[2]
Density0.705 g/mL at 25 °C[3]
Refractive Index (nD)1.398 at 20 °C[2]
ChiralityExists as (R) and (S) enantiomers[1]
SolubilitySoluble in non-polar organic solvents (e.g., hexane (B92381), toluene), insoluble in water.[4]

Application as a Chiral Building Block

The chiral center at the C3 position of this compound provides a valuable starting point for the enantioselective synthesis of various organic compounds.[1] By first functionalizing the alkane, it can be converted into a range of chiral intermediates. A key initial step is the regioselective halogenation of this compound.

Synthesis of 3-(Bromomethyl)heptane via Radical Bromination

A plausible route to functionalize this compound is through free-radical bromination, which selectively targets the most substituted carbon atom.[6]

Reaction Scheme:

G This compound This compound 3-Bromo-3-methylheptane 3-Bromo-3-methylheptane This compound->3-Bromo-3-methylheptane reagents NBS, light (hν) or AIBN CCl4

Caption: Radical bromination of this compound.

Experimental Protocol: Synthesis of (S)-3-Bromo-3-methylheptane

This protocol is a representative procedure for the radical bromination of a chiral alkane.

Materials:

  • (S)-3-Methylheptane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a solution of (S)-3-methylheptane (1.0 eq) in anhydrous CCl4, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Reflux the mixture under a nitrogen atmosphere, with irradiation from a sunlamp, for 4 hours or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield (S)-3-bromo-3-methylheptane.

Expected Yield: 70-80% (based on similar reactions).

Synthesis of a Chiral Grignard Reagent and Subsequent Nucleophilic Addition

The resulting 3-bromo-3-methylheptane can be converted into a Grignard reagent, a powerful nucleophile for forming new carbon-carbon bonds.[7][8]

Reaction Scheme:

G A 3-Bromo-3-methylheptane B 3-Methylheptylmagnesium bromide (Grignard Reagent) A->B Mg, dry ether D Chiral Alcohol B->D 1. Add Electrophile C Electrophile (e.g., Aldehyde, Ketone)

Caption: Formation and reaction of a chiral Grignard reagent.

Experimental Protocol: Synthesis of (R)-3,4-Dimethyl-3-octanol

This protocol describes the reaction of the chiral Grignard reagent with a simple ketone.

Materials:

Procedure:

  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.

  • Add a solution of (S)-3-bromo-3-methylheptane (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C and add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford (R)-3,4-dimethyl-3-octanol.

Quantitative Data for Similar Grignard Reactions:

ElectrophileProduct TypeTypical Yield (%)
FormaldehydePrimary Alcohol75-90
AldehydeSecondary Alcohol70-85
KetoneTertiary Alcohol65-80
EsterTertiary Alcohol (2 eq. Grignard)60-75
Synthesis of Chiral Amines

Chiral amines are crucial components of many pharmaceuticals.[9][10][11] A potential route to a chiral amine from this compound involves the conversion of a derivative, such as 3-methylheptanoic acid.

Reaction Scheme:

G A (S)-3-Methylheptanoic Acid B (S)-3-Methylheptanoyl chloride A->B SOCl2 C (S)-3-Methylheptanamide B->C NH3 D (S)-3-Methylheptan-1-amine C->D LiAlH4

Caption: Synthesis of a chiral amine from a carboxylic acid.

Experimental Protocol: Synthesis of (S)-3-Methylheptan-1-amine

This multi-step protocol outlines the conversion of the corresponding carboxylic acid to the amine. A detailed synthesis of (S)-3-Methylheptanoic acid can be found in the literature, for example, via asymmetric hydrogenation of an appropriate unsaturated precursor.[12]

Materials:

  • (S)-3-Methylheptanoic acid

  • Thionyl chloride (SOCl2)

  • Ammonia (aqueous solution)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

Procedure:

  • Acid Chloride Formation: Gently reflux (S)-3-methylheptanoic acid (1.0 eq) with an excess of thionyl chloride (2.0 eq) for 2 hours. Remove the excess thionyl chloride by distillation to obtain crude (S)-3-methylheptanoyl chloride.

  • Amide Formation: Carefully add the crude acid chloride to a stirred, cooled (0 °C) concentrated aqueous solution of ammonia. Stir for 1 hour. Collect the precipitated (S)-3-methylheptanamide by filtration, wash with cold water, and dry.

  • Amine Reduction: In a separate flask, prepare a suspension of LiAlH4 (1.5 eq) in anhydrous diethyl ether. Add a solution of (S)-3-methylheptanamide (1.0 eq) in anhydrous diethyl ether dropwise. Reflux the mixture for 4 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously add water dropwise, followed by 15% aqueous sodium hydroxide, and then more water to quench the excess LiAlH4. Filter the resulting aluminum salts and wash with diethyl ether.

  • Purification: Extract the amine into 1 M HCl. Wash the acidic aqueous layer with diethyl ether. Basify the aqueous layer with 1 M NaOH and extract the liberated amine with diethyl ether. Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield (S)-3-methylheptan-1-amine.

Application as a Non-Polar Solvent

Due to its non-polar nature, this compound can serve as a solvent for reactions involving non-polar reactants and reagents, particularly in organometallic chemistry where aprotic conditions are essential.[4][5][13] It can be an alternative to other alkane solvents like hexane or heptane.

Logical Relationship for Solvent Choice:

G cluster_0 Reaction Type cluster_1 Solvent Choice Organometallic Organometallic This compound (Non-polar, Aprotic) This compound (Non-polar, Aprotic) Organometallic->this compound (Non-polar, Aprotic) Free Radical Free Radical Free Radical->this compound (Non-polar, Aprotic) SN2 SN2 Polar Aprotic (e.g., Acetone, DMF) Polar Aprotic (e.g., Acetone, DMF) SN2->Polar Aprotic (e.g., Acetone, DMF) SN1/E1 SN1/E1 Polar Protic (e.g., Ethanol, Water) Polar Protic (e.g., Ethanol, Water) SN1/E1->Polar Protic (e.g., Ethanol, Water)

Caption: Solvent selection based on reaction type.

Advantages of this compound as a Solvent:

  • Inertness: As a saturated alkane, it is unreactive towards many reagents.

  • Aprotic Nature: Lack of acidic protons makes it suitable for reactions involving strong bases and organometallics.[13]

  • Low Polarity: Effectively dissolves non-polar compounds.

Limitations:

  • Low Solvating Power for Polar Compounds: Not suitable for reactions involving polar or ionic species.

  • Flammability: Highly flammable, requiring appropriate safety precautions.

Conclusion

This compound, while primarily recognized for its role in fuel science, presents valuable opportunities in organic synthesis. Its inherent chirality can be exploited for the enantioselective synthesis of complex molecules, including chiral alcohols and amines, which are of significant interest in drug discovery and development. Furthermore, its properties as a non-polar, aprotic solvent make it a suitable medium for specific reaction types. The protocols and data presented herein provide a foundation for researchers to explore and expand the synthetic utility of this versatile hydrocarbon. Further research into the stereospecific functionalization of this compound and its application in the total synthesis of natural products is warranted.

References

Application Notes and Protocols for Studying 3-Methylheptane Combustion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylheptane is a branched alkane and a significant component of conventional and alternative fuels. Understanding its combustion characteristics is crucial for developing more efficient and cleaner internal combustion engines and for the formulation of surrogate fuel mixtures that accurately represent the complex chemistry of real fuels.[1][2][3] This document provides detailed experimental protocols for studying the combustion of this compound using various standard techniques, including jet-stirred reactors, shock tubes, and rapid compression machines.

Key Experimental Techniques

The study of this compound combustion involves several key experimental techniques to investigate its ignition behavior, reaction kinetics, and flame properties under a wide range of conditions.

Jet-Stirred Reactor (JSR) Experiments

Jet-stirred reactors are well-suited for studying the oxidation of fuels at low to intermediate temperatures.[4][5] In a JSR, reactants are continuously introduced and products are removed, allowing for the study of reaction kinetics at a steady state. This technique is particularly useful for obtaining species concentration profiles as a function of temperature, which provides valuable data for the validation of chemical kinetic models.[1][6]

Experimental Protocol for Jet-Stirred Reactor:

  • Reactor Preparation: The fused-silica jet-stirred reactor is placed inside a temperature-controlled oven. The reactor is equipped with nozzles for the injection of reactants to ensure rapid mixing.

  • Reactant Mixture Preparation: A gaseous mixture of this compound, an oxidizer (e.g., air), and a diluent (e.g., nitrogen) is prepared. The fuel is typically introduced into the heated carrier gas stream via a high-pressure liquid chromatography (HPLC) pump and a vaporizer.

  • Experimental Conditions: Experiments are typically conducted over a range of temperatures (e.g., 530–1220 K), pressures (e.g., 10 atm), and equivalence ratios (e.g., 0.5, 1.0, 2.0).[1][6] The residence time in the reactor is kept constant.

  • Sampling and Analysis: A low-pressure sonic probe is used to sample the reacting mixture from the reactor. The samples are then analyzed using techniques such as gas chromatography (GC) to determine the mole fractions of various species.

  • Data Acquisition: The concentration profiles of reactants, stable intermediates, and final products are recorded as a function of temperature.

Data Presentation: Species Concentration in JSR

SpeciesTemperature (K)Equivalence RatioMole Fraction
This compound530 - 12200.5, 1.0, 2.0Varies
O2530 - 12200.5, 1.0, 2.0Varies
CO530 - 12200.5, 1.0, 2.0Varies
CO2530 - 12200.5, 1.0, 2.0Varies
H2O530 - 12200.5, 1.0, 2.0Varies
Intermediates (e.g., alkenes, aldehydes)530 - 12200.5, 1.0, 2.0Varies

Note: This table represents the type of data obtained. Specific values can be found in the cited literature.

Shock Tube Experiments

Shock tubes are used to study ignition delay times at high temperatures and pressures.[2][7] A shock wave rapidly heats and compresses the test gas mixture, leading to autoignition. The time between the shock wave passage and the onset of ignition is measured as the ignition delay time.

Experimental Protocol for Shock Tube:

  • Mixture Preparation: A mixture of this compound, oxidizer, and diluent is prepared in a mixing tank. The partial pressures of the components are measured to determine the mixture composition.

  • Shock Tube Operation: The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm. The driven section is filled with the test gas mixture. The driver section is filled with a high-pressure gas (e.g., helium).

  • Shock Wave Generation: The diaphragm is ruptured, generating a shock wave that propagates into the driven section, compressing and heating the test mixture.

  • Data Acquisition: The ignition delay time is determined by monitoring the pressure rise or the emission of characteristic species (e.g., OH*) using pressure transducers and optical diagnostics located near the end wall of the shock tube.[8][9]

  • Experimental Conditions: Ignition delay times for this compound have been measured over a temperature range of 678 to 1356 K, pressures of 6.5 to 50 atm, and equivalence ratios of 0.5, 1.0, and 2.0.[2][7]

Data Presentation: Ignition Delay Times from Shock Tube Experiments

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (µs)
1000 - 13566.50.5, 1.0, 2.0Varies
1000 - 1356100.5, 1.0, 2.0Varies
1000 - 1356200.5, 1.0, 2.0Varies
1000 - 1356500.5, 1.0, 2.0Varies

Note: This table summarizes the range of conditions studied. Specific data points are available in the cited literature.[2][7]

Rapid Compression Machine (RCM) Experiments

Rapid compression machines are complementary to shock tubes and are used to measure ignition delay times at low to intermediate temperatures and high pressures.[10][11] An RCM simulates a single compression stroke of an internal combustion engine.[11]

Experimental Protocol for Rapid Compression Machine:

  • Mixture Preparation: A homogeneous mixture of this compound, oxidizer, and diluent is prepared in the reaction chamber of the RCM.[12]

  • Compression: A piston rapidly compresses the mixture, increasing its temperature and pressure to conditions where autoignition can occur.[11]

  • Data Acquisition: The pressure in the reaction chamber is monitored over time. The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise.[13]

  • Experimental Conditions: For this compound, RCM experiments have been performed at temperatures ranging from 678 to 1015 K, pressures of 10 to 40 bar, and equivalence ratios of 0.5 and 1.0.[1][2]

Data Presentation: Ignition Delay Times from RCM Experiments

Temperature (K)Pressure (bar)Equivalence Ratio (Φ)Ignition Delay Time (ms)
620 - 1015100.5, 1.0Varies
620 - 1015200.5, 1.0Varies
620 - 1015400.5, 1.0Varies

Note: This table summarizes the range of conditions studied. Specific data points are available in the cited literature.[1][2]

Laminar Flame Speed Measurements

Laminar flame speed is a fundamental property of a combustible mixture that is important for validating chemical kinetic models at high temperatures.[14][15] It is the speed at which a laminar flame front propagates relative to the unburned gas.

Experimental Protocol for Laminar Flame Speed Measurement (General):

  • Mixture Preparation: A precise mixture of this compound, oxidizer, and diluent is prepared.

  • Flame Generation: A flame is initiated in the prepared mixture, often in a constant volume chamber or using a Bunsen-type burner.[14] For high-temperature measurements, a shock tube can be used to heat the mixture before ignition.[15]

  • Flame Propagation Monitoring: The propagation of the flame front is recorded using high-speed imaging techniques, such as schlieren photography.[15]

  • Data Analysis: The flame speed is calculated from the recorded images by analyzing the displacement of the flame front over time.

  • Experimental Conditions: Laminar flame speeds of this compound have been measured at a pressure of 1 bar and a temperature of 353 K for equivalence ratios from 0.6 to 1.6.[1]

Visualizations

Experimental Workflows

G cluster_JSR Jet-Stirred Reactor Workflow cluster_ST Shock Tube Workflow cluster_RCM Rapid Compression Machine Workflow JSR_Prep Mixture Preparation (this compound, Oxidizer, Diluent) JSR_React Continuous Injection into Heated Reactor JSR_Prep->JSR_React JSR_Sample Probe Sampling JSR_React->JSR_Sample JSR_Analyze Gas Chromatography (Species Concentration) JSR_Sample->JSR_Analyze ST_Prep Mixture Preparation in Driven Section ST_Shock Diaphragm Rupture & Shock Wave Generation ST_Prep->ST_Shock ST_Ignite Autoignition ST_Shock->ST_Ignite ST_Measure Pressure & Emission Measurement (Ignition Delay) ST_Ignite->ST_Measure RCM_Prep Mixture Preparation in Reaction Chamber RCM_Compress Piston Compression RCM_Prep->RCM_Compress RCM_Ignite Autoignition RCM_Compress->RCM_Ignite RCM_Measure Pressure Measurement (Ignition Delay) RCM_Ignite->RCM_Measure

Caption: Experimental workflows for JSR, Shock Tube, and RCM.

High-Level Combustion Pathway

G Fuel This compound + O2 Radicals Radical Pool (H, O, OH, HO2) Fuel->Radicals Initiation Intermediates Intermediate Species (Alkenes, Aldehydes, etc.) Fuel->Intermediates Decomposition Radicals->Fuel Propagation (H-abstraction) Products Final Products (CO2, H2O) Radicals->Products Termination Intermediates->Radicals Oxidation Intermediates->Products Oxidation

Caption: High-level reaction pathway for this compound combustion.

References

Application Notes and Protocols: 3-Methylheptane as a Calibration Standard

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

These application notes provide a comprehensive overview of the use of 3-methylheptane as a calibration standard in analytical chemistry, with a particular focus on its application in gas chromatography (GC) for quantitative analysis. This document is intended for researchers, scientists, and drug development professionals. It includes detailed information on the physicochemical properties of this compound, protocols for its use as both an external and internal standard, and its potential applications in the pharmaceutical industry.

Introduction

This compound is a branched-chain alkane that is isomeric to octane.[1] Due to its chemical inertness, volatility, and well-defined physical properties, it serves as an excellent calibration standard in various analytical techniques, most notably gas chromatography. In the pharmaceutical industry, accurate and precise quantification of volatile organic compounds (VOCs), residual solvents, and other impurities is critical for ensuring drug product safety and quality. This compound can be employed as a reference standard to build calibration curves and as an internal standard to correct for variations in sample injection and instrument response.

Physicochemical Properties of this compound

Accurate quantitative analysis relies on the use of high-purity standards with well-characterized physical and chemical properties. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₈H₁₈[2][3]
Molecular Weight 114.23 g/mol [2]
CAS Number 589-81-1[2]
Appearance Colorless liquid[1][2]
Density 0.705 g/mL at 25 °C[2][4]
Boiling Point 118 °C[2][4]
Melting Point -121 to -120 °C[2]
Refractive Index (n²⁰/D) 1.398[2][4]
Solubility Insoluble in water; soluble in non-polar organic solvents.[3][3]
Purity (Assay) Typically ≥98%[4]

Experimental Protocols

The following protocols describe the use of this compound as an external and internal standard for the quantitative analysis of volatile compounds by gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

Protocol for this compound as an External Standard

This protocol is suitable for the quantification of analytes where the sample matrix does not significantly interfere with the analysis.

Objective: To create a calibration curve using this compound to quantify the concentration of a target analyte.

Materials:

  • This compound (≥98% purity)

  • High-purity solvent (e.g., hexane, methanol)

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Gas chromatograph with FID or MS detector

Procedure:

  • Preparation of Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh 100 mg of this compound.

    • Dissolve the weighed standard in a suitable high-purity solvent in a 100 mL volumetric flask.

    • Fill the flask to the mark with the solvent and mix thoroughly.

  • Preparation of Working Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of decreasing concentrations (e.g., 100, 50, 25, 10, 5, and 1 µg/mL).

    • Transfer each calibration standard to a labeled GC vial.

  • GC Instrument Parameters (Example for VOC analysis):

    • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes

      • Ramp: 10 °C/min to 240 °C

      • Hold at 240 °C for 5 minutes

    • Detector (FID) Temperature: 250 °C

  • Calibration Curve Generation:

    • Inject each calibration standard into the GC system.

    • Record the peak area of the this compound peak for each concentration.

    • Plot the peak area (y-axis) against the concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

  • Sample Analysis:

    • Inject the sample solution (prepared in the same solvent as the standards) into the GC system.

    • Determine the peak area of the analyte.

    • Calculate the concentration of the analyte in the sample using the calibration curve equation.

Protocol for this compound as an Internal Standard

This protocol is recommended when sample preparation steps are complex or when variations in injection volume are expected. The internal standard helps to correct for these variations.

Objective: To use this compound as an internal standard to improve the precision and accuracy of quantification.

Materials:

  • This compound (≥98% purity)

  • Analyte(s) of interest

  • High-purity solvent

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Gas chromatograph with FID or MS detector

Procedure:

  • Preparation of Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):

    • Prepare a stock solution of this compound as described in section 3.1.

  • Preparation of Calibration Standards with Internal Standard:

    • Prepare a series of calibration standards of the analyte(s) of interest.

    • To each calibration standard, add a fixed amount of the this compound internal standard stock solution to achieve a constant final concentration (e.g., 20 µg/mL).

  • Sample Preparation with Internal Standard:

    • To a known amount of the sample, add the same fixed amount of the this compound internal standard stock solution as was added to the calibration standards.

  • GC Instrument Parameters:

    • Use the same GC parameters as described in section 3.1, ensuring that the this compound peak is well-resolved from the analyte peaks.

  • Calibration Curve Generation:

    • Inject each calibration standard containing the internal standard.

    • For each standard, calculate the response factor (RF) using the following formula:

      • RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard (Area_analyte / Area_IS) on the y-axis against the concentration of the analyte on the x-axis.

    • Perform a linear regression to obtain the calibration curve.

  • Sample Analysis:

    • Inject the prepared sample containing the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of the analyte in the sample using the calibration curve.

Application in Drug Development

In drug development, this compound can be utilized as a calibration standard in several key areas:

  • Residual Solvent Analysis: Pharmaceutical products may contain residual solvents from the manufacturing process. This compound can be used as a standard to quantify these solvents, ensuring they are below the limits specified by regulatory bodies such as the ICH.

  • Impurity Profiling: The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and final drug products is a critical aspect of quality control. This compound can serve as a reference standard for the GC analysis of volatile impurities.

  • Analysis of Excipients: Certain volatile or semi-volatile excipients used in drug formulations can be quantified using GC, with this compound as a suitable calibration standard.

Visualizations

Workflow for External Standard Calibration

G External Standard Calibration Workflow prep_stock Prepare Stock Standard of this compound prep_working Prepare Working Calibration Standards prep_stock->prep_working gc_analysis Analyze Standards by GC prep_working->gc_analysis cal_curve Generate Calibration Curve (Peak Area vs. Concentration) gc_analysis->cal_curve quantify Quantify Analyte Concentration cal_curve->quantify sample_prep Prepare Sample sample_analysis Analyze Sample by GC sample_prep->sample_analysis sample_analysis->quantify

Caption: Workflow for quantitative analysis using this compound as an external standard.

Workflow for Internal Standard Calibration

G Internal Standard Calibration Workflow prep_analyte_stock Prepare Analyte Stock Solution prep_cal_standards Prepare Calibration Standards + Add Fixed Amount of IS prep_analyte_stock->prep_cal_standards prep_is_stock Prepare Internal Standard (this compound) Stock prep_is_stock->prep_cal_standards prep_sample Prepare Sample + Add Fixed Amount of IS prep_is_stock->prep_sample gc_analysis Analyze Standards and Sample by GC prep_cal_standards->gc_analysis prep_sample->gc_analysis cal_curve Generate Calibration Curve (Area Ratio vs. Conc.) gc_analysis->cal_curve quantify Quantify Analyte Concentration cal_curve->quantify

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Conclusion

This compound is a versatile and reliable calibration standard for quantitative analysis in analytical chemistry. Its well-defined properties and chemical inertness make it particularly suitable for use in gas chromatography for applications within the pharmaceutical industry, including residual solvent analysis and impurity profiling. The detailed protocols and workflows provided in these application notes offer a practical guide for researchers and scientists to implement the use of this compound in their analytical methods, thereby ensuring the accuracy and precision of their results.

References

Application Notes and Protocols: Kinetic Modeling of 3-Methylheptane Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the kinetic modeling of 3-methylheptane oxidation, a key process in combustion chemistry and relevant to understanding the metabolic pathways of branched-chain alkanes. This document outlines experimental protocols for studying its oxidation and presents key quantitative data and reaction pathways.

Introduction

This compound is a branched-chain alkane and an isomer of octane. Its oxidation kinetics are of significant interest in the development of surrogate models for conventional and alternative fuels. Understanding its reaction pathways, particularly at low to intermediate temperatures, is crucial for predicting combustion phenomena such as autoignition and for designing more efficient and cleaner combustion engines. Furthermore, the study of such oxidation processes can provide insights into the metabolic breakdown of similar branched-chain hydrocarbons in biological systems, which can be relevant in toxicology and drug metabolism studies.

Experimental Protocols

Detailed experimental investigation is fundamental to developing and validating kinetic models. The following protocols describe common experimental setups used to study the oxidation of this compound.

Jet-Stirred Reactor (JSR) Oxidation

Objective: To measure the concentration profiles of reactants, intermediates, and products as a function of temperature at a constant pressure and residence time.

Apparatus:

  • Spherical fused-silica jet-stirred reactor

  • Gas-feed system with mass flow controllers

  • Heating system (e.g., electrical furnace)

  • Pressure controller

  • Gas chromatograph (GC) with appropriate columns (e.g., PLOT, capillary) and detectors (FID, TCD)

  • Mass spectrometer (MS) for product identification

Procedure:

  • The JSR is heated to the desired initial temperature.

  • A gaseous mixture of this compound, oxygen, and a diluent (e.g., nitrogen or argon) is prepared with precise mole fractions using mass flow controllers.

  • The reactant mixture is introduced into the pre-heated JSR through four nozzles to ensure rapid mixing and thermal homogeneity.

  • The pressure within the reactor is maintained at a constant value (e.g., 10 atm) using a pressure controller.

  • The residence time of the gas mixture in the reactor is kept constant (e.g., 0.7 s) by adjusting the total flow rate.

  • Once the reaction reaches a steady state at a given temperature, a sample of the reacting mixture is extracted through a sonic probe.

  • The extracted sample is rapidly cooled and diluted to quench the reactions.

  • The concentrations of the stable species are analyzed offline using gas chromatography.

  • The temperature in the reactor is incrementally increased, and the sampling and analysis process is repeated to obtain species concentration profiles over a range of temperatures (e.g., 530–1220 K).

Shock Tube Pyrolysis and Oxidation

Objective: To measure ignition delay times at high temperatures and pressures.

Apparatus:

  • High-pressure shock tube

  • Diaphragm section

  • Driver and driven gas sections

  • Pressure transducers

  • Optical detection system (e.g., for CH* or OH* chemiluminescence)

  • Data acquisition system

Procedure:

  • A mixture of this compound, oxidizer (e.g., air), and a diluent (e.g., argon) is prepared in the driven section of the shock tube at a known initial pressure and temperature.

  • The driver section is filled with a high-pressure driver gas (e.g., helium).

  • The diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the driven section, compressing and heating the test gas mixture.

  • The shock wave reflects off the end wall of the shock tube, further compressing and heating the gas to the desired reaction conditions.

  • The pressure and emission signals (e.g., from excited CH* radicals) behind the reflected shock wave are monitored using fast-response pressure transducers and optical detectors.

  • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of a rapid increase in pressure or light emission, indicating ignition.

Rapid Compression Machine (RCM) Studies

Objective: To measure ignition delay times at low-to-intermediate temperatures and high pressures, relevant to internal combustion engine conditions.

Apparatus:

  • Rapid compression machine

  • Piston assembly

  • Reaction chamber

  • Pressure transducer

  • Data acquisition system

Procedure:

  • The reaction chamber is filled with a pre-mixed combustible mixture of this compound, oxidizer, and diluent.

  • The piston is rapidly driven to compress the gas mixture, increasing its temperature and pressure to conditions that promote autoignition.

  • The piston is held at the top dead center, and the pressure in the reaction chamber is monitored over time.

  • The ignition delay time is determined from the pressure-time history, typically as the time from the end of compression to the maximum rate of pressure rise.

Data Presentation

The following tables summarize quantitative data for the oxidation of this compound under various experimental conditions.

Jet-Stirred Reactor Experimental Conditions
ParameterValue
Pressure10 atm
Temperature Range530 - 1220 K
Residence Time0.7 s
Equivalence Ratios (φ)0.5, 1.0, 2.0
Initial Fuel Mole Fraction0.001
DiluentNitrogen

Data sourced from studies by Karsenty et al.[1]

Mole Fraction of Key Species in JSR Oxidation of this compound (φ = 1.0)
Temperature (K)This compound (mol frac.)O₂ (mol frac.)CO (mol frac.)CO₂ (mol frac.)H₂O (mol frac.)C₂H₄ (mol frac.)CH₂O (mol frac.)
550~0.001~0.012~0.0001~0.0001~0.0001~0.00005~0.0001
650~0.0008~0.010~0.0015~0.001~0.0015~0.0003~0.0005
750~0.0002~0.006~0.004~0.003~0.004~0.0008~0.0008
850~0.00005~0.004~0.006~0.005~0.006~0.0012~0.0006
950<0.00001~0.002~0.007~0.007~0.008~0.0015~0.0003
1050<0.00001<0.001~0.006~0.008~0.009~0.001~0.0001
1150<0.00001<0.001~0.004~0.009~0.010~0.0005<0.00001

Note: The data in this table are estimated from graphical representations in the literature (Karsenty et al., 2012) and are intended for illustrative purposes.

Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key reaction pathways in the low-temperature oxidation of this compound and a typical experimental workflow for its kinetic modeling.

Low-Temperature Oxidation Pathway of this compound

LowTempOxidation RH This compound (RH) R Alkyl Radical (R•) RH->R + OH• RO2 Alkylperoxy Radical (ROO•) R->RO2 + O₂ QOOH Hydroperoxyalkyl Radical (•QOOH) RO2->QOOH Isomerization O2QOOH Peroxyhydroperoxyalkyl Radical (•OOQOOH) QOOH->O2QOOH + O₂ CE Cyclic Ether + OH• QOOH->CE Cyclization Alkene Alkene + HO₂• QOOH->Alkene β-scission KHP Ketohydroperoxide (KHP) O2QOOH->KHP Isomerization + OH• Branching Chain Branching (2OH•) KHP->Branching Decomposition

Low-Temperature Oxidation Pathway of this compound
Experimental and Modeling Workflow

Workflow cluster_exp Experimental Studies cluster_model Kinetic Modeling JSR Jet-Stirred Reactor ExpData Experimental Data (Species Profiles, Ignition Delays) JSR->ExpData ST Shock Tube ST->ExpData RCM Rapid Compression Machine RCM->ExpData ModelVal Model Validation ExpData->ModelVal Comparison & Validation ModelDev Mechanism Development (Reaction Classes, Rate Rules) Sim Numerical Simulation ModelDev->Sim Sim->ModelVal Sensitivity Sensitivity & Pathway Analysis ModelVal->Sensitivity FinalModel Validated Kinetic Model ModelVal->FinalModel Refined Model Sensitivity->ModelDev

Workflow for Kinetic Modeling of this compound Oxidation

References

Application Notes and Protocols for High-Throughput Screening of Catalysts Using 3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-throughput screening (HTS) of catalysts for the isomerization, cracking, and dehydrogenation of 3-methylheptane. The methodologies are designed for rapid and efficient evaluation of catalyst libraries to identify promising candidates for various industrial applications, including fuel upgrading and chemical synthesis.

High-Throughput Screening for this compound Isomerization

Isomerization of alkanes like this compound is a crucial process for improving the octane (B31449) number of gasoline. High-throughput screening allows for the rapid identification of bifunctional catalysts that promote the formation of more highly branched isomers.

Experimental Protocol: High-Throughput Hydroisomerization of this compound

This protocol outlines the screening of bifunctional catalysts (e.g., noble metals on acidic supports like zeolites) in a parallel fixed-bed reactor system.

1. Catalyst Library Preparation:

  • Prepare a library of catalysts by impregnating various acidic supports (e.g., Y-zeolite, ZSM-5, SAPO-11) with solutions of noble metal precursors (e.g., platinum, palladium).

  • Calcify the catalysts under controlled temperature and atmosphere to obtain the active metal sites.

  • Sieve the catalysts to a uniform particle size (e.g., 250-500 µm) to ensure consistent packing and flow dynamics in the reactors.[1]

2. High-Throughput Reactor Loading:

  • Load equal amounts of each catalyst (typically 50-100 mg) into the wells of a multi-well reactor plate or into individual microreactors.[1]

  • Place a quartz wool plug at the top and bottom of each catalyst bed to secure it.

3. Reaction Screening:

  • Place the reactor assembly into the HTS unit.

  • Pressurize the system with hydrogen to the desired reaction pressure (e.g., 10-30 bar).

  • Heat the reactor to the target temperature (e.g., 200-350 °C).

  • Introduce a vaporized feed of this compound and hydrogen at a controlled flow rate using mass flow controllers.

  • Run the reactions for a predetermined time (e.g., 1-4 hours).

4. Product Analysis:

  • Automatically sample the effluent from each reactor using a multi-port valve connected to a gas chromatograph (GC).

  • Use a GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., PONA) for the separation and quantification of this compound and its isomers.

  • Identify products by comparing their retention times with known standards.

5. Data Analysis:

  • Calculate the conversion of this compound and the selectivity for each isomer.

  • Generate heatmaps to visualize the performance of the catalyst library, allowing for rapid identification of hits.

Data Presentation: Representative Catalyst Performance in n-Heptane Hydroisomerization
CatalystSupportMetalTemperature (°C)n-Heptane Conversion (%)Isoheptane Selectivity (%)Reference
Cat-APtY-Zeolite25065.285.1Adapted from[2]
Cat-BPt-NiY-Zeolite25072.882.5Adapted from[2]
Cat-CPdSAPO-1128067.396.5Adapted from[3]
Cat-DMoOx-PdCe-MCM-4830058.791.2Adapted from[3]

Experimental Workflow

HTS_Isomerization_Workflow cluster_prep Catalyst Preparation cluster_screening High-Throughput Screening cluster_analysis Analysis prep_support Acidic Support (e.g., Y-Zeolite) impregnation Impregnation prep_support->impregnation prep_metal Noble Metal Precursor (e.g., H2PtCl6) prep_metal->impregnation calcination Calcination impregnation->calcination sieving Sieving calcination->sieving catalyst_library Catalyst Library sieving->catalyst_library reactor_loading Reactor Loading catalyst_library->reactor_loading hts_unit HTS Reactor (Parallel Fixed-Beds) reactor_loading->hts_unit product_stream Product Effluent hts_unit->product_stream feed_3mh This compound feed_3mh->hts_unit feed_h2 Hydrogen feed_h2->hts_unit gc_analysis Gas Chromatography (GC) product_stream->gc_analysis data_processing Data Processing gc_analysis->data_processing results Conversion & Selectivity Data data_processing->results

Caption: High-throughput screening workflow for this compound isomerization.

High-Throughput Screening for this compound Cracking

Catalytic cracking of alkanes is a fundamental process in oil refining to produce lighter, more valuable hydrocarbons such as gasoline and olefins. HTS is employed to discover robust and selective cracking catalysts.

Experimental Protocol: High-Throughput Catalytic Cracking of this compound

This protocol is designed for screening acidic catalysts (e.g., zeolites) for the cracking of this compound in a parallel reactor system.

1. Catalyst Library Preparation:

  • Synthesize or procure a library of acidic catalysts, such as various types of zeolites (e.g., ZSM-5, Beta, Y) with different Si/Al ratios.

  • Optionally, modify the catalysts with metal promoters to enhance performance.

  • Prepare the catalysts as fine powders or granules of a consistent size.

2. High-Throughput Reactor Setup:

  • Utilize a high-throughput reactor system capable of handling gas-phase reactions at elevated temperatures. A 16-parallel fixed-bed reactor system is a suitable option.[4]

  • Load each reactor with a prepared catalyst.

3. Reaction Screening:

  • Heat the reactors to the desired cracking temperature (e.g., 500-650 °C).[5]

  • Introduce a carrier gas (e.g., nitrogen or helium).

  • Inject a vaporized stream of this compound into the carrier gas before it enters the reactors.

  • Maintain a constant flow rate and pressure throughout the screening process.

4. Product Analysis:

  • The effluent from each reactor is directed to an online gas chromatograph-mass spectrometer (GC-MS) for product identification and quantification.[4]

  • The GC-MS allows for the detailed analysis of the complex product mixture, including light olefins, paraffins, and aromatics.

5. Data Analysis:

  • Determine the conversion of this compound and the yield of various product fractions (e.g., C1-C4 gases, C5+ gasoline fraction, aromatics).

  • Evaluate catalyst stability by monitoring performance over time.

Data Presentation: Representative Product Distribution in n-Hexane Cracking

Specific HTS data for this compound cracking is limited. The table below shows representative product selectivity for the catalytic cracking of n-hexane over a 10-membered ring zeolite, which provides insight into the expected product distribution.

ProductSelectivity (%) over ZSM-5
Methane2.5
Ethane3.1
Ethene10.2
Propane15.8
Propene25.6
Butanes18.5
Butenes12.3
C5+12.0
Data adapted from studies on n-hexane cracking over zeolites.[6]

Logical Relationship: Cracking Reaction Pathways

Cracking_Pathways cluster_input Reactant cluster_catalyst Catalyst cluster_products Primary Products cluster_secondary Secondary Reactions reactant This compound catalyst Acidic Catalyst (e.g., Zeolite) olefins Olefins (Propene, Butenes) catalyst->olefins Cracking paraffins Lighter Paraffins (Propane, Butanes) catalyst->paraffins Cracking aromatics Aromatics olefins->aromatics Cyclization & Dehydrogenation coke Coke olefins->coke Polymerization paraffins->olefins Further Cracking

Caption: Simplified reaction pathways in the catalytic cracking of this compound.

High-Throughput Screening for this compound Dehydrogenation

Dehydrogenation of alkanes produces valuable olefins, which are key building blocks for polymers and other chemicals. HTS enables the rapid discovery of active and selective dehydrogenation catalysts.

Experimental Protocol: High-Throughput Dehydrogenation of this compound

This protocol describes the screening of catalysts (e.g., platinum-based) for the dehydrogenation of this compound in a parallel reactor setup.

1. Catalyst Library Preparation:

  • Prepare a library of supported metal catalysts. A common choice is platinum, often promoted with a second metal like tin or indium, on a support such as alumina (B75360) or silica.[7][8]

  • Ensure a consistent metal loading and particle size across the library.

  • Format the catalysts into a 96-well plate or similar array for automated handling.

2. High-Throughput Reactor Operation:

  • Load the catalyst library into a high-throughput reactor system.

  • Reduce the catalysts in situ with a flow of hydrogen at an elevated temperature to ensure the metal is in its active state.

  • Introduce the this compound feed, typically diluted in an inert gas like nitrogen or argon, at a controlled flow rate.

  • Set the reaction temperature, which for dehydrogenation is typically in the range of 450-600 °C.[9]

3. Product Analysis:

  • Analyze the reactor effluent online using a fast GC or a scanning mass spectrometer.

  • Resonance-enhanced multiphoton ionization (REMPI) can also be used for sensitive and selective detection of the olefin products.[10]

4. Data Analysis:

  • Calculate the conversion of this compound and the selectivity to the corresponding methylheptenes.

  • Also quantify the formation of any cracking or isomerization byproducts.

  • Identify catalysts with high activity and selectivity for the desired olefin products.

Data Presentation: Representative Performance of Alkane Dehydrogenation Catalysts

The following table provides representative data for the dehydrogenation of long-chain alkanes, which can serve as a proxy for the expected performance with this compound.

CatalystSupportAlkaneTemperature (°C)Conversion (%)Olefin Selectivity (%)Reference
Pt/CCarbonn-Tetradecane250~594Adapted from[11]
PtSn2/CCarbonn-Tetradecane250~1553Adapted from[11]
Pt-In/Mg(Al)OCalcined Hydrotalciten-Butane550~30>95Adapted from[7]

Signaling Pathway: Simplified Dehydrogenation Mechanism

Dehydrogenation_Mechanism cluster_reaction Reaction on Catalyst Surface alkane This compound (g) adsorbed_alkane Adsorbed this compound alkane->adsorbed_alkane Adsorption adsorbed_alkene Adsorbed Methylheptene adsorbed_alkane->adsorbed_alkene Dehydrogenation h2 H2 (g) adsorbed_alkane->h2 H2 Formation catalyst Catalyst (e.g., Pt-Sn/Al2O3) alkene Methylheptene (g) adsorbed_alkene->alkene Desorption

Caption: Simplified mechanism for the catalytic dehydrogenation of this compound.

References

The Role of 3-Methylheptane in Elucidating Reaction Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptane, a branched-chain alkane, serves as a crucial model compound in the study of complex reaction mechanisms across various scientific disciplines. Its distinct structural features, including the presence of primary, secondary, and a tertiary carbon atom, provide a rich landscape for investigating the selectivity and reactivity of chemical transformations. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound as a tool to unravel intricate reaction pathways in combustion, catalysis, and atmospheric chemistry.

Application Note 1: Combustion Chemistry - Unraveling Oxidation Pathways

This compound is a representative component of surrogate fuels for diesel and jet fuel, making its oxidation chemistry a subject of intense research. Studying its combustion provides insights into engine efficiency and pollutant formation.

Data Presentation: Species Mole Fractions in a Jet-Stirred Reactor

The oxidation of this compound has been extensively studied in jet-stirred reactors (JSRs), which allow for the investigation of chemical kinetics under well-controlled conditions. The following table summarizes the mole fractions of key species observed during the oxidation of this compound at various temperatures. This data is essential for validating and refining detailed kinetic models.

Table 1: Mole Fractions of Key Species in this compound Oxidation

Temperature (K)This compoundO₂COCO₂H₂OCH₂OC₂H₄
5500.00480.02050.00010.00020.0003< 1e-5< 1e-5
6500.00350.01800.00080.00150.00180.00010.0002
7500.00150.01200.00250.00400.00450.00030.0005
8500.00020.00500.00400.00650.00700.00010.0008
950< 1e-50.00100.00350.00800.0085< 1e-50.0006
1050< 1e-5< 1e-50.00200.00900.0095< 1e-50.0003

Note: Data is synthesized based on typical trends observed in jet-stirred reactor experiments for alkanes and may not represent a specific dataset.

Experimental Protocol: this compound Oxidation in a Jet-Stirred Reactor

This protocol outlines the key steps for studying the oxidation of this compound in a JSR.

Objective: To determine the concentration profiles of reactants, intermediates, and products as a function of temperature.

Materials:

  • This compound (high purity)

  • Oxygen (high purity)

  • Nitrogen (high purity, as diluent)

  • Jet-Stirred Reactor (JSR) apparatus

  • Gas chromatograph with flame ionization detector (GC-FID) and thermal conductivity detector (GC-TCD)

  • Mass spectrometer (MS) for product identification

Procedure:

  • Reactor Preparation: Ensure the JSR is clean and leak-tight. Heat the reactor to the desired initial temperature.

  • Gas Mixture Preparation: Prepare a gas mixture of this compound, oxygen, and nitrogen with a specific equivalence ratio (Φ). The fuel mole fraction is typically low (e.g., 0.1-1%).

  • Initiation of Reaction: Introduce the premixed gases into the JSR at a constant flow rate to achieve a specific residence time (typically 1-2 seconds).

  • Sampling: Once the reaction reaches a steady state, extract a sample of the reacting mixture through a sonic probe to quench the reactions.

  • Analysis: Analyze the sampled gas using GC-FID/TCD and MS to identify and quantify the species present.

  • Temperature Variation: Repeat steps 3-5 for a range of temperatures (e.g., 500 K to 1200 K) to obtain temperature-dependent species profiles.

Visualization: this compound Oxidation Pathway

G M3H This compound Alkyl_Radical Alkyl Radical M3H->Alkyl_Radical + OH OH OH Radical Peroxy_Radical Alkylperoxy Radical (RO₂) Alkyl_Radical->Peroxy_Radical + O₂ O2 O₂ Isomerization Isomerization Peroxy_Radical->Isomerization QOOH Hydroperoxyalkyl Radical (QOOH) Isomerization->QOOH Second_O2 Second O₂ Addition QOOH->Second_O2 O2QOOH O₂QOOH Radical Second_O2->O2QOOH Decomposition Decomposition O2QOOH->Decomposition Decomposition->OH Chain Branching Products Products (CO, CO₂, H₂O, etc.) Decomposition->Products G cluster_metal Metal Sites (Pt) cluster_acid Acid Sites (Zeolite) M3H_ads This compound (adsorbed) Alkene Alkene Intermediate M3H_ads->Alkene Dehydrogenation Isomers Isomers Alkene->M3H_ads Hydrogenation Carbenium_Ion Carbenium Ion Alkene->Carbenium_Ion Protonation Carbenium_Ion->Isomers Isomerization Cracked Cracked Products Carbenium_Ion->Cracked β-scission Cyclization Cyclization Carbenium_Ion->Cyclization Aromatics Aromatics Cyclization->Aromatics Dehydrogenation G Start Introduce Reactants into Smog Chamber (this compound, Reference, OH Precursor) Irradiate Irradiate with UV Light Start->Irradiate Generate_OH Generate OH Radicals Irradiate->Generate_OH Reaction Reactions Occur: This compound + OH -> Products Reference + OH -> Products Generate_OH->Reaction Monitor Monitor Concentrations over Time (GC-FID) Reaction->Monitor Analyze Relative Rate Analysis Monitor->Analyze Result Determine k(OH) for this compound Analyze->Result

Application Notes and Protocols: 3-Methylheptane in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptane, a branched alkane isomer of octane, is a non-polar solvent with properties that suggest its potential utility in various materials science applications.[1][2][3] While its primary use has been in fuel combustion studies and as a calibration standard, its characteristics as a low-polarity, volatile organic compound make it a candidate for processes requiring a non-polar medium.[1] These application notes provide detailed, albeit prospective, protocols for the use of this compound in materials science research, based on established methodologies where similar non-polar solvents are employed.

Physical and Chemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in materials science. Key data are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₈[1][2][3]
Molecular Weight 114.23 g/mol [1][3]
Density 0.705 g/mL at 25 °C[1]
Boiling Point 118-120 °C[1][3]
Melting Point -121 to -120 °C[1]
Flash Point 7 °C (45 °F)[1]
Vapor Pressure 19.6 mmHg at 25 °C[3]
Water Solubility 0.000792 mg/mL at 25 °C[3]
Refractive Index 1.398 at 20 °C[1]
Appearance Colorless liquid[1]

Application 1: Solvent for Polymer Synthesis (Proposed)

Due to its non-polar nature and relatively low boiling point, this compound can be proposed as a solvent for the synthesis of non-polar polymers, such as polyolefins, or for polymers soluble in alkanes.[4][5] Its branched structure may influence polymer solubility and chain conformation.[6][7]

Experimental Protocol: Solution Polymerization of a Non-Polar Monomer

This protocol describes a general procedure for the solution polymerization of a non-polar vinyl monomer using this compound as the solvent.

Materials:

  • This compound (anhydrous)

  • Non-polar monomer (e.g., styrene, isoprene)

  • Initiator (e.g., AIBN, benzoyl peroxide)

  • Nitrogen or Argon gas (high purity)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Condenser

Procedure:

  • Solvent and Monomer Preparation: Dry the this compound over a suitable drying agent (e.g., molecular sieves) and distill under an inert atmosphere. Purify the monomer to remove inhibitors.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere (N₂ or Ar).

  • Reaction Mixture: Add the desired amount of purified monomer to the Schlenk flask, followed by the anhydrous this compound to achieve the desired concentration.

  • Initiator Addition: Dissolve the initiator in a small amount of anhydrous this compound and add it to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and stir for the specified reaction time.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the polymer solution to a stirred excess of a non-solvent, such as methanol.

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.

  • Drying: Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Polymer_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation prep_solvent Dry & Distill This compound setup Assemble Schlenk Flask (Inert Atm.) prep_solvent->setup prep_monomer Purify Monomer mix Add Monomer & This compound prep_monomer->mix setup->mix initiate Add Initiator mix->initiate polymerize Heat & Stir initiate->polymerize precipitate Precipitate in Methanol polymerize->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Vacuum Dry filter_wash->dry product Final Polymer Product dry->product

Workflow for solution polymerization using this compound.

Application 2: Dispersion Medium for Nanoparticle Synthesis (Proposed)

The non-polar nature of this compound makes it a suitable medium for the synthesis of hydrophobic nanoparticles or for the dispersion of surface-functionalized nanoparticles.[8][9][10] Its volatility allows for easy removal post-synthesis.

Experimental Protocol: Synthesis of Hydrophobic Nanoparticles

This protocol outlines a general method for the synthesis of hydrophobic nanoparticles (e.g., metal oxides or quantum dots) in this compound.

Materials:

  • This compound (anhydrous)

  • Organometallic precursor(s)

  • Surfactant/capping agent (e.g., oleic acid, oleylamine)

  • Reducing agent (if required)

  • Nitrogen or Argon gas (high purity)

  • Three-neck flask, condenser, and Schlenk line

  • Heating mantle and thermocouple

  • Centrifuge

  • Ethanol (B145695) or acetone (B3395972) (for precipitation)

Procedure:

  • Reaction Setup: Assemble a three-neck flask with a condenser, thermocouple, and septum under an inert atmosphere.

  • Initial Mixture: Add the surfactant/capping agent and this compound to the flask. Heat the mixture to a specific temperature (e.g., 100-120 °C) and degas for 30-60 minutes.

  • Precursor Injection: Dissolve the organometallic precursor(s) in a small amount of anhydrous this compound. Rapidly inject this solution into the hot surfactant/solvent mixture under vigorous stirring.

  • Nanoparticle Growth: Raise the temperature to the desired growth temperature and maintain for a specific duration to allow for nanoparticle nucleation and growth.

  • Isolation: Cool the reaction mixture to room temperature. Add a non-solvent like ethanol or acetone to precipitate the nanoparticles.

  • Purification: Centrifuge the mixture to collect the nanoparticles. Discard the supernatant and re-disperse the nanoparticles in a small amount of a non-polar solvent like hexane (B92381) or toluene (B28343). Repeat the precipitation and centrifugation steps 2-3 times to remove excess surfactant and unreacted precursors.

  • Final Product: Disperse the purified nanoparticles in a suitable non-polar solvent for storage or further use.

Nanoparticle_Synthesis_Workflow setup Inert Atmosphere Setup (Three-Neck Flask) mix_degas Add this compound & Surfactant Heat & Degas setup->mix_degas injection Inject Organometallic Precursor Solution mix_degas->injection growth Heat to Growth Temperature & Anneal injection->growth cool Cool to Room Temperature growth->cool precipitate Precipitate with Ethanol/Acetone cool->precipitate centrifuge Centrifuge & Collect Nanoparticles precipitate->centrifuge purify Re-disperse & Repeat Precipitation/Centrifugation centrifuge->purify final_product Disperse Purified Nanoparticles purify->final_product

Workflow for hydrophobic nanoparticle synthesis.

Application 3: Solvent for Thin Film Deposition via Spin Coating (Proposed)

For the deposition of thin films of soluble non-polar organic materials or polymers, this compound could serve as a suitable solvent for spin coating.[11][12] Its volatility would allow for rapid drying of the film.

Experimental Protocol: Spin Coating of a Polymer Thin Film

Materials:

  • Polymer soluble in non-polar solvents

  • This compound (spectroscopic grade)

  • Substrate (e.g., silicon wafer, glass slide)

  • Piranha solution or other cleaning agents

  • Nitrogen gas (filtered)

  • Spin coater

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate using a standard procedure (e.g., sonication in solvents, Piranha etch, UV-ozone treatment) to ensure a hydrophilic and particle-free surface.

  • Polymer Solution Preparation: Dissolve the polymer in this compound to the desired concentration. The concentration will influence the final film thickness. Ensure the polymer is fully dissolved, which may require gentle heating or stirring. Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulates.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the polymer solution onto the center of the substrate.

    • Start the spin coater. A typical two-stage process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.

  • Annealing (Optional): Transfer the coated substrate to a hotplate or into an oven to anneal the film. This step can improve film morphology and remove residual solvent. The annealing temperature and time will depend on the polymer's properties.

  • Characterization: Characterize the thin film using appropriate techniques such as ellipsometry (for thickness), atomic force microscopy (for morphology), and UV-Vis spectroscopy (for optical properties).

Spin_Coating_Logic input_polymer Non-Polar Polymer step_dissolve Dissolve Polymer in This compound input_polymer->step_dissolve input_solvent This compound input_solvent->step_dissolve input_substrate Substrate step_clean Substrate Cleaning input_substrate->step_clean step_spin Spin Coating step_clean->step_spin step_filter Filter Solution step_dissolve->step_filter step_filter->step_spin step_anneal Annealing (Optional) step_spin->step_anneal output_film Polymer Thin Film step_anneal->output_film

Logical flow for thin film deposition via spin coating.

Conclusion

While direct experimental evidence for the use of this compound in mainstream materials science research is limited, its inherent properties as a non-polar, branched alkane solvent suggest its potential as a viable alternative to other non-polar solvents like hexane, heptane, or toluene in specific applications. The protocols provided herein are intended as a starting point for researchers to explore the utility of this compound in their own work. Careful consideration of its specific properties, such as its boiling point and solvent strength, will be necessary to optimize experimental conditions.

References

Troubleshooting & Optimization

Purification techniques for 3-Methylheptane from isomeric impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 3-methylheptane from its isomeric impurities. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound from its isomers so challenging?

A1: The primary challenge lies in the close physical and chemical properties of alkane isomers.[1] this compound and its isomers, such as 2-methylheptane, 4-methylheptane, and various dimethylhexanes, have very similar boiling points and polarities.[2][3] This makes conventional separation techniques like fractional distillation energy-intensive and require highly efficient systems.[4][5] Adsorptive separation methods also face the challenge of differentiating between subtle structural differences.

Q2: What are the most common isomeric impurities found in a sample of this compound?

A2: The most common isomeric impurities depend on the synthesis or sourcing of the this compound. Typically, you can expect to find other C8 alkanes, including:

  • Positional isomers: 2-Methylheptane and 4-methylheptane.

  • Structural isomers: n-Octane, and various dimethylhexane and trimethylpentane isomers.[3]

Q3: Which purification technique is most suitable for achieving high-purity this compound?

A3: The choice of technique depends on the required purity, the scale of the purification, and the available equipment.

  • Fractional Distillation is a fundamental technique suitable for larger quantities but may require a column with a high number of theoretical plates for efficient separation due to close boiling points.[5]

  • Preparative Gas Chromatography (Prep GC) offers high resolution and is excellent for obtaining very high purity on a smaller scale.[6]

  • Adsorptive Separation using materials like zeolites or metal-organic frameworks (MOFs) is a promising, energy-efficient alternative, particularly for separating based on molecular size and shape.[7][8]

Q4: Can I use extractive distillation to separate this compound from its isomers?

A4: Yes, extractive distillation can be an effective method. This technique involves adding a solvent that alters the relative volatilities of the isomers, making them easier to separate.[9][10][11] The selection of an appropriate solvent is crucial for the success of this method.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Suggested Solution
Poor Separation of Isomers Insufficient column efficiency (low number of theoretical plates).Use a longer fractionating column or a column with more efficient packing material (e.g., structured packing).[2]
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow and steady distillation is crucial for separating close-boiling isomers.[4][12]
Fluctuations in heat input or pressure.Ensure a stable heat source and maintain a constant atmospheric or vacuum pressure.[4]
Column Flooding Excessive boil-up rate.Reduce the heat input to the distillation flask.[3]
Column insulation is inadequate, leading to premature condensation.Insulate the distillation column to maintain a proper temperature gradient.[4]
Bumping or Irregular Boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Preparative Gas Chromatography (Prep GC)
Problem Possible Cause Suggested Solution
Poor Peak Resolution Inappropriate column or stationary phase.Select a column with a stationary phase that provides good selectivity for alkane isomers (e.g., a non-polar or slightly polar phase).[13]
Column overloading.Reduce the injection volume or the concentration of the sample.[14]
Incorrect oven temperature program.Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.[9]
Peak Tailing or Fronting Active sites on the column or in the injector.Use a deactivated liner and ensure the column is properly conditioned.
Sample solvent incompatibility.Dissolve the sample in a solvent that is compatible with the stationary phase and has a lower boiling point than the analytes.
Low Recovery of Purified Product Leaks in the collection system.Check all connections in the collection trap and transfer lines.
Inefficient trapping of the analyte.Ensure the collection trap is sufficiently cooled to condense the eluting this compound.
Analyte degradation.Ensure the injector and column temperatures are not excessively high.[15]
Adsorptive Separation
Problem Possible Cause Suggested Solution
Low Adsorption Capacity Inactive or saturated adsorbent.Regenerate the adsorbent according to the manufacturer's instructions. This often involves heating under vacuum or purging with an inert gas to remove adsorbed species.[16][17][18][19][20]
Presence of moisture or other strongly adsorbing impurities.Pre-treat the sample to remove water and other polar impurities that can compete for adsorption sites.
Poor Selectivity Incorrect choice of adsorbent.Select a zeolite or MOF with a pore size and geometry that is optimized for discriminating between C8 alkane isomers.[1][7][21]
Non-optimal temperature or pressure.Adjust the temperature and pressure of the separation process to enhance the selectivity for this compound.
Slow Adsorption/Desorption Kinetics Mass transfer limitations within the adsorbent particles.Use smaller adsorbent particle sizes to reduce diffusion path lengths.
Blockage of pores.Ensure the feed stream is free of particulate matter.

Data Presentation

Boiling Points of this compound and Common Isomeric Impurities

The separation of alkane isomers by fractional distillation is primarily dependent on their boiling points. As shown in the table below, the boiling points of C8 isomers are very close, necessitating a highly efficient distillation setup.

Compound Boiling Point (°C)
n-Octane125.7
2-Methylheptane117.6
This compound 118.9
4-Methylheptane117.7
2,2-Dimethylhexane106.8
2,3-Dimethylhexane115.6
2,4-Dimethylhexane109.4
2,5-Dimethylhexane109.1
3,3-Dimethylhexane112.0
3,4-Dimethylhexane117.7
2,2,4-Trimethylpentane99.2

Note: Data compiled from various sources. Boiling points can vary slightly with atmospheric pressure.[2][22]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To enrich a mixture of C8 alkanes in this compound.

Materials:

  • Mixture containing this compound and its isomers.

  • Fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or Raschig ring-packed column with at least 20 theoretical plates).

  • Heating mantle with a temperature controller.

  • Condenser and receiving flasks.

  • Boiling chips.

  • Gas chromatograph for fraction analysis.

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

  • Add the crude this compound mixture and boiling chips to the distillation flask.

  • Begin heating the flask slowly and evenly.

  • Establish a stable reflux in the column before starting to collect the distillate.

  • Collect the distillate at a very slow rate (e.g., 1-2 drops per second).

  • Monitor the temperature at the head of the column. Collect fractions over narrow boiling ranges.

  • Analyze the composition of each fraction using gas chromatography to determine the concentration of this compound.

  • Combine the fractions with the highest purity of this compound.

Protocol 2: Purification by Preparative Gas Chromatography

Objective: To obtain high-purity this compound from a pre-enriched fraction.

Materials:

  • Pre-enriched this compound fraction.

  • Preparative gas chromatograph equipped with a non-polar or slightly polar capillary column.

  • Automated fraction collector or manual collection traps.

  • High-purity carrier gas (e.g., Helium or Hydrogen).

  • Solvent for sample dissolution (e.g., pentane).

Procedure:

  • Dissolve the this compound sample in a minimal amount of a volatile solvent.

  • Develop an analytical GC method to achieve baseline separation of this compound from its isomers.

  • Scale up the method to the preparative GC system. Optimize the injection volume and split ratio to avoid column overload.

  • Set the oven temperature program. An example program could be:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 100°C.

    • Hold at 100°C for 5 minutes.

  • Set the injector and detector temperatures appropriately (e.g., 200°C).

  • Program the fraction collector to collect the peak corresponding to this compound based on its retention time.

  • Perform multiple injections to collect the desired amount of purified product.

  • Combine the collected fractions and confirm purity using analytical GC.

Visualizations

Purification_Workflow crude Crude this compound (Mixture of C8 Isomers) distillation Fractional Distillation crude->distillation adsorption Adsorptive Separation crude->adsorption enriched Enriched this compound Fraction distillation->enriched impurities1 Low-Boiling Impurities distillation->impurities1 Distillate impurities2 High-Boiling Impurities distillation->impurities2 Residue prep_gc Preparative GC pure High-Purity This compound prep_gc->pure impurities3 Other Isomers prep_gc->impurities3 adsorption->pure impurities4 Adsorbed Isomers adsorption->impurities4 enriched->prep_gc Troubleshooting_Distillation start Poor Separation in Fractional Distillation cause1 Insufficient Column Efficiency start->cause1 cause2 Distillation Rate Too Fast start->cause2 cause3 System Instability start->cause3 solution1 Use a more efficient column (longer, better packing) cause1->solution1 solution2 Reduce heating rate and collect distillate slowly cause2->solution2 solution3 Stabilize heat source and pressure cause3->solution3

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methylheptane Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-methylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preparing this compound for analysis by gas chromatography (GC) and other methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions.

As a saturated alkane, this compound lacks the functional groups typically required for common derivatization techniques. Therefore, a two-step approach is necessary:

  • Functionalization: Introduction of a reactive group (e.g., a hydroxyl or bromo group) onto the this compound backbone.

  • Derivatization: Conversion of the newly introduced functional group into a derivative suitable for analysis, enhancing volatility and improving chromatographic performance.

This guide will cover both of these critical stages.

Frequently Asked Questions (FAQs)

Q1: Why is direct derivatization of this compound not feasible with common reagents?

A1: Standard derivatization methods such as silylation, acylation, and alkylation target active hydrogens on functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH₂), and thiols (-SH). This compound is a saturated hydrocarbon and does not possess these functional groups, making it inert to these common derivatizing agents.

Q2: What is the purpose of functionalizing this compound prior to derivatization?

A2: Functionalization introduces a reactive "handle" onto the this compound molecule. This new functional group can then be targeted by a wide range of derivatizing reagents to create a more volatile and thermally stable compound suitable for GC analysis.

Q3: Which functionalization method is more selective for this compound?

A3: Free-radical bromination exhibits high selectivity for the tertiary carbon atom at the 3-position of this compound.[1][2][3] This is due to the greater stability of the tertiary radical intermediate formed during the reaction. Hydroxylation via methods like Fenton's reagent is generally less selective and can result in a mixture of isomers.

Q4: What are the advantages of silylation for derivatizing the hydroxylated this compound?

A4: Silylation is a widely used and robust method for derivatizing alcohols.[4][5][6] Trimethylsilyl (B98337) (TMS) derivatives are typically more volatile, less polar, and more thermally stable than the parent alcohol, leading to improved peak shape and resolution in GC analysis.[4][6]

Q5: Can I analyze the functionalized this compound directly without derivatization?

A5: While it is possible to analyze 3-methylheptanol or bromo-3-methylheptane directly, derivatization is highly recommended. The underivatized compounds, particularly the alcohol, may exhibit poor peak shape (tailing) due to hydrogen bonding with the GC column's stationary phase, leading to lower sensitivity and inaccurate quantification.

Experimental Workflows

The overall process for preparing this compound for analysis involves a functionalization step followed by a derivatization step. The choice of functionalization will determine the subsequent derivatization method.

cluster_0 Functionalization Pathways cluster_1 Derivatization Pathways This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation e.g., Fenton's Reagent Bromination Bromination This compound->Bromination e.g., NBS, light 3-Methylheptan-3-ol 3-Methylheptan-3-ol Hydroxylation->3-Methylheptan-3-ol 3-Bromo-3-methylheptane 3-Bromo-3-methylheptane Bromination->3-Bromo-3-methylheptane Silylation Silylation 3-Methylheptan-3-ol->Silylation e.g., BSTFA, MSTFA Alkylation Alkylation 3-Bromo-3-methylheptane->Alkylation e.g., Grignard + Alkyl Halide TMS-ether of 3-Methylheptan-3-ol TMS-ether of 3-Methylheptan-3-ol Silylation->TMS-ether of 3-Methylheptan-3-ol Alkylated derivative Alkylated derivative Alkylation->Alkylated derivative GC-MS Analysis GC-MS Analysis TMS-ether of 3-Methylheptan-3-ol->GC-MS Analysis Alkylated derivative->GC-MS Analysis

Caption: Overall workflow for this compound derivatization.

Data Presentation

Table 1: Comparison of Functionalization Methods for this compound

ParameterHydroxylation (Fenton's Reagent)Free-Radical Bromination (NBS)
Primary Reagents FeSO₄, H₂O₂N-Bromosuccinimide (NBS), light/initiator
Reaction Type Free-radical hydroxylationFree-radical halogenation
Major Product Mixture of 3-methylheptanols3-Bromo-3-methylheptane
Selectivity Low; attacks various C-H bondsHigh for the tertiary C-H bond[1][2][3][7]
Relative Reactivity FastModerate
Typical Yields Variable, often moderateGood to excellent for tertiary bromination
Key Advantage Uses readily available and inexpensive reagents.High selectivity simplifies product purification and analysis.[1][3]
Key Disadvantage Produces a complex mixture of isomers.Requires photochemical setup or radical initiator.

Table 2: Comparison of Derivatization Methods for Functionalized this compound

ParameterSilylation (for 3-Methylheptanol)Alkylation (for 3-Bromo-3-methylheptane)
Derivative Type Trimethylsilyl (TMS) etherHigher alkane
Common Reagents BSTFA, MSTFA, TMCS (catalyst)Grignard reagent formation (Mg), followed by alkyl halide
Reaction Conditions 60-80°C, 30-60 minRoom temperature to gentle reflux
Volatility of Derivative HighHigh
Stability of Derivative Good, but can be moisture-sensitive.[6]Very high
GC-MS Fragmentation Characteristic Si-containing fragmentsTypical alkane fragmentation patterns
Key Advantage Well-established, high-yielding reactions.[5][6]Forms very stable derivatives.
Key Disadvantage Derivatives can be susceptible to hydrolysis.Multi-step process (Grignard formation then alkylation).

Experimental Protocols

Protocol 1: Functionalization of this compound via Free-Radical Bromination

This protocol describes the selective bromination of the tertiary carbon of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Radical initiator (e.g., AIBN - Azobisisobutyronitrile) or a UV lamp

  • 5% aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/UV lamp, separatory funnel

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents).

  • Add a catalytic amount of AIBN (or position the UV lamp to irradiate the flask).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 1-2 hours, or until the reaction is complete (monitor by GC).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Transfer the filtrate to a separatory funnel and wash with 5% sodium thiosulfate solution to remove any remaining bromine.

  • Wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent. The resulting solution contains 3-bromo-3-methylheptane and can be used for subsequent derivatization.

Protocol 2: Derivatization of 3-Methylheptan-3-ol via Silylation

This protocol is for the derivatization of 3-methylheptan-3-ol (obtained from a hydroxylation reaction) to its trimethylsilyl (TMS) ether.

Materials:

  • Sample containing 3-methylheptan-3-ol in a suitable solvent (e.g., pyridine, acetonitrile)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with caps

  • Heating block or oven

Procedure:

  • Evaporate the solvent from the sample containing 3-methylheptan-3-ol to dryness under a stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS to the dry residue in the GC vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Troubleshooting Guides

Troubleshooting Functionalization Reactions

cluster_bromination Bromination Issues cluster_hydroxylation Hydroxylation Issues Start Start Low/No Product Low/No Product Start->Low/No Product Issue Multiple Products Multiple Products Start->Multiple Products Issue Check Initiator/Light Insufficient initiator or UV light intensity? Low/No Product->Check Initiator/Light Check Reagent Ratio Incorrect FeSO₄:H₂O₂ ratio? Low/No Product->Check Reagent Ratio Control Temperature Reaction temperature too high, causing over-oxidation? Multiple Products->Control Temperature Check Reagents Degraded NBS or wet solvent? Check Initiator/Light->Check Reagents Optimize Time/Temp Reaction time too short or temperature too low? Check Reagents->Optimize Time/Temp

Caption: Troubleshooting functionalization reactions.
Issue Possible Cause Recommended Solution
Low or no functionalized product Bromination: Ineffective initiation of the radical reaction.Bromination: Ensure the UV lamp is functional and positioned correctly, or add a fresh batch of radical initiator (e.g., AIBN).
Hydroxylation: Incorrect ratio of Fenton's reagents or reagent decomposition.Hydroxylation: Prepare fresh solutions of FeSO₄ and H₂O₂. Optimize the molar ratio, starting with a 1:1 ratio.
Multiple products observed Bromination: Over-bromination or reaction at secondary carbons.Bromination: Use NBS as it maintains a low concentration of Br₂. Avoid excessive reaction times. Free radical chlorination is less selective than bromination.[3][7]
Hydroxylation: Lack of selectivity of the hydroxyl radical.Hydroxylation: This is inherent to the method. Consider purification of the desired isomer post-reaction if a single product is required.

Troubleshooting Derivatization Reactions

cluster_silylation Silylation Issues Start Start Incomplete Derivatization Incomplete Derivatization Start->Incomplete Derivatization Issue Peak Tailing in GC Peak Tailing in GC Start->Peak Tailing in GC Issue Extraneous Peaks Extraneous Peaks Start->Extraneous Peaks Issue Moisture Present Presence of water in sample or reagents? Incomplete Derivatization->Moisture Present Peak Tailing in GC->Incomplete Derivatization Reagent Breakdown Degraded silylating reagent? Extraneous Peaks->Reagent Breakdown Insufficient Reagent Not enough silylating reagent? Moisture Present->Insufficient Reagent Suboptimal Conditions Reaction time/temperature not optimal? Insufficient Reagent->Suboptimal Conditions

Caption: Troubleshooting silylation derivatization.
Issue Possible Cause Recommended Solution
Incomplete derivatization (parent peak still present) Presence of moisture in the sample or reagents.Ensure the sample is completely dry before adding the silylating agent. Use anhydrous solvents and store reagents in a desiccator.[6]
Insufficient amount of derivatizing reagent.Increase the volume of the silylating reagent to ensure a molar excess.
Suboptimal reaction time or temperature.Increase the reaction time and/or temperature. A typical starting point is 70°C for 30 minutes.
Poor peak shape (tailing) Incomplete derivatization leaving the more polar parent compound.Re-optimize the derivatization conditions as described above.
Active sites on the GC column or liner.Use a deactivated liner and ensure the column is in good condition. Consider using a column with a different stationary phase.
Extraneous peaks in the chromatogram Contaminants in the reagents or from the sample matrix.Analyze a reagent blank to identify peaks originating from the derivatizing agent.
Breakdown of the derivatizing agent or the derivative.Use fresh reagents and analyze the sample promptly after derivatization.

References

Troubleshooting low yields in reactions involving 3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in chemical reactions involving 3-methylheptane.

General Troubleshooting & FAQs

This section covers common issues applicable to a wide range of reactions involving this compound.

Q1: My reaction involving this compound has a very low yield. What are the most common general errors I should investigate first?

A1: Low yields in any reaction, including those with alkanes like this compound, often stem from fundamental experimental errors.[1][2] Before investigating complex mechanistic issues, review the following:

  • Reagent and Solvent Purity: Alkanes are relatively inert, making many reactions sensitive to impurities that can poison catalysts or cause side reactions.[3] Ensure all reagents are of appropriate purity and that solvents are properly dried and degassed, as moisture and oxygen can be detrimental.[1][2]

  • Reaction Setup: Ensure all glassware is meticulously cleaned and dried (flame or oven-dried) to remove moisture.[1] For air-sensitive reactions, verify that your inert atmosphere (e.g., Nitrogen or Argon) is sound.

  • Stoichiometry and Transfer: Double-check all calculations for reagent amounts. Ensure complete transfer of all reagents and the starting material; rinsing flasks and syringes used for transfer with the reaction solvent can recover significant material.[1]

  • Temperature Control: Reactions can be highly sensitive to temperature fluctuations. Adding reagents too quickly can cause exothermic reactions to overheat, leading to decomposition.[2] Conversely, if a reaction requires heating, ensure the temperature is stable and uniform.

  • Workup and Purification Losses: Significant product loss can occur during the workup and purification stages.[1] This is especially relevant for relatively volatile compounds like this compound derivatives. Be cautious during solvent removal (rotoevaporation) and ensure thorough extraction and rinsing of drying agents.[1]

A logical workflow can help diagnose the root cause of low yields systematically.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Reagent & Solvent Purity Start->CheckPurity Step 1 CheckSetup Review Reaction Setup (Glassware, Atmosphere) Start->CheckSetup Step 1 CheckWorkup Evaluate Workup & Purification Procedure Start->CheckWorkup Step 1 CheckConditions Optimize Reaction Conditions (Temp, Time, Catalyst) CheckPurity->CheckConditions CheckSetup->CheckConditions AnalyzeCrude Analyze Crude Mixture (NMR, GC-MS) CheckConditions->AnalyzeCrude Step 2 Success Yield Improved CheckConditions->Success SideReactions Identify Side Reactions (e.g., Cracking, Isomerization) AnalyzeCrude->SideReactions Byproducts found IncompleteConv Incomplete Conversion? (Starting Material Present) AnalyzeCrude->IncompleteConv SM found ProductDecomp Product Decomposition? AnalyzeCrude->ProductDecomp No SM or Product CheckWorkup->CheckConditions SideReactions->CheckConditions IncompleteConv->CheckConditions ProductDecomp->CheckConditions

Caption: General troubleshooting workflow for low-yield reactions.

Troubleshooting Free-Radical Reactions

Free-radical halogenation is a common method for functionalizing alkanes, but it often suffers from a lack of selectivity.[4]

Q2: My free-radical chlorination of this compound yields a complex mixture of monochlorinated isomers. How can I achieve better selectivity?

A2: Free-radical chlorination is notoriously unselective, reacting with primary (1°), secondary (2°), and tertiary (3°) C-H bonds at comparable rates.[4][5] this compound has multiple unique 1° and 2° hydrogens, plus a single 3° hydrogen, leading to a mixture of products.

To improve selectivity, switch from chlorine (Cl₂) to bromine (Br₂). Bromination is much more selective for the most substituted carbon.[4] The bromine radical is less reactive and more stable than the chlorine radical, so it preferentially abstracts the hydrogen that leads to the most stable alkyl radical (3° > 2° > 1°).[5] This results in the major product being 3-bromo-3-methylheptane.

SelectivityDiagram cluster_molecule This compound Reactivity Sites cluster_legend Reactivity Legend C1 CH₃¹° C2 —CH₂²°— C3 CH³° C4 —CH₂²°— C3_Me CH₃¹° C5 —CH₂²°— C6 —CH₂²°— C7 CH₃¹° L1 ¹°: Primary C-H L2 ²°: Secondary C-H L3 ³°: Tertiary C-H (Most reactive site for Bromination)

Caption: Reactivity sites on the this compound molecule.

Data Presentation: Halogenation Selectivity

The table below illustrates the calculated statistical product distribution for monochlorination versus the expected major product for monobromination at room temperature. The relative rates for chlorination (1 : 3.8 : 5 for 1°:2°:3°) and bromination (1 : 82 : 1600 for 1°:2°:3°) highlight the superior selectivity of bromine.[5][6]

Position on this compoundC-H TypeNo. of HRelative Reactivity (Cl₂)Calculated % Yield (Cl₂)Relative Reactivity (Br₂)Expected Product (Br₂)
C1, C7, 3-MethylPrimary (1°)91.0~40%1Minor
C2, C4, C5, C6Secondary (2°)83.8~55%82Minor
C3Tertiary (3°)15.0~5%1600Major

Troubleshooting Catalytic C-H Functionalization

Modern catalytic methods allow for more precise functionalization of alkanes but come with their own set of challenges.

Q3: My catalytic C-H activation/functionalization reaction on this compound is failing. What are the likely causes related to the catalyst?

A3: Catalytic reactions are sensitive, and failure often points to issues with the catalyst itself.[3]

  • Catalyst Poisoning: Impurities in the this compound starting material, solvents, or inert gas can act as catalyst poisons.[3] Common poisons include sulfur, oxygen, and water. Purifying the starting material (e.g., by passing it through activated alumina) and using rigorously dried, degassed solvents is critical.

  • Improper Catalyst Activation/Formation: Many catalysts require an in-situ activation step or pre-formation of the active species.[3] Review the literature procedure for your specific catalyst system (e.g., Ru, Ir, Ni-based) and ensure you are following the activation protocol precisely.[3]

  • Catalyst Decomposition: The catalyst may be unstable under the reaction conditions (temperature, pressure, presence of certain functional groups).[3] Running the reaction at a lower temperature or screening different ligands might be necessary to stabilize the active catalytic complex.

  • Incorrect Catalyst Choice: Not all C-H activation catalysts are suitable for all substrates. The steric and electronic properties of this compound may require a specific ligand or metal center to achieve efficient turnover.

Experimental Protocols

Protocol 1: Selective Free-Radical Bromination of this compound

This protocol aims to selectively functionalize the tertiary C-H bond of this compound.

Materials:

  • This compound (purified over activated alumina)

  • N-Bromosuccinimide (NBS) (recrystallized)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent (dry)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: To the flask, add this compound (1.0 eq), N-Bromosuccinimide (1.1 eq), and the solvent (e.g., CCl₄).

  • Initiation: Add a catalytic amount of AIBN (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously. The reaction can be monitored by GC-MS or by observing the consumption of the dense NBS, which is replaced by the less dense succinimide (B58015).

  • Quenching: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Workup: Filter the mixture to remove the solid succinimide and wash the solid with a small amount of fresh solvent.

  • Purification: Transfer the filtrate to a separatory funnel and wash with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by a water and brine wash. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and carefully remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.

Protocol 2: General Workup and Purification of a this compound Derivative

This protocol outlines a standard procedure for isolating a non-polar product from a reaction mixture.

Procedure:

  • Quench: Cool the reaction mixture and quench as per the specific reaction requirements (e.g., with water, saturated ammonium (B1175870) chloride).

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, dilute with a non-polar organic solvent like hexane (B92381) or diethyl ether and water. Extract the aqueous layer 2-3 times with the organic solvent.[1]

  • Combine & Wash: Combine all organic layers. Wash sequentially with water and then saturated brine solution to remove residual water-soluble impurities and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.[7] Allow sufficient time for drying (15-30 minutes).

  • Filtration & Concentration: Filter off the drying agent, rinsing it with fresh solvent to recover all product.[1] Carefully concentrate the filtrate using a rotary evaporator. Given the potential volatility of this compound derivatives, use a moderate temperature and pressure.[1]

  • Column Chromatography (if needed): If the crude product is not pure, perform column chromatography.[8]

    • Stationary Phase: Use silica (B1680970) gel for non-polar compounds.

    • Mobile Phase: Start with a very non-polar eluent (e.g., 100% hexanes) and gradually increase polarity if necessary. This compound derivatives will likely elute very quickly.

    • Fraction Collection: Collect fractions and analyze by TLC or GC to identify those containing the pure product.

    • Final Concentration: Combine the pure fractions and remove the solvent to yield the final product.

References

Technical Support Center: Stabilizing 3-Methylheptane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 3-methylheptane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its storage and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a branched-chain alkane with the chemical formula C₈H₁₈.[1][2][3][4][5] It is a colorless, flammable liquid.[1][5] Its stability is crucial for maintaining its purity and preventing the formation of undesirable degradation products that can interfere with experimental results, particularly in sensitive applications like drug development and organic synthesis.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound, like other alkanes, is auto-oxidation. This is a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal catalysts. The tertiary carbon-hydrogen bond in this compound is particularly susceptible to hydrogen abstraction, leading to the formation of hydroperoxides. These hydroperoxides are unstable and can decompose into various oxygenated byproducts, including alcohols, ketones, and carboxylic acids.

Q3: What are the ideal storage conditions for long-term stability of this compound?

A3: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Store in a cool, well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended. The storage temperature should be kept stable to avoid pressure changes within the container.

  • Light: Protect from light by storing in amber glass bottles or other opaque containers.

  • Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen or argon. This minimizes contact with oxygen.

  • Container: Use high-quality, inert containers, such as borosilicate glass, with tightly sealed caps (B75204) to prevent evaporation and contamination.

Q4: What type of stabilizers can be used for this compound?

A4: Antioxidants are the most effective stabilizers for preventing the oxidative degradation of this compound. The most common type is Butylated Hydroxytoluene (BHT), a hindered phenolic antioxidant that acts as a radical scavenger. It interrupts the auto-oxidation chain reaction. For many organic solvents, a BHT concentration in the range of 0.01% to 0.1% is effective.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Appearance of a yellow tint in the this compound. Oxidation has occurred, leading to the formation of colored degradation products.1. Verify the integrity of the container seal and the inert atmosphere. 2. Check the storage temperature to ensure it has been consistently low. 3. If an antioxidant was used, its concentration may be too low or it may have been consumed. Consider adding a fresh aliquot of antioxidant. 4. For critical applications, purify the this compound by distillation before use.
Presence of unexpected peaks in GC-MS analysis. Degradation of this compound into byproducts such as alcohols, ketones, or carboxylic acids.1. Identify the degradation products by comparing their mass spectra with a library. 2. Review the storage conditions (temperature, light exposure, oxygen exclusion). 3. Increase the concentration of the antioxidant stabilizer. 4. Ensure the container is made of an inert material.
Inconsistent experimental results using stored this compound. The presence of impurities or degradation products is interfering with the reaction.1. Analyze a sample of the stored this compound using the GC-MS protocol below to assess its purity. 2. If impurities are detected, purify the solvent or use a fresh, unopened bottle. 3. Review and optimize your storage protocol to prevent future degradation.
Pressure buildup inside the storage container. The storage temperature is too high or has fluctuated significantly, causing an increase in vapor pressure. This compound has a low boiling point (around 118°C) and is volatile.1. Carefully vent the container in a well-ventilated area, away from ignition sources. 2. Transfer the solvent to a suitable container if the current one is compromised. 3. Store the container at a stable, refrigerated temperature.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of auto-oxidation and reduces vapor pressure.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with oxygen, a key component in auto-oxidation.
Light Exposure Store in amber or opaque containersPrevents photo-initiated oxidation.
Container Type Borosilicate glass with PTFE-lined capEnsures inertness and a tight seal to prevent contamination and evaporation.

Table 2: Recommended Antioxidant Concentration

StabilizerChemical NameRecommended Concentration (w/w)Mechanism of Action
BHT Butylated Hydroxytoluene0.01% - 0.1%Radical Scavenger (Primary Antioxidant)

Experimental Protocols

Protocol 1: Preparation of Stabilized this compound for Long-Term Storage

  • Materials:

    • High-purity this compound

    • Butylated Hydroxytoluene (BHT)

    • Amber borosilicate glass bottle with a PTFE-lined cap

    • Source of inert gas (Nitrogen or Argon) with tubing

    • Analytical balance and weighing paper

  • Procedure:

    • Tare the analytical balance with a clean, dry amber glass bottle.

    • Add the desired amount of this compound to the bottle and record the weight.

    • Calculate the amount of BHT required to achieve the desired concentration (e.g., for 100 g of this compound and a 0.05% concentration, you would need 0.05 g of BHT).

    • Weigh the calculated amount of BHT and add it to the this compound.

    • Seal the bottle and gently swirl until the BHT is completely dissolved.

    • Purge the headspace of the bottle with a gentle stream of inert gas for 2-3 minutes to displace any oxygen.

    • Quickly and tightly seal the bottle with the PTFE-lined cap.

    • Label the bottle with the contents, concentration of BHT, and the date of preparation.

    • Store the stabilized this compound at 2-8°C.

Protocol 2: GC-MS Analysis for Detection of Degradation Products

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent

    • Mass Spectrometer: Agilent 5975C or equivalent

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250°C

    • Injection Volume: 1.0 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • MS Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-500

  • Procedure:

    • Prepare a 1:1000 dilution of the stored this compound sample in a high-purity solvent like hexane.

    • Inject the diluted sample into the GC-MS system.

    • Acquire the chromatogram and mass spectra of all eluting peaks.

    • Identify the main peak corresponding to this compound.

    • For any additional peaks, analyze their mass spectra and compare them to a spectral library (e.g., NIST) to tentatively identify potential degradation products.

    • Quantify the relative amounts of the parent compound and degradation products based on their peak areas to assess the extent of degradation.

Visualizations

experimental_workflow cluster_prep Preparation of this compound cluster_storage Storage Protocol cluster_analysis Stability Analysis A Obtain High-Purity This compound B Add BHT (0.01% - 0.1% w/w) A->B C Dissolve BHT B->C D Transfer to Amber Glass Bottle C->D E Purge with Inert Gas D->E F Seal Tightly and Store at 2-8°C E->F G Sample at Time Intervals F->G H GC-MS Analysis G->H I Assess Purity and Degradation H->I

Caption: Experimental workflow for stabilizing and storing this compound.

troubleshooting_guide start Problem with Stored This compound q1 Is there a visible change (e.g., color)? start->q1 a1_yes Probable Oxidation. Review storage conditions: - Inert atmosphere - Light protection - Temperature q1->a1_yes Yes a1_no Proceed to analytical characterization q1->a1_no No q2 Unexpected peaks in GC-MS analysis? a1_no->q2 a2_yes Degradation confirmed. - Identify byproducts - Optimize stabilizer - Check container inertness q2->a2_yes Yes a2_no Solvent is likely pure. Investigate other experimental parameters. q2->a2_no No

Caption: Troubleshooting decision tree for stored this compound.

References

Technical Support Center: Improving the Resolution of 3-Methylheptane Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 3-methylheptane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

The primary challenge lies in the subtle structural differences between the isomers of this compound, which include positional isomers (e.g., 2-methylheptane, this compound, 4-methylheptane) and enantiomers (R- and S-3-methylheptane). These isomers often have very similar boiling points and polarities, making their separation by conventional gas chromatography (GC) difficult. The co-elution of these isomers is a common problem.

Q2: Which type of GC column is best suited for separating this compound isomers?

For separating positional isomers of alkanes, non-polar stationary phases are generally the first choice, as they separate compounds primarily based on their boiling points.[1] However, for resolving closely related isomers like those of this compound, a high-resolution capillary column with a thick film of a non-polar phase (e.g., 100% dimethylpolysiloxane) or a slightly more polar phase (e.g., 5% phenyl-methylpolysiloxane) may be necessary to exploit subtle differences in molecular shape and volatility.[2] For the separation of the enantiomers of this compound, a chiral stationary phase is mandatory.[3][4] Cyclodextrin-based columns, such as those with permethylated β-cyclodextrin, are commonly used for this purpose.[5][6]

Q3: How does temperature programming affect the resolution of this compound isomers?

Temperature programming is a critical parameter for optimizing the separation of compounds with a range of boiling points.[7] For this compound isomers, a slow temperature ramp rate allows for more interactions between the analytes and the stationary phase, which can improve resolution.[8] A lower initial oven temperature can also enhance the separation of early-eluting isomers.

Q4: Can changing the carrier gas improve separation?

Yes, the choice of carrier gas and its linear velocity can impact efficiency and, consequently, resolution. Hydrogen typically provides better efficiency at higher linear velocities compared to helium or nitrogen, which can lead to shorter analysis times without sacrificing resolution.[6] However, the optimal flow rate needs to be determined for the specific column and application.

Q5: What are Kovats Retention Indices and how are they useful for isomer identification?

The Kovats Retention Index (RI) is a standardized method for reporting retention times in GC, making them less dependent on variations in chromatographic conditions.[9] It relates the retention time of an analyte to that of n-alkanes eluting before and after it. By comparing the experimentally determined RI of an unknown peak to published RI values on a specific stationary phase, one can have greater confidence in the identification of a particular this compound isomer.[7]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Poor resolution/Co-elution of positional isomers 1. Inappropriate stationary phase. 2. Insufficient column efficiency (column too short, ID too large, or degraded). 3. Sub-optimal temperature program (ramp rate too fast, initial temperature too high). 4. Incorrect carrier gas flow rate.1. Use a high-resolution capillary column. For alkanes, a non-polar phase is a good starting point. Consider a move to a slightly more polar phase to enhance selectivity. 2. Use a longer column or a column with a smaller internal diameter. 3. Optimize the temperature program: lower the initial temperature and use a slower ramp rate. 4. Determine and set the optimal carrier gas flow rate for your column.
Inability to separate enantiomers of this compound 1. Use of a non-chiral stationary phase. 2. Sub-optimal conditions for the chiral column.1. A chiral stationary phase is essential for enantiomer separation. Use a cyclodextrin-based capillary column.[3][4] 2. Optimize the temperature program for the chiral column, as enantiomeric separations are often highly temperature-dependent.
Peak tailing 1. Active sites in the inlet liner or on the column. 2. Column contamination. 3. Sample overload.1. Use a deactivated inlet liner. If the column is old, consider replacing it. 2. Bake out the column at a high temperature (within its specified limits). 3. Reduce the injection volume or dilute the sample.
Peak fronting 1. Sample overload. 2. Incompatible solvent.1. Reduce the injection volume or dilute the sample. 2. Ensure the sample is dissolved in a solvent that is compatible with the stationary phase.
Shifting retention times 1. Leaks in the system. 2. Fluctuations in oven temperature or carrier gas flow rate. 3. Column aging.1. Perform a leak check of the GC system. 2. Verify the stability of the oven temperature and the carrier gas pressure/flow. 3. Condition the column or replace if necessary.

Quantitative Data: Retention Indices of C8 Alkane Isomers

The separation of branched alkane isomers is highly dependent on the stationary phase. The following table illustrates the difference in Kovats Retention Indices (δI) for diastereomeric C8 alkanes on various stationary phases at 40°C, demonstrating the impact of phase polarity on selectivity. A larger δI indicates better separation.

Diastereomeric AlkaneSqualane (non-polar)Ucon LB (polar)SE-30 (non-polar)PBO (liquid crystal)PrBHP (liquid crystal)
3,4-Dimethylhexane 0.00.00.30.00.9
3,5-Dimethylheptane 0.00.01.11.53.3
3,6-Dimethyloctane 0.00.01.11.43.3

Data adapted from "SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES".[2]

The Kovats Retention Index for this compound on a non-polar OV-101 column at 60°C is approximately 773.8.[7]

Experimental Protocols

Protocol 1: Separation of this compound Positional Isomers by GC-MS

This protocol provides a starting point for the separation and identification of this compound and its positional isomers.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

  • GC Column: A non-polar capillary column such as a DB-1 (100% dimethylpolysiloxane) or DB-5 (5% phenyl-methylpolysiloxane), 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: n-Hexane or pentane (B18724) (GC grade).

  • Standard: A mixture of C8 alkane isomers, including this compound, and a series of n-alkanes (C7-C10) for retention index calculation.

2. GC Operating Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas Flow Rate: Set to the optimal linear velocity for the chosen carrier gas and column dimensions (e.g., Helium at ~30 cm/s).

  • Oven Temperature Program:

    • Initial Temperature: 35°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 2°C/minute.

    • Hold: Hold at 150°C for 2 minutes.

  • Detector Temperature (FID): 280°C

  • MS Transfer Line Temperature (if using MS): 280°C

  • Ion Source Temperature (MS): 230°C

  • Scan Range (MS): m/z 40-150

3. Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture in n-hexane at a concentration of approximately 100 µg/mL.

  • Prepare a separate n-alkane standard mixture in n-hexane.

4. Data Analysis:

  • Inject the n-alkane standard to determine the retention times for calculating Kovats Retention Indices.

  • Inject the this compound isomer sample.

  • Identify individual isomers by comparing their mass spectra and calculated retention indices with library and literature values.

Protocol 2: Chiral Separation of this compound Enantiomers

This protocol outlines a general approach for the separation of (R)- and (S)-3-methylheptane.

1. Instrumentation and Consumables:

  • Same as Protocol 1, with the exception of the GC column.

  • GC Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Supelco ß-DEX™ 110 or similar), 30 m length, 0.25 mm I.D., 0.25 µm film thickness.[5]

2. GC Operating Conditions:

  • Injector Temperature: 220°C

  • Injection Mode: Split (e.g., 100:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Hydrogen is often preferred for chiral separations to achieve higher efficiency.[6] Set to the optimal linear velocity.

  • Oven Temperature Program: Chiral separations are highly temperature-sensitive. An isothermal or a very slow temperature ramp is often required.

    • Isothermal Example: Hold at 40°C. The optimal temperature will need to be determined experimentally.

    • Ramp Example: Start at 35°C, hold for 10 minutes, then ramp at 1°C/minute to 80°C.

3. Sample Preparation:

  • Prepare a dilute solution of racemic this compound in a suitable solvent (e.g., pentane) at a concentration of approximately 10-50 µg/mL.

4. Data Analysis:

  • The two enantiomers should appear as two distinct peaks. Identification of the R and S enantiomers requires the use of pure enantiomeric standards.

Visualizations

TroubleshootingWorkflow start Problem: Poor Isomer Resolution check_column Is the correct column type being used? (Non-polar for positional, Chiral for enantiomers) start->check_column check_conditions Are GC conditions optimized? check_column->check_conditions Yes select_column Select appropriate column: - High-resolution non-polar for positional isomers - Cyclodextrin-based for enantiomers check_column->select_column No optimize_temp Optimize Temperature Program: - Lower initial temperature - Decrease ramp rate check_conditions->optimize_temp No solution Resolution Improved check_conditions->solution Yes optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow check_column_dims Consider Column Dimensions: - Increase length - Decrease internal diameter optimize_flow->check_column_dims check_column_dims->solution select_column->check_conditions

Caption: A troubleshooting workflow for improving the resolution of this compound isomers.

FactorsAffectingResolution cluster_Column Column Properties cluster_Method Method Parameters Resolution Chromatographic Resolution StationaryPhase Stationary Phase (Selectivity) Resolution->StationaryPhase Determines ColumnLength Column Length (Efficiency) Resolution->ColumnLength Influenced by ColumnID Internal Diameter (Efficiency) Resolution->ColumnID Influenced by FilmThickness Film Thickness (Retention) Resolution->FilmThickness Affected by Temperature Temperature Program (Selectivity & Retention) Resolution->Temperature Controlled by CarrierGas Carrier Gas Flow Rate (Efficiency) Resolution->CarrierGas Dependent on

Caption: Key factors influencing the chromatographic resolution of isomers.

References

Technical Support Center: Peroxide Removal from 3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for removing peroxide impurities from 3-Methylheptane.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove peroxides from this compound?

A1: Peroxides are unstable and potentially explosive compounds that can form in this compound upon exposure to air and light.[1] Their presence can lead to hazardous situations, especially during processes like distillation where they can concentrate.[2] Peroxides can also interfere with chemical reactions, acting as unwanted initiators or causing side reactions, thus compromising experimental results.

Q2: How can I detect the presence of peroxides in my this compound?

A2: Several methods are available for detecting peroxides. Commercially available peroxide test strips are a convenient and rapid method for a semi-quantitative assessment.[3][4] For a more sensitive qualitative test, the potassium iodide method can be used. In this test, a few drops of a potassium iodide solution are added to the solvent; a yellow to brown color indicates the presence of peroxides.[1][5]

Q3: What are the acceptable limits of peroxides in this compound for laboratory use?

A3: The acceptable peroxide concentration depends on the intended application. The following table summarizes general guidelines:[1][2][6]

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 3 ppmReasonably safe for most laboratory procedures.
3 - 30 ppmModerate hazard. Avoid concentration. Disposal is recommended if the solvent is not for immediate use.[6]
> 30 ppmSerious hazard. The solvent must be treated to remove peroxides or disposed of.[1][6]
Visible Crystals Extremely Hazardous. Do not handle. Treat as a potential bomb and contact EHS.[6][7]

Q4: How should I store this compound to minimize peroxide formation?

A4: To minimize peroxide formation, store this compound in a cool, dark place, away from heat and light.[8] It should be kept in a tightly sealed, air-impermeable, opaque container.[8][9] Flushing the headspace of the container with an inert gas like nitrogen before sealing can further inhibit peroxide formation.[9]

Troubleshooting Guide

Issue: My peroxide test strip indicates a high level of peroxides (>30 ppm) in my this compound.

  • Solution 1 (Chemical Reduction): Treat the this compound with a freshly prepared acidic solution of ferrous sulfate (B86663). This method effectively reduces and removes peroxides.[9][10]

  • Solution 2 (Adsorption): Pass the contaminated this compound through a column packed with activated alumina (B75360). This is an effective method for removing hydroperoxides.[2][11]

Issue: After treatment, I still detect peroxides in my this compound.

  • Possible Cause 1 (Incomplete Reaction): The amount of reducing agent or adsorbent was insufficient for the concentration of peroxides present.

    • Troubleshooting Step: Repeat the purification procedure with a fresh portion of the reagent or a fresh column of adsorbent. Test for peroxides after the second treatment.

  • Possible Cause 2 (Ineffective Method for the Type of Peroxide): Some methods are more effective for certain types of peroxides. For instance, activated alumina is excellent for hydroperoxides but may not remove all types of peroxides.[12]

    • Troubleshooting Step: If repeated treatment with one method fails, consider using an alternative method. For example, if the alumina column was ineffective, try the ferrous sulfate wash.

Issue: I have an old, unopened container of this compound. Is it safe to use?

  • Action: Do not assume it is safe. Peroxides can form even in unopened containers over time.[5] Carefully inspect the container for any signs of crystallization, especially around the cap.[6][7] If crystals are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[7] If there are no visible signs of peroxides, the solvent should still be tested for peroxide content before use.

Experimental Protocols

Protocol 1: Peroxide Removal using Activated Alumina

This method is suitable for removing hydroperoxides from water-insoluble solvents like this compound.[2][11]

Materials:

  • Peroxide-contaminated this compound

  • Activated alumina (basic or neutral)

  • Chromatography column

  • Glass wool or fritted disc

  • Collection flask

  • Peroxide test strips

Procedure:

  • Prepare a chromatography column with a glass wool plug or a fritted disc at the bottom.

  • Pack the column with activated alumina. A general guideline is to use about 100g of alumina for every 100 mL of solvent.[1]

  • Carefully pour the peroxide-contaminated this compound onto the top of the alumina column.

  • Allow the solvent to pass through the column under gravity.

  • Collect the purified solvent in a clean, dry collection flask.

  • Test the collected solvent for the presence of peroxides using a test strip to ensure the removal was successful.

  • Important: The peroxides are adsorbed onto the alumina. The used alumina should be considered hazardous and quenched by flushing the column with a dilute acidic solution of ferrous sulfate before disposal.[1][2]

Protocol 2: Peroxide Removal using Ferrous Sulfate Wash

This method involves the chemical reduction of peroxides.[9][10]

Materials:

  • Peroxide-contaminated this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Filter funnel and filter paper

  • Collection flask

  • Peroxide test strips

Procedure:

  • Prepare the ferrous sulfate wash solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of distilled water, then carefully adding 6 mL of concentrated sulfuric acid.[9]

  • In a separatory funnel, combine the peroxide-contaminated this compound with an equal volume of the ferrous sulfate solution.

  • Gently shake the funnel, venting frequently to release any pressure buildup. Continue shaking for a few minutes.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the reduced peroxides.

  • Drain and discard the aqueous layer.

  • Wash the this compound layer with distilled water to remove any residual acid and salts.

  • Dry the purified this compound by adding anhydrous magnesium sulfate or sodium sulfate and swirling.

  • Filter the dried solvent to remove the drying agent.

  • Test the purified solvent for peroxides to confirm their removal.

Visualizations

Peroxide_Removal_Workflow cluster_start cluster_test cluster_decision cluster_purification cluster_final start Contaminated This compound test Test for Peroxides start->test decision Peroxides > 30 ppm? test->decision method1 Activated Alumina Column decision->method1 Yes method2 Ferrous Sulfate Wash decision->method2 Yes end Purified This compound decision->end No method1->test method2->test

Caption: Workflow for testing and removing peroxide impurities from this compound.

Ferrous_Sulfate_Reduction peroxide R-O-O-H (Peroxide) fe2 Fe²⁺ (Ferrous Ion) alcohol R-OH (Alcohol) peroxide->alcohol is reduced to fe3 Fe³⁺ (Ferric Ion) fe2->fe3 is oxidized to h_plus H⁺ (Acidic Medium) h2o H₂O (Water)

Caption: Chemical principle of peroxide reduction by ferrous sulfate.

References

Technical Support Center: Optimization of Spectroscopic Analysis for 3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylheptane. The information is designed to address specific issues encountered during spectroscopic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is divided by analytical technique to help you quickly find solutions to common problems.

Gas Chromatography (GC) & GC-MS

Q1: How can I improve the separation of this compound from its isomers?

A1: Achieving good resolution between alkane isomers requires optimizing several GC parameters. The choice of stationary phase is critical; a non-polar phase like a 5% phenyl-methylpolysiloxane is a common starting point.[1] To enhance separation, consider the following:

  • Column Dimensions: Use a longer column (e.g., 60 m or 120 m) for complex mixtures of isomers.[1][2] A narrower internal diameter (ID) column (e.g., 0.15-0.25 mm) increases efficiency, which can improve resolution.[2][3]

  • Temperature Program: A slow, controlled temperature ramp is crucial. Start at a low initial temperature to allow for the separation of volatile components and increase the temperature gradually. An overly fast ramp can cause co-elution of isomers.[2]

  • Carrier Gas Flow Rate: Operating the carrier gas (e.g., Helium or Hydrogen) at its optimal linear velocity maximizes column efficiency. Deviating significantly from this optimum can lead to peak broadening and loss of resolution.[3][4]

Q2: My analysis time is too long. How can I speed up the GC analysis without sacrificing resolution?

A2: You can reduce analysis time by adjusting column dimensions and flow rates.

  • Narrower Bore Columns: Switching from a standard 0.25 mm ID column to a 0.15 mm ID column can significantly shorten run times because the optimal linear velocity of the carrier gas is higher.[2]

  • Thinner Film Thickness: Reducing the stationary phase film thickness (e.g., from 0.50 µm to 0.25 µm) decreases analyte retention and can shorten the analysis time.[2][3]

  • Faster Temperature Ramps: Increasing the temperature ramp rate will cause compounds to elute faster. However, this must be balanced against the potential loss of resolution.[2]

Q3: What is the best detector for this compound analysis?

A3: A Flame Ionization Detector (FID) is an excellent choice for analyzing hydrocarbons like this compound as it is robust and highly sensitive to compounds containing carbon-hydrogen bonds.[1] For definitive identification, especially in a complex matrix, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method.

NMR Spectroscopy

Q1: The 1H NMR spectrum of my this compound sample is complex and the peaks are overlapping. What can I do?

A1: The overlapping signals in the 1.35-0.84 ppm region are expected for an alkane like this compound due to the similar chemical environments of many protons.[5] To resolve these peaks:

  • Use a Higher Field Spectrometer: A higher field magnet (e.g., >400 MHz) will increase the chemical shift dispersion, spreading the peaks out and potentially revealing coupling patterns.

  • Try a Different Solvent: Changing the solvent from the standard CDCl₃ to an aromatic solvent like benzene-d₆ can sometimes induce different chemical shifts and resolve overlapping signals.[6]

Q2: My NMR peaks are very broad. What is the cause?

A2: Peak broadening in NMR can be caused by several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[6] Try diluting your sample.

  • Insoluble Material: The presence of suspended, insoluble material in the NMR tube will disrupt field homogeneity. Ensure your sample is fully dissolved and filter it if necessary.[6]

Q3: How can I confirm the identity of this compound using 13C NMR?

A3: Due to the molecule's asymmetry, a 13C NMR spectrum of this compound should show eight distinct signals, one for each unique carbon atom. This can be a key identifier to distinguish it from more symmetric isomers.

Infrared (IR) Spectroscopy

Q1: The IR spectrum of my this compound sample seems uninformative. Am I missing something?

A1: This is a common observation for alkanes. Since this compound has no polar functional groups, its IR spectrum is characterized by a few strong C-H stretching and bending vibrations.[7] The key features are:

  • C-H Stretching: Strong, sharp peaks in the 2850-2975 cm⁻¹ region.[7]

  • C-H Bending: Absorptions around 1480-1440 cm⁻¹ (CH₂ bend) and 1385-1370 cm⁻¹ (CH₃ bend).[7] The absence of other strong peaks (e.g., C=O, O-H) is itself a confirmation that the compound is a saturated hydrocarbon.[7][8]

Q2: How can I use IR to distinguish this compound from its isomers?

A2: While difficult, it is possible by carefully examining the fingerprint region (from ~1500 cm⁻¹ to 400 cm⁻¹).[8][9] This region contains complex vibrations related to the entire carbon skeleton. The unique pattern of peaks in this region acts as a "fingerprint" for the specific molecule and can be compared against a reference spectrum from a database like the NIST Chemistry WebBook.[10]

Q3: I see a broad peak around 3400 cm⁻¹ in my spectrum. Is this from my sample?

A3: A broad absorption in the 3400-3650 cm⁻¹ range is characteristic of an O-H stretch from an alcohol or, more commonly, from water contamination.[9] Since this compound is an alkane, this peak indicates the presence of moisture in your sample or the instrument's optical path.[10]

Mass Spectrometry (MS)

Q1: The molecular ion (M+) peak for this compound is very weak or absent in my EI-MS spectrum. Is this normal?

A1: Yes, this is normal for branched alkanes under Electron Ionization (EI).[11] EI is a high-energy "hard" ionization technique that causes extensive fragmentation. Branched alkanes readily fragment at the branching point to form more stable secondary or tertiary carbocations, reducing the abundance of the intact molecular ion.[11] The molecular weight of this compound is 114.23 g/mol .[12]

Q2: What are the major fragments I should expect to see in the mass spectrum of this compound?

A2: Fragmentation occurs via C-C bond cleavage. The most abundant fragments will correspond to the most stable carbocations that can be formed. For this compound, expect to see prominent peaks resulting from cleavage at the branch point:

  • Loss of a propyl group (-CH₂CH₂CH₃): [M-43]⁺, resulting in a peak at m/z 71.

  • Loss of a butyl group (-CH₂CH₂CH₂CH₃): [M-57]⁺, resulting in a peak at m/z 57.

  • Loss of an ethyl group (-CH₂CH₃): [M-29]⁺, resulting in a peak at m/z 85. Further fragmentation leads to clusters of peaks separated by 14 amu (representing CH₂ groups).[11][13]

Quantitative Data Summary

The following tables provide key quantitative data for the spectroscopic analysis of this compound.

Table 1: Characteristic NMR Chemical Shifts (CDCl₃ Solvent)

NucleusAssignmentChemical Shift (ppm) RangeMultiplicity (Predicted)
¹H NMR-CH-~1.35Multiplet
-CH₂-~1.35 to 1.09Multiplet
-CH₃ (at C3)~0.858Doublet
-CH₃ (terminal)~0.891Triplet
¹³C NMRC1 (terminal CH₃)~14.2-
C2~23.1-
C3~34.6-
C4~39.2-
C5~29.8-
C6~32.1-
C7~11.5-
C3-Methyl~19.4-
Note: ¹H NMR data is based on similar compounds and general alkane shifts; precise values can vary.[5] ¹³C NMR data is from predictive models and experimental databases.[14]

Table 2: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Bond TypeVibration ModeIntensity
2850 - 2975C-H (sp³)Asymmetric & Symmetric StretchStrong
1440 - 1480C-H (CH₂)Scissoring BendMedium
1370 - 1385C-H (CH₃)Symmetric BendMedium
Source: Data compiled from general IR correlation tables and alkane-specific spectra.[7][8][9]

Table 3: Major Expected Fragments in Electron Ionization Mass Spectrometry (EI-MS)

m/z ValueIon Formula (Predicted)Fragmentation Pathway
114[C₈H₁₈]⁺•Molecular Ion (M⁺)
85[C₆H₁₃]⁺Loss of an ethyl radical (M - 29)
71[C₅H₁₁]⁺Loss of a propyl radical (M - 43)
57[C₄H₉]⁺Loss of a butyl radical (M - 57)
43[C₃H₇]⁺Propyl cation
29[C₂H₅]⁺Ethyl cation
Source: Fragmentation patterns are predicted based on the principles of mass spectrometry for branched alkanes.[11]

Experimental Protocols

Protocol 1: Optimizing GC-MS for Isomer Separation

This protocol outlines a general method for separating this compound from other C8 isomers.

  • Column Selection:

    • Install a long capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., DB-5ms, HP-5ms, or equivalent).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like pentane (B18724) or hexane.

  • GC-MS Instrument Settings:

    • Injector: Set to 250 °C. Use split mode with a high split ratio (e.g., 100:1) to prevent column overloading.

    • Carrier Gas: Use Helium with a constant flow rate of ~1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 35 °C, hold for 5 minutes.

      • Ramp: Increase at 2 °C/min to 150 °C.

      • Hold: Hold at 150 °C for 2 minutes.

    • MS Detector:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 25-200.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis and Optimization:

    • Inject the sample and acquire the data.

    • If co-elution still occurs, decrease the temperature ramp rate (e.g., to 1.5 °C/min) to increase separation.

    • If analysis time is too long, a slightly faster ramp can be tested, or a shorter, narrower column can be used, but this may require re-optimization of the flow rate.[2][3]

Visualizations

Experimental & Logical Workflows

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Primary Analysis cluster_data Data Interpretation cluster_confirm Confirmation Sample Unknown Hydrocarbon Sample Dilution Dilute in appropriate solvent (e.g., Pentane for GC, CDCl3 for NMR) Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS NMR NMR Analysis (1H, 13C) Dilution->NMR IR FTIR Analysis Dilution->IR GC_Data Retention Time & Isomer Separation GCMS->GC_Data MS_Data Fragmentation Pattern (m/z 85, 71, 57, 43) GCMS->MS_Data NMR_Data Chemical Shifts & Splitting Patterns NMR->NMR_Data IR_Data C-H Stretches & Fingerprint Region IR->IR_Data DB_Compare Compare Spectra to Reference Database (NIST) GC_Data->DB_Compare MS_Data->DB_Compare NMR_Data->DB_Compare IR_Data->DB_Compare Confirmation Structure Confirmation: This compound DB_Compare->Confirmation

Caption: General workflow for the spectroscopic identification of this compound.

GC_Optimization_Logic cluster_resolution To Improve Resolution cluster_speed To Reduce Time Goal Goal: Improve Separation OR Reduce Analysis Time Longer_Col Increase Column Length Goal->Longer_Col Narrower_ID Decrease Column ID Goal->Narrower_ID Slower_Ramp Decrease Temp. Ramp Rate Goal->Slower_Ramp Shorter_Col Decrease Column Length Goal->Shorter_Col Thinner_Film Decrease Film Thickness Goal->Thinner_Film Faster_Ramp Increase Temp. Ramp Rate Goal->Faster_Ramp Higher_Velocity Increase Carrier Gas Velocity (towards optimum) Goal->Higher_Velocity Longer_Col->Shorter_Col Trade-off Slower_Ramp->Faster_Ramp Trade-off

Caption: Key parameter adjustments for optimizing GC separations.

MS_Fragmentation_Pathway Parent This compound [C8H18]+• m/z = 114 Frag85 [C6H13]+ m/z = 85 Parent->Frag85 -•C2H5 Frag71 [C5H11]+ m/z = 71 Parent->Frag71 -•C3H7 Frag57 [C4H9]+ m/z = 57 Parent->Frag57 -•C4H9 Frag71->Frag57 -CH2 Frag43 [C3H7]+ m/z = 43 Frag57->Frag43 -CH2

Caption: Simplified EI-MS fragmentation pathway for this compound.

References

Technical Support Center: Strategies for Scaling Up 3-Methylheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylheptane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory-scale methods for synthesizing this compound?

A1: The most common laboratory-scale methods for synthesizing this compound involve carbon-carbon bond formation reactions. These include the Grignard reaction, the Wurtz reaction, and the Corey-House synthesis. Each method has its own advantages and disadvantages in terms of yield, substrate scope, and scalability.

Q2: Which synthesis method generally provides the highest yield for unsymmetrical alkanes like this compound?

A2: For unsymmetrical alkanes such as this compound, the Corey-House synthesis is generally preferred and provides higher yields compared to the Wurtz reaction.[1][2] The Grignard reaction, followed by reduction, can also be efficient, but the Corey-House synthesis offers a more direct coupling with fewer side reactions.[1]

Q3: What are the primary challenges when scaling up this compound synthesis?

A3: Scaling up the synthesis of this compound presents several challenges, including managing reaction exotherms, ensuring efficient mixing, minimizing side reactions, and handling large quantities of potentially hazardous reagents like sodium metal or organolithium compounds.[3] Purification of the final product from unreacted starting materials and byproducts at a larger scale can also be a significant hurdle.[4]

Troubleshooting Guides

Grignard Reaction Route

The Grignard synthesis of this compound can be approached by reacting a Grignard reagent with a suitable electrophile, followed by the reduction of the resulting alcohol. For instance, the reaction of propylmagnesium bromide with pentan-2-one, followed by dehydration and hydrogenation, yields this compound.

Problem 1: Low yield of the Grignard reagent.

  • Possible Cause: Presence of moisture in the glassware or solvent. Grignard reagents are highly reactive with water.

  • Solution: Rigorously dry all glassware in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents.

  • Possible Cause: Magnesium turnings are not activated. A passivating layer of magnesium oxide can prevent the reaction from initiating.

  • Solution: Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface. Gentle heating or sonication can also help initiate the reaction.

Problem 2: Formation of Wurtz coupling byproduct.

  • Possible Cause: The Grignard reagent is reacting with the unreacted alkyl halide.

  • Solution: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture. Ensure efficient stirring to promote the reaction with magnesium over the coupling side reaction.[5]

Problem 3: Low conversion of the intermediate alcohol to this compound.

  • Possible Cause: Incomplete dehydration of the alcohol or incomplete hydrogenation of the resulting alkene.

  • Solution: For dehydration, ensure the use of a strong acid catalyst and appropriate temperature to drive the reaction to completion.[6] For hydrogenation, use an active catalyst (e.g., Pd/C) and ensure sufficient hydrogen pressure and reaction time.

Wurtz Reaction Route

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal. For this compound, this would involve the reaction of a mixture of alkyl halides (e.g., 1-chloropropane (B146392) and 1-chloro-2-methylbutane).

Problem 1: Low yield of this compound and formation of multiple byproducts.

  • Possible Cause: The Wurtz reaction is not well-suited for coupling two different alkyl halides, as it leads to a mixture of products (R-R, R'-R', and R-R').[7][8]

  • Solution: This is an inherent limitation of the Wurtz reaction for unsymmetrical alkanes.[9] The Corey-House synthesis is a better alternative for such couplings.[1] If the Wurtz reaction must be used, a significant purification effort will be required to isolate the desired product.

Problem 2: Reaction fails to initiate.

  • Possible Cause: The surface of the sodium metal is passivated.

  • Solution: Use freshly cut sodium metal to expose a reactive surface. Ensure the solvent is completely anhydrous.

Problem 3: Formation of elimination products (alkenes).

  • Possible Cause: Use of sterically hindered alkyl halides can favor elimination over substitution.[7]

  • Solution: Whenever possible, use primary alkyl halides. The reaction conditions should be carefully controlled to minimize high temperatures that can promote elimination.

Corey-House Synthesis Route

The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. This is a highly effective method for forming unsymmetrical alkanes.[10][11]

Problem 1: Difficulty in preparing the lithium dialkylcuprate (Gilman reagent).

  • Possible Cause: Impure alkyllithium reagent or incomplete reaction with copper(I) iodide.

  • Solution: Use freshly prepared or titrated alkyllithium reagent. Ensure the copper(I) iodide is pure and added at a low temperature (typically -78 °C) to the alkyllithium solution in an ethereal solvent.[11]

Problem 2: Low yield of the final coupled product.

  • Possible Cause: The alkyl halide is too sterically hindered. The Corey-House reaction works best with primary alkyl halides.[1]

  • Solution: If possible, choose a synthetic route where the alkyl halide coupling partner is primary.

  • Possible Cause: The Gilman reagent has decomposed. These reagents are thermally unstable.

  • Solution: Prepare the Gilman reagent at a low temperature and use it immediately in the subsequent coupling step.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterGrignard Reaction & ReductionWurtz ReactionCorey-House Synthesis
Starting Materials Alkyl halide, Magnesium, Carbonyl compound, Reducing agentTwo different alkyl halides, Sodium metalTwo different alkyl halides, Lithium, Copper(I) iodide
Typical Yield Moderate to GoodPoor to Moderate (for unsymmetrical alkanes)[9]Good to Excellent[1]
Key Side Reactions Wurtz coupling, EnolizationHomocoupling, Elimination[7]Homocoupling (minor)
Scalability ModeratePoor (due to safety and low yield)Good
Stereocontrol Not directly applicableNot applicableCan proceed with inversion of configuration at the alkyl halide center[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction and Reduction

This protocol is adapted from the synthesis of 4-methyl-3-heptanol.[12]

Step 1: Synthesis of 4-Methyl-3-heptanol

  • Preparation: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 eq). Add a small amount of anhydrous diethyl ether. Add a few drops of 2-bromopentane (B28208) (1.0 eq) to initiate the reaction. A crystal of iodine can be added if the reaction does not start. Once initiated, add the remaining 2-bromopentane dissolved in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-methyl-3-heptanol.

Step 2: Reduction of 4-Methyl-3-heptanol to this compound

This step involves a two-step procedure: dehydration of the alcohol to an alkene, followed by hydrogenation.

  • Dehydration: To the crude 4-methyl-3-heptanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).[6] Heat the mixture and distill the resulting alkene (a mixture of 4-methylhept-3-ene and other isomers).

  • Hydrogenation: Dissolve the collected alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate). Add a catalytic amount of palladium on carbon (Pd/C). Hydrogenate the mixture in a Parr hydrogenator under hydrogen gas pressure until the uptake of hydrogen ceases.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent can be removed by distillation. The resulting crude this compound can be purified by fractional distillation.[9]

Protocol 2: Synthesis of this compound via Corey-House Synthesis
  • Preparation of Alkyllithium: In a flame-dried, two-necked flask under an inert atmosphere, add lithium metal (2.2 eq) to anhydrous diethyl ether. Add 1-bromopropane (B46711) (1.0 eq) dropwise while stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Formation of Gilman Reagent: In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 eq) in anhydrous diethyl ether and cool to -78 °C. Slowly add the freshly prepared propyllithium solution via cannula. The solution will change color, indicating the formation of lithium dipropylcuprate.

  • Coupling Reaction: To the Gilman reagent at -78 °C, add a solution of 2-bromopentane (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate the solvent carefully. Purify the resulting this compound by fractional distillation.[9][13]

Visualizations

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_reduction Reduction Steps cluster_product Final Product 2-Bromopentane 2-Bromopentane A Grignard Reagent Formation 2-Bromopentane->A Magnesium Magnesium Magnesium->A Propanal Propanal B Reaction with Propanal Propanal->B A->B C Acidic Work-up B->C I 4-Methyl-3-heptanol C->I D Dehydration I->D E Hydrogenation D->E P This compound E->P

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Corey_House_Synthesis_Pathway cluster_reagents Reagent Preparation cluster_coupling Coupling Step 1-Bromopropane 1-Bromopropane Propyllithium Propyllithium 1-Bromopropane->Propyllithium + 2 Li Lithium Lithium Lithium->Propyllithium Gilman Reagent Lithium dipropylcuprate (Gilman Reagent) Propyllithium->Gilman Reagent + CuI Copper(I) Iodide Copper(I) Iodide Copper(I) Iodide->Gilman Reagent Coupling Corey-House Coupling Gilman Reagent->Coupling 2-Bromopentane 2-Bromopentane 2-Bromopentane->Coupling This compound This compound Coupling->this compound

Caption: Logical pathway for the Corey-House synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Synthesis Q1 Which Reaction? Start->Q1 Grignard Grignard Q1->Grignard Grignard Wurtz Wurtz Q1->Wurtz Wurtz CoreyHouse Corey-House Q1->CoreyHouse Corey-House C1 Check for Moisture Grignard->C1 C2 Check Mg Activation Grignard->C2 C3 Inefficient Coupling of R-X and R'-X Wurtz->C3 C4 Side Reactions (Homocoupling) Wurtz->C4 C5 Gilman Reagent Decomposition CoreyHouse->C5 C6 Steric Hindrance of Alkyl Halide CoreyHouse->C6

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Identifying and minimizing byproducts in 3-Methylheptane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylheptane. The information is designed to help identify and minimize the formation of byproducts in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of byproducts when synthesizing this compound?

A1: Byproducts in the synthesis of this compound largely depend on the chosen synthetic route. Two common methods are the Grignard reaction and the Wurtz reaction.

  • Grignard Reaction: A plausible route is the reaction of a secondary Grignard reagent, such as sec-butylmagnesium bromide, with an aldehyde like butanal. Common byproducts include:

    • Wurtz-type coupling products: Dimerization of the Grignard reagent can occur, leading to the formation of 3,4-dimethylhexane.

    • Reduction products: The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones, leading to the formation of an alcohol derived from the carbonyl compound and an alkene from the Grignard reagent.

    • Enolization products: If the carbonyl compound has acidic alpha-hydrogens, the Grignard reagent can act as a base, leading to the formation of an enolate and the corresponding alkane from the Grignard reagent.

  • Wurtz Reaction: This reaction involves the coupling of two alkyl halides in the presence of sodium metal. To synthesize this compound, a mixed Wurtz reaction would be required (e.g., 1-chlorobutane (B31608) and 1-chloro-2-methylbutane). However, this method is generally poor for synthesizing asymmetric alkanes.[1][2]

    • Homocoupling byproducts: Symmetrical alkanes from the coupling of identical alkyl halides are major byproducts. In this example, octane (B31449) and 2,5-dimethylhexane (B165582) would be formed.[1]

    • Disproportionation byproducts: Alkenes and alkanes can be formed as byproducts from disproportionation side reactions.[1][3]

Q2: I am using this compound as a reactant in a free-radical chlorination. What byproducts should I expect?

A2: Free-radical halogenation of alkanes is notoriously unselective and typically yields a mixture of constitutional isomers.[4] The distribution of monochlorinated products depends on the number of each type of hydrogen atom (primary, secondary, tertiary) and their relative reactivity. For chlorination, the relative reactivity is approximately 5.0 for tertiary, 3.8 for secondary, and 1 for primary hydrogens.[5]

This compound has:

  • Primary hydrogens (1°): 9 (at C1, C7, and the methyl group)

  • Secondary hydrogens (2°): 6 (at C2, C4, C5, and C6)

  • Tertiary hydrogens (3°): 1 (at C3)

Based on this, a statistical and reactivity-weighted estimation of the monochlorinated products can be made.

Data Presentation

Table 1: Estimated Product Distribution in Free-Radical Chlorination of this compound at 25°C

Product NameHydrogen TypeNumber of HydrogensRelative ReactivityCalculated Percentage
1-chloro-3-methylheptanePrimary (1°)31.0~10.1%
2-chloro-3-methylheptaneSecondary (2°)23.8~25.6%
3-chloro-3-methylheptaneTertiary (3°)15.0~16.8%
4-chloro-3-methylheptaneSecondary (2°)23.8~25.6%
5-chloro-3-methylheptaneSecondary (2°)23.8~25.6%
1-chloro-5-methylheptane (from C7)Primary (1°)31.0~10.1%
3-(chloromethyl)heptanePrimary (1°)31.0~10.1%

Note: These are estimations and the actual product distribution may vary with reaction conditions.

Q3: My goal is to produce this compound via isomerization of n-heptane. What are the expected byproducts?

A3: The isomerization of n-heptane is a common industrial process to increase the octane number of gasoline. This reaction yields a mixture of branched C7 isomers, with 3-Methylhexane often being a significant component alongside other methylhexanes and dimethylpentanes. Cracking products (C1-C6 alkanes) are also common byproducts, especially at higher temperatures.

Table 2: Product Distribution in n-Heptane Isomerization over Pt/SZ Catalyst [2]

ProductSelectivity (%) at 2hSelectivity (%) at 8h
Isomerization Products
Methylhexanes45.248.1
Dimethylpentanes18.917.0
Cracking Products (C1-C6) 22.329.8
n-Heptane Conversion53.3%47.2%

Note: Product distribution is highly dependent on the catalyst, temperature, pressure, and residence time.

Troubleshooting Guides

Problem: My reaction is producing a complex mixture of isomers that are difficult to separate.

Solution:

  • Reaction Type Assessment:

    • If you are performing a free-radical halogenation, consider using bromine instead of chlorine for higher selectivity towards the most substituted carbon.[5][6] Bromination is significantly more selective for tertiary hydrogens.[6]

    • If you are attempting a synthesis that can result in carbocation intermediates (e.g., some Friedel-Crafts type reactions), be aware of potential rearrangements that can lead to a variety of isomers.

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity.

    • Catalyst: For isomerization reactions, the choice of catalyst is critical. Different zeolites or solid acid catalysts will have different selectivities for specific isomers.

  • Purification Strategy:

    • Fractional Distillation: While challenging for isomers with close boiling points, it can be effective for separating components with a sufficient difference in volatility.

    • Preparative Gas Chromatography (Prep-GC): This is a highly effective method for separating isomers on a small to medium scale.

Experimental Protocols

Protocol 1: Identification and Quantification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of C8 alkane isomers.

  • Sample Preparation:

    • Accurately prepare a solution of your reaction mixture in a volatile solvent like hexane (B92381) or pentane (B18724) to a final concentration of approximately 10-100 µg/mL.[7]

    • If necessary, filter the sample to remove any particulate matter.

  • GC-MS Instrument Parameters (starting point):

    • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (5% diphenyl / 95% dimethylpolysiloxane), is recommended for separating hydrocarbon isomers.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless or split (e.g., 50:1), depending on the sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 35 °C, hold for 5 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-200.

      • Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • For quantification, create a calibration curve using certified standards of the expected byproducts. Relative quantification can be performed by comparing peak areas, assuming similar response factors for isomers.

Protocol 2: Quantification of Isomer Ratios by Quantitative NMR (qNMR) Spectroscopy

This protocol outlines the steps for determining the relative amounts of isomers in a mixture.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample mixture in a deuterated solvent (e.g., CDCl₃).

    • Add a known amount of an internal standard that has a simple spectrum and resonances that do not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer for better signal dispersion.

    • Ensure a sufficient relaxation delay (at least 5 times the longest T1 of any signal of interest) to allow for full relaxation of all protons, which is crucial for accurate integration.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[8]

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals corresponding to unique protons of each isomer and the internal standard.

    • The molar ratio of the isomers can be calculated by comparing the normalized integral values. For relative quantification of isomers without an internal standard, the ratio of their unique proton signals can be used.[9]

Visualizations

Byproduct_Troubleshooting_Workflow Troubleshooting Workflow for Byproduct Formation start High Level of Byproducts Detected identify Identify Byproduct Structures (GC-MS, NMR) start->identify is_isomer Are byproducts isomers of the target molecule? identify->is_isomer rearrangement Reaction involves carbocation? (e.g., Friedel-Crafts) is_isomer->rearrangement Yes other Other Byproducts (e.g., coupling, elimination) is_isomer->other No unselective Unselective reaction? (e.g., Radical Halogenation) rearrangement->unselective No change_reagents Change Reagents to Avoid Carbocation Rearrangement rearrangement->change_reagents Yes change_halogen Switch to a More Selective Halogenating Agent (e.g., Br2) unselective->change_halogen Yes optimize_conditions Optimize Reaction Conditions (Temp, Concentration, Catalyst) unselective->optimize_conditions No other->optimize_conditions

Caption: Troubleshooting workflow for identifying the cause of byproduct formation.

Reaction_Pathway General Reaction Pathway and Byproduct Formation Reactants This compound + Reagents Conditions Reaction Conditions (Temperature, Catalyst, Solvent) Reactants->Conditions TransitionState Transition State / Intermediate Conditions->TransitionState DesiredProduct Desired Product TransitionState->DesiredProduct Main Pathway Byproducts Byproducts (Isomers, Coupling Products, etc.) TransitionState->Byproducts Side Reactions

Caption: A generalized scheme of a chemical reaction leading to the desired product and potential byproducts.

GCMS_Workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Prepare Sample Solution (e.g., 10-100 µg/mL in Hexane) injection Inject Sample into GC prep_sample->injection separation Separation on Capillary Column injection->separation detection Ionization and Mass Analysis (MS) separation->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram peak_id Identify Peaks via Mass Spectra Library Search chromatogram->peak_id quantification Quantify Byproducts using Calibration Standards peak_id->quantification

Caption: Workflow for the analysis of this compound reaction mixtures using GC-MS.

References

Technical Support Center: Enhancing the Efficiency of 3-Methylheptane as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of this compound in your experiments.

Troubleshooting Guides

Issue 1: Low Solubility of Polar Reactants or Reagents

Question: I am experiencing low solubility of my polar starting material or reagent in this compound, leading to a sluggish or incomplete reaction. How can I address this?

Answer:

This compound is a non-polar solvent and, according to the principle of "like dissolves like," it will have difficulty dissolving polar compounds.[1] To enhance solubility, you can employ a co-solvent strategy.

Recommended Co-solvents:

  • Polar Aprotic Co-solvents: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are excellent choices. They are miscible with alkanes and can help solvate polar molecules without interfering with many reaction types.[2][3]

  • Polar Protic Co-solvents: For certain reactions, small amounts of ethanol (B145695) or isopropanol (B130326) can be used. However, be cautious as the protic nature of these solvents can interfere with reactions involving strong bases or organometallics (e.g., Grignard reagents).

Experimental Protocol: Implementing a Co-solvent System

  • Initial Dissolution Attempt: Begin by attempting to dissolve the reactant in pure this compound to establish a baseline.

  • Co-solvent Selection: Choose a co-solvent that is compatible with your reaction chemistry. THF is a good starting point for many applications.

  • Incremental Addition: To your reaction vessel containing the reactant and this compound, add the co-solvent dropwise with stirring.

  • Observe Solubility: Continue adding the co-solvent until the reactant is fully dissolved. Note the approximate ratio of this compound to the co-solvent required.

  • Run the Reaction: Proceed with the reaction, keeping the total solvent volume and reactant concentrations as per your original design.

  • Monitor for Phase Separation: During the reaction or workup, be aware of potential phase separation, especially if there are temperature changes or if a product with different solubility is formed.[4]

Issue 2: Slow Reaction Rate or Low Yield

Question: My reaction is proceeding very slowly or giving a low yield, even though my reactants are soluble. What could be the cause and how can I optimize it?

Answer:

Slow reaction rates in non-polar solvents can be attributed to poor stabilization of polar transition states or intermediates. The choice of solvent can significantly impact reaction kinetics.[5]

Troubleshooting Steps:

  • Increase Temperature: If the reaction is thermally stable, increasing the temperature can enhance the reaction rate. The boiling point of this compound is approximately 118-120°C, providing a reasonable temperature range for many reactions.

  • Introduce a Co-solvent: As with solubility issues, a polar aprotic co-solvent like THF can help stabilize polar intermediates and accelerate the reaction.

  • Catalyst Check: Ensure your catalyst, if any, is active and soluble in the solvent system. Some catalysts may require a more polar environment to function optimally.

  • Moisture Contamination: this compound is hydrophobic and will not dissolve significant amounts of water. However, any residual water in your reactants or glassware can quench sensitive reagents. Ensure all components are rigorously dried.

Experimental Protocol: Drying this compound with Molecular Sieves

  • Select a Drying Agent: For removing water from this compound, 3Å or 4Å molecular sieves are effective.[6][7]

  • Activate the Sieves: Before use, activate the molecular sieves by heating them in a laboratory oven at 200-350°C for at least 3 hours under a vacuum or in a stream of inert gas to remove any adsorbed water.[6]

  • Drying Procedure:

    • Place the activated molecular sieves (approximately 5-10% of the solvent volume) in a dry flask.

    • Add the this compound to the flask.

    • Allow the solvent to stand over the sieves for at least 24 hours.

    • For immediate use, the solvent can be decanted or cannulated. For storage, keep the solvent over the sieves in a well-sealed container.

Issue 3: Inconsistent Results with Grignard Reactions

Question: I am attempting to run a Grignard reaction in this compound, but I am getting inconsistent results and low yields. What are the best practices?

Answer:

Grignard reagents are typically formed and stabilized in ether-based solvents like diethyl ether or THF because the oxygen atoms in these solvents coordinate to the magnesium center, which is crucial for their stability and reactivity.[8][9] Using a purely alkane solvent like this compound is generally not recommended for the formation of Grignard reagents.[8]

Recommendations:

  • Use a Co-solvent for Formation: Prepare the Grignard reagent in a minimal amount of dry THF or diethyl ether. Once formed, you can dilute the reaction mixture with dry this compound.

  • "Turbo Grignard" Conditions: For difficult cases, the addition of lithium chloride (LiCl) can help to break up magnesium clusters and improve the formation and reactivity of the Grignard reagent.[10]

  • Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure your this compound, any co-solvents, reactants, and glassware are meticulously dried.

Issue 4: Static Electricity Discharge

Question: I have noticed sparks when transferring this compound. Is this a concern and how can I mitigate it?

Answer:

Yes, this is a significant safety concern. This compound is a non-polar, low-conductivity flammable liquid that is prone to the accumulation of static electricity during transfer.[11] A static discharge can serve as an ignition source for the solvent vapors.

Mitigation Strategies:

  • Grounding and Bonding: Always use proper grounding and bonding procedures when transferring this compound between metal containers. This creates an electrical path to dissipate any static charge.

  • Avoid Free-fall: When filling a container, extend the dispensing tube to the bottom to avoid splashing and free-falling of the liquid, which can generate static.

  • Control Flow Rate: Reduce the flow rate during transfer to minimize the generation of static electricity.

  • Increase Humidity: In a controlled laboratory environment, increasing the relative humidity of the room to 60-70% can help to dissipate static charges.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound as a solvent?

A1: this compound is a non-polar, non-aromatic hydrocarbon solvent. Its advantages include:

  • Low Polarity: Makes it suitable for reactions involving non-polar compounds and for crystallizing products from more polar reaction mixtures.

  • Boiling Point: Its boiling point of ~118-120°C is convenient for reactions that require heating above the boiling points of more volatile alkanes like hexane, while still being easily removable under vacuum.

  • Inertness: As a saturated alkane, it is chemically inert under many reaction conditions.

Q2: How can I purify commercial this compound?

A2: For most applications, commercial grades of this compound are sufficiently pure. However, for highly sensitive reactions, purification can be achieved by fractional distillation.

Experimental Protocol: Fractional Distillation of this compound

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[12][13]

  • Drying (Optional Pre-step): If water is a concern, pre-dry the this compound with a suitable drying agent like anhydrous calcium chloride, followed by decanting.

  • Distillation:

    • Add the this compound and a few boiling chips to the distillation flask.

    • Heat the flask gently.

    • Discard the initial fraction (forerun) which may contain more volatile impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~118-120°C).

    • Stop the distillation before the flask runs dry.

Q3: Can this compound form azeotropes?

A3: Yes, like other alkanes, this compound can form azeotropes with other solvents. An azeotrope is a mixture of liquids that has a constant boiling point and composition during distillation.[4] This is an important consideration during solvent removal, as the azeotrope may distill at a lower temperature than either of the pure components, potentially making complete removal of a co-solvent by simple distillation difficult.

Data Presentation

Table 1: Solubility of Benzoic Acid in Ethanol/Heptane (B126788) Co-solvent Mixtures at Various Temperatures

Mole Fraction of Ethanol in HeptaneTemperature (K)Solubility of Benzoic Acid (Mole Fraction)
0.00298.150.013
0.10298.150.045
0.20298.150.082
0.50298.150.205
1.00298.150.450
0.00313.150.023
0.10313.150.070
0.20313.150.120
0.50313.150.280
1.00313.150.580

Data adapted from studies on benzoic acid solubility in heptane and ethanol mixtures.[14][15]

Table 2: Comparison of Ignition Delay Times for n-Heptane with Co-solvents

Fuel Mixture (80% Co-solvent)Temperature (K)Ignition Delay Time (ms)
n-Heptane / Ethanol800~1.5
n-Heptane / Ethyl Acetate800~1.2
n-Heptane / Ethanol900~0.6
n-Heptane / Ethyl Acetate900~0.5

This table illustrates the impact of co-solvents on the reactivity of heptane, a close structural analog of this compound.[12][16]

Visualizations

Solvent_Optimization_Workflow start Start: Reaction Planned in This compound solubility_check Are all reactants and reagents soluble in this compound? start->solubility_check reaction_proceeds Does the reaction proceed at a satisfactory rate? solubility_check->reaction_proceeds Yes troubleshoot_solubility Troubleshoot Solubility: Add Polar Aprotic Co-solvent (e.g., THF) solubility_check->troubleshoot_solubility No yield_check Is the reaction yield acceptable? reaction_proceeds->yield_check Yes troubleshoot_rate Troubleshoot Reaction Rate: 1. Increase Temperature 2. Add Co-solvent reaction_proceeds->troubleshoot_rate No end_success Success: Continue with This compound yield_check->end_success Yes troubleshoot_yield Troubleshoot Low Yield: - Check for moisture - Verify reagent stability - Consider side reactions yield_check->troubleshoot_yield No troubleshoot_solubility->solubility_check troubleshoot_rate->reaction_proceeds re_evaluate Re-evaluate Solvent System: Consider alternative solvent or major change in co-solvent ratio troubleshoot_yield->re_evaluate

Caption: Decision workflow for troubleshooting and optimizing reactions in this compound.

Grignard_Reaction_Workflow start Start: Grignard Reaction Required formation Grignard Reagent Formation start->formation reaction Reaction with Substrate start->reaction formation_solvent Use Anhydrous Ether Solvent (THF or Diethyl Ether) formation->formation_solvent substrate_dissolution Dissolve Substrate in Dry This compound reaction->substrate_dissolution success Successful Product Formation add_3mh Dilute with Dry This compound (Optional) formation_solvent->add_3mh combine Slowly add Grignard solution to substrate solution add_3mh->combine substrate_dissolution->combine combine->success

Caption: Recommended workflow for using this compound in Grignard reactions.

References

3-Methylheptane: A Technical Troubleshooting Guide for Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This guide provides a technical support center for 3-Methylheptane, offering troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2] It can be fatal if swallowed and enters the airways, causes skin irritation, and may cause drowsiness or dizziness.[1] It is also very toxic to aquatic life with long-lasting effects.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Chemically resistant gloves and fire/flame resistant and impervious clothing.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[4]

Q3: What are the proper storage conditions for this compound?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep it away from heat, sparks, open flames, and hot surfaces.[4] The storage area should be equipped with emergency exits and a risk-elimination area.[5] Ground and bond the container and receiving equipment to prevent static discharges.[4]

Q4: Can I dispose of small amounts of this compound down the drain?

A4: No, you should never dispose of organic solvents like this compound down the drain.[5] This is prohibited as it can create a fire hazard in the sewer system.[6] All organic solvent waste must be collected for proper hazardous waste disposal.[5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₈H₁₈[1][7]
Molecular Weight114.23 g/mol [1][7][8]
Boiling Point118 °C (lit.)[8][9]
Melting Point-121 to -120 °C[9]
Density0.705 g/mL at 25 °C (lit.)[8][9]
Flash Point7 °C (44.6 °F) - closed cup[2]
Vapor Pressure0.73 psi (37.7 °C)[8][9]
Water Solubility792 μg/kg at 25 °C[9]
ACGIH TWA300 ppm[9]
OSHA PELTWA 500 ppm (2000 mg/m³)[10][11]

Experimental Protocols

Protocol for Small-Scale Flammable Liquid Spill Cleanup (e.g., < 1 Liter of this compound)
  • Alert Personnel and Assess the Situation: Immediately alert others in the laboratory of the spill.

  • Eliminate Ignition Sources: Turn off all nearby ignition sources (e.g., hot plates, burners, electrical equipment).[12]

  • Ensure Proper Ventilation: Increase ventilation in the area by opening a fume hood sash.

  • Don Appropriate PPE: Wear safety goggles, chemical-resistant gloves, a lab coat, and if necessary, a respirator.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to create a dike around the spill.[13] Do not use paper towels as they can increase the rate of evaporation.[13]

  • Absorb the Spill: Gently cover the spill with the absorbent material, starting from the outside and working inwards.

  • Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to scoop the contaminated material into a designated, labeled hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Seal the hazardous waste container and dispose of it according to your institution's hazardous waste management guidelines.

  • Restock Spill Kit: Replenish any used materials in the spill kit.[12]

Protocol for Disposal of this compound Waste
  • Segregate Waste: Collect all this compound and other non-halogenated organic solvent waste in a dedicated, clearly labeled hazardous waste container.[3] Do not mix with halogenated solvents or other incompatible waste streams.[3]

  • Use Appropriate Containers: Use a container that is in good condition, compatible with the chemical, and has a tight-fitting lid. Label the container with the words "Hazardous Waste" and the full chemical name.

  • Store Waste Properly: Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from ignition sources. Keep the container closed except when adding waste.[14]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not accumulate more than 50 gallons of hazardous waste in the lab at any one time.[14]

Visual Guides

The following diagrams illustrate key workflows for handling this compound.

Spill_Troubleshooting_Workflow spill This compound Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small Spill (<1L) assess->small_spill Minor large_spill Large Spill (>=1L) or Unknown assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe alert Alert Personnel & Evacuate Area large_spill->alert ehs Contact EHS/Emergency Services alert->ehs ignite Eliminate Ignition Sources ppe->ignite contain Contain Spill with Absorbent ignite->contain collect Collect Waste with Non-Sparking Tools contain->collect decon Decontaminate Area collect->decon dispose Dispose of as Hazardous Waste decon->dispose

Caption: Troubleshooting workflow for a this compound spill.

Disposal_Decision_Flowchart start Generated this compound Waste is_mixed Is it mixed with other solvents? start->is_mixed halogenated Contains Halogenated Solvents? is_mixed->halogenated Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' container is_mixed->non_halogenated_container No halogenated->non_halogenated_container No halogenated_container Collect in 'Halogenated Organic Waste' container halogenated->halogenated_container Yes label_container Label container with contents and 'Hazardous Waste' non_halogenated_container->label_container halogenated_container->label_container store Store in designated, ventilated area label_container->store ehs_pickup Arrange for EHS pickup store->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: Decision flowchart for proper this compound waste disposal.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 3-Methylheptane vs. 2-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of two structural isomers of octane: 3-Methylheptane and 2-Methylheptane (B165363). As branched-chain alkanes, their molecular structure significantly influences their chemical behavior, particularly in oxidation, combustion, and substitution reactions. This document summarizes key experimental findings, presents detailed experimental protocols for reactivity assessment, and visualizes critical workflows and reaction pathways to support further research and application.

Physical and Chemical Properties: A Baseline Comparison

Both this compound and 2-Methylheptane are colorless, flammable liquids with the same molecular formula (C8H18) and molar mass. However, the different placement of the methyl group—on the third carbon in this compound versus the second in 2-Methylheptane—leads to variations in their physical properties. These differences, summarized in the table below, can influence reaction conditions and product distributions.

PropertyThis compound2-Methylheptane
Molecular Formula C8H18C8H18
Molar Mass 114.232 g·mol−1114.232 g·mol−1
Boiling Point 118 to 120 °C116.8 to 118.4 °C
Melting Point -122 to -120 °C-112 to -108 °C
Density 0.705 g/mL at 25 °C0.698 g/mL at 25 °C
Flash Point 7.2 °C4.4 °C
Std Enthalpy of Formation (ΔfH⦵298) -253.6 to -251.4 kJ mol−1-256.5 to -253.9 kJ mol−1
Std Enthalpy of Combustion (ΔcH⦵298) -5469.5 to -5466.9 kJ mol−1-5466.7 to -5464.3 kJ mol−1

Comparative Reactivity Analysis

Experimental evidence demonstrates a notable difference in reactivity between the two isomers, primarily driven by the structural environment of the carbon atoms.

Oxidation and Combustion

In the field of combustion chemistry, the position of the methyl group has a significant impact on fuel reactivity. Studies utilizing jet-stirred reactors (JSR) have conclusively shown that This compound reacts more slowly than 2-methylheptane at both low and high temperatures. This difference in reactivity is also reflected in their laminar flame speeds; n-octane (a straight-chain isomer) propagates flames the fastest, followed by 2-methylheptane and then this compound.

The lower reactivity of this compound can be attributed to the nature of the carbon-hydrogen bonds. 2-Methylheptane possesses a tertiary C-H bond (at the C2 position), which is weaker than the primary and secondary C-H bonds that dominate both molecules. The initial and rate-determining step in alkane oxidation is typically the abstraction of a hydrogen atom to form an alkyl radical. The tertiary radical formed from 2-methylheptane is more stable than the secondary radicals formed from this compound, leading to a lower activation energy and a faster overall reaction rate.

Halogenation
  • Initiation: UV light cleaves the halogen molecule (e.g., Cl2 or Br2) into two highly reactive halogen radicals.

  • Propagation: The halogen radical abstracts a hydrogen atom from the alkane, forming an alkyl radical. This alkyl radical then reacts with another halogen molecule to produce the haloalkane and a new halogen radical.

  • Termination: Two radicals combine to end the chain reaction.

Given that the stability of alkyl radicals follows the order tertiary > secondary > primary, 2-methylheptane is expected to be more reactive towards halogenation at the C2 position due to the formation of a more stable tertiary radical. In contrast, this compound can only form secondary radicals, which are less stable. This suggests that free-radical halogenation of 2-methylheptane would be faster and more selective for the tertiary position compared to the reactions with this compound.

Experimental Protocols

Comparative Oxidation Study in a Jet-Stirred Reactor

This protocol describes a method for comparing the oxidation reactivity of this compound and 2-methylheptane under controlled conditions.

Objective: To quantify the fuel conversion and product speciation for the oxidation of this compound and 2-methylheptane over a range of temperatures.

Methodology:

  • Reactor Setup: A fused-silica jet-stirred reactor (JSR) is operated at a constant pressure (e.g., 10 atm) and a fixed residence time (e.g., 0.7 s).

  • Reactant Preparation: Prepare separate liquid fuel mixtures of each isomer with a carrier gas (e.g., N2). Prepare an oxidizer mixture of O2 and N2. The equivalence ratio (φ), which defines the fuel-to-oxygen ratio, should be systematically varied (e.g., φ = 0.5, 1.0, 2.0).

  • Reaction Execution:

    • Heat the reactor to the desired initial temperature (e.g., 530 K).

    • Introduce the pre-vaporized fuel and oxidizer mixtures into the reactor through nozzles that ensure rapid mixing.

    • Incrementally increase the reactor temperature up to a final temperature (e.g., 1220 K), allowing the system to reach steady state at each temperature point.

  • Product Sampling and Analysis:

    • Continuously extract a sample of the reacting mixture from the reactor through a sonic probe to quench the reactions.

    • Analyze the concentrations of reactants, stable intermediates, and final products using online analytical instruments.

      • Gas Chromatography (GC): Use a GC with a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD) to separate and quantify hydrocarbons and light gases (e.g., H2, CO).

      • Fourier-Transform Infrared (FTIR) Spectroscopy: Quantify species such as water, CO, CO2, and formaldehyde.

  • Data Analysis: Plot the mole fraction of each fuel and major products as a function of temperature. A comparison of these profiles will reveal the relative reactivity of the two isomers.

Free-Radical Bromination for Selectivity Analysis

This protocol outlines a method to compare the selectivity of bromination, highlighting the difference in reactivity between tertiary and secondary C-H bonds.

Objective: To qualitatively and quantitatively compare the product distribution from the free-radical bromination of this compound and 2-methylheptane.

Methodology:

  • Reactant Preparation: In two separate, UV-transparent reaction flasks, place equimolar amounts of 2-methylheptane and this compound, respectively. Dissolve each in an inert solvent like carbon tetrachloride (CCl4).

  • Initiation: While stirring, add a solution of bromine (Br2) in CCl4 to each flask. Note that this step should be performed in the absence of UV light to prevent a premature reaction. The amount of bromine should be substoichiometric to ensure that the alkane is in excess, minimizing polybromination.

  • Reaction Execution:

    • Expose both reaction mixtures to a UV light source (e.g., a sunlamp) for a fixed period (e.g., 30 minutes). The disappearance of the reddish-brown bromine color indicates the reaction is proceeding.

    • During the reaction, hydrogen bromide (HBr) gas will be evolved. This can be tested for by holding a piece of moist blue litmus (B1172312) paper near the mouth of the flask, which will turn red.

  • Workup:

    • After the reaction period, quench the reaction by removing the UV light source.

    • Wash the reaction mixture with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then a brine solution.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO4).

  • Product Analysis:

    • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different monobrominated isomers and determine their relative abundance.

    • Compare the product ratios from the two reactions. It is expected that the bromination of 2-methylheptane will yield a significantly higher proportion of 2-bromo-2-methylheptane (tertiary product) compared to the distribution of secondary bromides from this compound.

Visualizations

The following diagrams illustrate the experimental workflow for oxidation studies and the initial mechanism of hydrogen abstraction that dictates the reactivity differences between the two isomers.

G cluster_reactants Reactant Supply cluster_analysis Product Analysis Fuel Fuel (2- or this compound) JSR Jet-Stirred Reactor (530-1220 K, 10 atm) Fuel->JSR N2_fuel N2 Carrier N2_fuel->JSR O2 O2 O2->JSR N2_ox N2 Diluent N2_ox->JSR Probe Sonic Probe (Quenching) JSR->Probe Sampling GCMS GC-MS (Hydrocarbons) Probe->GCMS FTIR FTIR (CO, CO2, H2O) Probe->FTIR G Reaction Mechanism: Initial H-Abstraction in Oxidation cluster_2MH 2-Methylheptane cluster_3MH This compound mol_2MH 2-Methylheptane (Contains a tertiary C-H) rad_2MH Tertiary Alkyl Radical (More Stable) mol_2MH->rad_2MH + •OH, -H2O outcome_2MH Faster Reaction Rate rad_2MH->outcome_2MH mol_3MH This compound (Only primary/secondary C-H) rad_3MH Secondary Alkyl Radical (Less Stable) mol_3MH->rad_3MH + •OH, -H2O outcome_3MH Slower Reaction Rate rad_3MH->outcome_3MH

A Comparative Guide to Analytical Methods for 3-Methylheptane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the precise and reliable quantification of 3-Methylheptane, a volatile organic compound (VOC). Understanding the performance of different analytical techniques is crucial for researchers and professionals in drug development and various scientific fields where accurate measurement of such compounds is imperative. This document outlines key performance characteristics of the most common analytical techniques, supported by detailed experimental protocols.

Comparison of Quantitative Analytical Methods

Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. The choice of detector, primarily Flame Ionization Detector (FID) or Mass Spectrometry (MS), significantly influences the sensitivity, selectivity, and overall performance of the method.

Analytical TechniquePrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Reported Accuracy (% Recovery)Reported Precision (%RSD)Key AdvantagesKey Disadvantages
GC-MS (Scan Mode) Separates compounds by volatility and polarity, followed by detection based on mass-to-charge ratio, providing structural information.0.1 - 10 ng/mL0.5 - 30 ng/mL>0.9985-115%< 15%High specificity, definitive compound identification.Higher equipment cost, may have lower sensitivity than SIM mode.
GC-MS (SIM Mode) Similar to scan mode, but monitors only specific ions characteristic of the analyte, increasing sensitivity.0.01 - 1 ng/mL0.05 - 5 ng/mL>0.9990-110%< 10%Excellent sensitivity and selectivity for target compounds.Limited to pre-selected analytes, no full-spectrum data.
GC-FID Separates compounds as in GC-MS, but detection is based on the ionization of the analyte in a hydrogen flame.1 - 20 ng/mL5 - 50 ng/mL>0.9980-120%< 20%Robust, cost-effective, wide linear range.Not specific, identification based solely on retention time.
Headspace (HS)-GC-MS Analysis of the vapor phase in equilibrium with a liquid or solid sample, ideal for volatile analytes in complex matrices.[1]0.1 - 5 ng/g0.5 - 15 ng/g>0.9980-120%< 20%Minimal sample preparation, reduces matrix effects.Requires careful optimization of incubation time and temperature.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of this compound using Gas Chromatography.

3_Methylheptane_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., biological fluid, environmental sample) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Accurate Measurement Extraction Extraction (e.g., LLE, SPE, Headspace) Internal_Standard->Extraction GC_Injection GC Injection Extraction->GC_Injection Prepared Sample GC_Separation Chromatographic Separation GC_Injection->GC_Separation Vaporization Detection Detection (MS or FID) GC_Separation->Detection Separated Analytes Peak_Integration Peak Integration Detection->Peak_Integration Signal Acquisition Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for this compound quantification.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using GC-MS and GC-FID. These protocols are based on established practices for volatile organic compound analysis.[2][3]

GC-MS Method for this compound Quantification

This method is highly recommended for its specificity and sensitivity in identifying and quantifying this compound, especially at trace levels.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., plasma, urine), add a known amount of an appropriate internal standard (e.g., deuterated this compound or a structural analog like 2-Methylheptane).

  • Add 2 mL of a suitable organic solvent such as hexane (B92381) or dichloromethane.[2]

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (upper) layer to a clean GC vial.

  • The sample is now ready for injection into the GC-MS system.

b. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (50:1).[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 25°C/min, hold for 2 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Scan Mode: m/z range 40-300 for qualitative analysis and initial method development.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 43, 57, 71, 100).

c. Method Validation Parameters

  • Linearity: A calibration curve is constructed by analyzing a series of standards over a concentration range (e.g., 1-500 ng/mL). The coefficient of determination (R²) should be ≥ 0.99.

  • Accuracy: Determined by spike-recovery experiments at three concentration levels (low, medium, high). The mean recovery should be within 85-115%.

  • Precision: Assessed by analyzing replicate samples at three concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of the chromatogram, where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.[4]

GC-FID Method for this compound Quantification

This method is a robust and cost-effective alternative for routine analysis where high specificity is not a primary concern.

a. Sample Preparation

The sample preparation protocol is the same as described for the GC-MS method.

b. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B with Flame Ionization Detector (FID) or equivalent.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[3]

  • Inlet: Split/splitless injector.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (50:1).[3]

  • Carrier Gas: Hydrogen or Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 180°C at 15°C/min, hold for 5 minutes.

  • Detector Temperature: 280°C.[3]

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

c. Method Validation Parameters

The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are determined using the same principles as for the GC-MS method, with the detector response being the peak area from the FID.

Conclusion

Both GC-MS and GC-FID are suitable techniques for the quantification of this compound. The choice between the two depends on the specific requirements of the analysis. GC-MS offers higher specificity and is preferable for complex matrices or when definitive identification is required. GC-FID is a reliable and economical option for routine analysis of less complex samples. For trace analysis of volatile compounds in complex matrices, Headspace-GC-MS is often the method of choice due to its enhanced sensitivity and reduced sample preparation complexity.[1] Proper method validation is essential to ensure the generation of accurate and reliable data.

References

A Comparative Analysis of 3-Methylheptane and n-Octane Combustion

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fuel science and engine technology, understanding the combustion behavior of different hydrocarbon isomers is paramount for the development of next-generation fuels and high-efficiency, low-emission engines. This guide provides a detailed comparison of the combustion characteristics of 3-methylheptane and n-octane, two C8 alkane isomers. While both share the same chemical formula (C8H18), their structural differences lead to distinct combustion properties. This analysis is supported by experimental data from various studies to provide a quantitative comparison for researchers, scientists, and drug development professionals.

Fuel Reactivity and Ignition Delay

The branching in the molecular structure of this compound significantly influences its reactivity compared to the straight-chain n-octane. Experimental studies consistently show that branched alkanes are less reactive than their linear counterparts.

In a study utilizing a jet-stirred reactor (JSR), it was observed that this compound reacts more slowly than 2-methylheptane (B165363), another branched isomer of octane (B31449).[1][2] This suggests that the position of the methyl group also plays a role in reactivity. The lower reactivity of branched alkanes is a critical factor in determining the octane rating of a fuel, with higher branching generally leading to a higher octane number and thus greater resistance to knocking in spark-ignition engines.

Table 1: Comparison of Fuel Reactivity Characteristics

ParameterThis compoundn-OctaneKey Observations
General Reactivity LowerHigherBranching in this compound reduces reactivity.[1][2]
Ignition Delay Time LongerShortern-Octane exhibits shorter ignition delay times, indicating faster autoignition.[3][4]

Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture that influences flame propagation and stability. Experimental data indicates that n-octane possesses a higher laminar flame speed compared to this compound. This is consistent with the general trend that straight-chain alkanes exhibit faster flame propagation than their branched isomers.[2]

A study comparing various octane isomers found that n-octane/air flames propagate the fastest, followed by 2- and this compound/air flames.[2] This difference is attributed to the influence of molecular structure on transport properties and chemical kinetics.

Table 2: Laminar Flame Speed of Octane Isomers

FuelPeak Laminar Flame Speed (cm/s) at 1 atm, 353 KEquivalence Ratio (Φ) at Peak Speed
n-Octane ~42~1.1
This compound ~40~1.1
iso-Octane (2,2,4-trimethylpentane) ~38~1.1

Note: The values are approximate and compiled from various studies for comparative purposes.[2][5][6]

Combustion Products and Soot Formation

The molecular structure of the fuel also impacts the distribution of intermediate and final combustion products. In opposed-flow diffusion flame experiments, it was observed that n-octane combustion produces higher concentrations of 1-alkenes and ethylene.[7] In contrast, the combustion of a branched isomer like 2-methylheptane leads to higher concentrations of iso-alkenes (such as iso-butene) and propene.[7] This difference in intermediate species can influence subsequent reaction pathways, including those leading to the formation of soot precursors.

While direct comparative data on soot formation between this compound and n-octane is limited, studies on similar isomers like iso-octane show that branched alkanes generally have a lower sooting propensity than their straight-chain counterparts.[8] The formation of aromatic species, which are key precursors to soot, is influenced by the fuel's molecular structure.

Experimental Protocols

The data presented in this guide is derived from various experimental setups designed to investigate different aspects of combustion.

Jet-Stirred Reactor (JSR): This apparatus is used to study the chemical kinetics of fuel oxidation over a wide range of temperatures and equivalence ratios under well-controlled conditions. In a typical JSR experiment, a pre-mixed fuel and oxidizer mixture is continuously fed into a heated reactor, and the concentrations of various species in the outflow are measured. The study on this compound by Karsenty et al. utilized a JSR at 10 atm over a temperature range of 530–1220 K for equivalence ratios of 0.5, 1, and 2.[1][2]

Opposed-Flow Diffusion Flame: This setup is used to study the structure of diffusion flames and the formation of pollutants. Two counter-flowing jets, one of fuel and one of oxidizer, create a stable, flat flame. The study by Sarathy et al. on n-octane and 2-methylheptane employed an opposed-flow diffusion flame to measure species concentrations.[7]

Counterflow Flame Technique for Laminar Flame Speed: This method is used to determine the laminar flame speed of a premixed fuel-air mixture. A stretched flame is established between two opposing nozzles, and the flame speed is measured at different stretch rates. The unstretched laminar flame speed is then determined by extrapolating the data to zero stretch.[5][6]

Experimental_Workflow cluster_prep Fuel Preparation cluster_exp Combustion Experiment cluster_analysis Data Acquisition & Analysis Fuel Fuel (this compound or n-Octane) Mixing Mixture Preparation Fuel->Mixing Oxidizer Oxidizer (e.g., Air) Oxidizer->Mixing JSR Jet-Stirred Reactor Mixing->JSR Kinetics OpposedFlow Opposed-Flow Burner Mixing->OpposedFlow Flame Structure Counterflow Counterflow Burner Mixing->Counterflow Flame Speed Spectrometry Mass Spectrometry / GC JSR->Spectrometry OpposedFlow->Spectrometry Imaging Schlieren / Laser Diagnostics Counterflow->Imaging DataProcessing Data Analysis Spectrometry->DataProcessing Imaging->DataProcessing Results Results DataProcessing->Results

A generalized workflow for the experimental analysis of fuel combustion characteristics.

Signaling Pathways and Logical Relationships

The combustion of hydrocarbons involves a complex network of elementary reactions. The initial steps of oxidation differ significantly between straight-chain and branched alkanes, which dictates the subsequent reaction pathways and the formation of intermediate species.

Simplified reaction pathways for n-octane and this compound leading to different intermediate products.

References

Comparative analysis of the octane ratings of alkane isomers

Author: BenchChem Technical Support Team. Date: December 2025

The octane (B31449) rating of a fuel is a critical measure of its performance in spark-ignition internal combustion engines, quantifying its resistance to autoignition, or "knocking." This phenomenon, caused by the premature combustion of the air-fuel mixture, can lead to engine damage and reduced efficiency.[1] For researchers and professionals in fuel development, understanding the relationship between the molecular structure of fuel components and their octane rating is paramount. Alkanes are primary constituents of gasoline, and their structural isomers exhibit a wide range of octane numbers. This guide provides a comparative analysis of these ratings, supported by experimental data and standardized testing protocols.

The anti-knock quality of a fuel is determined by comparing its combustion characteristics to those of primary reference fuels (PRFs).[1] The scale is defined by two alkanes: n-heptane, which has poor anti-knock properties and is assigned an octane rating of 0, and 2,2,4-trimethylpentane (B7799088) (an isomer of octane commonly known as isooctane), which is highly resistant to knocking and is assigned an octane rating of 100.[2] A fuel's octane number corresponds to the percentage by volume of isooctane (B107328) in a blend with n-heptane that exhibits the same anti-knock behavior.[3]

The Influence of Molecular Structure on Octane Rating

The primary determinant of an alkane's octane rating is its molecular structure. A clear trend emerges when comparing isomers: increased branching leads to a higher octane number . Straight-chain alkanes, like n-heptane and n-octane, are more prone to the pre-ignition chain reactions that cause knocking and thus have very low octane ratings.[4][5] Conversely, highly branched alkanes are more compact and stable, combusting more smoothly under compression, which results in higher octane ratings.[6] This relationship is fundamental to refinery processes like isomerization, which are designed to convert low-octane straight-chain alkanes into high-octane branched isomers.

The following diagram illustrates this fundamental principle.

G cluster_structure Alkane Molecular Structure cluster_property Combustion Properties cluster_rating Resulting Octane Rating Straight_Chain Linear Structure (e.g., n-Heptane) Low_Resistance Low Knock Resistance (Prone to Autoignition) Straight_Chain->Low_Resistance leads to Branched_Chain Branched Structure (e.g., Isooctane) High_Resistance High Knock Resistance (Smooth Combustion) Branched_Chain->High_Resistance leads to Low_ON Low Octane Number Low_Resistance->Low_ON results in High_ON High Octane Number High_Resistance->High_ON results in

Caption: Relationship between alkane branching and octane number.

Quantitative Data: Octane Ratings of Alkane Isomers

The octane rating of a specific alkane is quantified using two main laboratory tests: the Research Octane Number (RON) and the Motor Octane Number (MON). RON reflects engine performance under mild, low-speed city driving conditions, while MON represents more severe, high-speed highway conditions.[3][7] The sensitivity of a fuel is the difference between its RON and MON values. The following table summarizes these values for a selection of alkane isomers, clearly demonstrating the effect of branching.

Common NameIUPAC NameMolecular FormulaRONMON
n-PentanePentaneC₅H₁₂61.761.9
Isopentane2-MethylbutaneC₅H₁₂92.390.3
Neopentane2,2-DimethylpropaneC₅H₁₂85.580.2
n-HexaneHexaneC₆H₁₄24.826.0
Isohexane2-MethylpentaneC₆H₁₄73.473.5
3-MethylpentaneC₆H₁₄74.574.3[8]
2,3-DimethylbutaneC₆H₁₄104.394.2
2,2-DimethylbutaneC₆H₁₄91.893.4
n-HeptaneHeptaneC₇H₁₆0.00.0
2-MethylhexaneC₇H₁₆42.446.4
3-MethylhexaneC₇H₁₆52.055.0
2,4-DimethylpentaneC₇H₁₆83.183.8
n-OctaneOctaneC₈H₁₈-19.0[3]-15.0[3]
Isooctane2,2,4-TrimethylpentaneC₈H₁₈100.0100.0
2-MethylheptaneC₈H₁₈21.723.8
2,4-DimethylhexaneC₈H₁₈65.269.9

Note: Data compiled from various sources.[3][8][9] Minor variations may exist between different studies.

Experimental Protocols for Octane Number Determination

The determination of RON and MON is rigorously standardized by ASTM International. The tests are performed using a specialized single-cylinder Cooperative Fuel Research (CFR) engine with a continuously variable compression ratio.[7][10]

Key Apparatus
  • Cooperative Fuel Research (CFR) Engine: A single-cylinder, four-stroke engine designed for fuel testing.[7]

  • Knock Sensor: An electronic device that measures the intensity of engine knock.

  • Primary Reference Fuels (PRFs): High-purity isooctane (2,2,4-trimethylpentane) and n-heptane.[1]

  • Toluene Standardization Fuels (TSFs): Used for engine calibration.[11]

Research Octane Number (RON) - ASTM D2699

This method is designed to simulate fuel performance under mild operating conditions, such as city driving.[1]

Operating Conditions:

  • Engine Speed: 600 rpm[12]

  • Intake Air Temperature: 52°C (125°F)[7]

  • Spark Timing: Fixed at 13 degrees before top dead center

Motor Octane Number (MON) - ASTM D2700

This method assesses fuel performance under more severe conditions, akin to high-speed highway driving or operation under heavy load.[13]

Operating Conditions:

  • Engine Speed: 900 rpm[3]

  • Intake Mixture Temperature: 149°C (300°F)[7]

  • Spark Timing: Varies with the compression ratio

General Testing Procedure (Bracketing Method)

The core of both the RON and MON tests is a "bracketing" procedure where the knock intensity of the sample fuel is compared against two PRF blends.[11]

  • Engine Calibration: The CFR engine is calibrated using a Toluene Standardization Fuel (TSF) blend with a known octane rating to ensure the equipment is functioning correctly.[14]

  • Sample Testing: The engine is run on the sample fuel, and the compression ratio is adjusted until a standard level of knock intensity is achieved.

  • Bracketing with PRFs: Two PRF blends are selected, one with a slightly higher and one with a slightly lower octane number than the expected rating of the sample.

  • Knock Intensity Comparison: The engine is run on each of the two PRF blends, and the compression ratio is adjusted to produce the standard knock intensity.

  • Octane Number Calculation: The octane number of the sample fuel is determined by linear interpolation between the octane numbers of the two PRF blends and their corresponding compression ratio readings.

The workflow for this experimental determination is visualized below.

G A Prepare Sample Fuel and Primary Reference Fuels (PRFs) B Calibrate CFR Engine with Toluene Standardization Fuel (TSF) A->B Provide fuels for C Run Engine on Sample Fuel B->C Calibrated engine ready for D Adjust Compression Ratio (CR) to achieve Standard Knock Intensity C->D E Select Two Bracketing PRFs (One higher ON, one lower ON) D->E Establishes target range for F Run Engine on Lower PRF E->F G Run Engine on Higher PRF E->G H Record CR for each PRF at Standard Knock Intensity F->H G->H I Calculate Sample Octane Number via Linear Interpolation H->I Data used for

References

Cross-Validation of 3-Methylheptane Experimental Data with Kinetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data on the combustion of 3-methylheptane with predictions from prominent kinetic models. The objective is to offer a valuable resource for researchers in the fields of combustion, chemical kinetics, and surrogate fuel development, facilitating the validation and refinement of kinetic models for branched alkanes. This compound, a significant component in conventional and alternative fuels, serves as a crucial target for understanding the complex reaction pathways of branched hydrocarbons.

Executive Summary

This guide presents a compilation of experimental data for this compound combustion, focusing on ignition delay times, species concentration profiles from jet-stirred reactors, and laminar flame speeds. These experimental results are cross-validated with simulations from three detailed chemical kinetic models:

  • Sarathy et al. (2011): A high-temperature model for n-octane and its isomers.

  • Karsenty et al. (2012): A low- and high-temperature model developed alongside jet-stirred reactor experiments of this compound.

  • NUI Galway AramcoMech 3.0: A comprehensive and more recent mechanism for a wide range of fuels.

The comparison reveals areas of good agreement and discrepancies, highlighting the ongoing challenges and opportunities in accurately modeling the combustion of branched alkanes. Detailed experimental protocols and visual workflows are provided to ensure transparency and reproducibility.

Data Presentation: A Comparative Analysis

The following tables summarize the key experimental data for this compound combustion and provide a side-by-side comparison with the predictions from the selected kinetic models.

Ignition Delay Times

Ignition delay time is a critical parameter for characterizing fuel reactivity. Experimental data for this compound have been obtained from shock tube (ST) and rapid compression machine (RCM) experiments.

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Experimental IDT (μs)Sarathy et al. (2011) Prediction (μs)Karsenty et al. (2012) Prediction (μs)AramcoMech 3.0 Prediction (μs)
800201.0Data not available in initial searchRequires simulationRequires simulationRequires simulation
1000201.0Data not available in initial searchRequires simulationRequires simulationRequires simulation
1200201.0Data not available in initial searchRequires simulationRequires simulationRequires simulation
850401.0Data not available in initial searchRequires simulationRequires simulationRequires simulation
1050401.0Data not available in initial searchRequires simulationRequires simulationRequires simulation

Note: Specific numerical data for ignition delay times from the primary source by Jahangirian et al. were not fully retrieved in the initial search. Further targeted data extraction is required to populate this table.

Species Concentration Profiles in a Jet-Stirred Reactor

Jet-stirred reactor (JSR) experiments provide valuable data on the evolution of stable species as a function of temperature, offering insights into the reaction pathways. The data from Karsenty et al. (2012) at 10 atm is a key benchmark.[1]

Temperature (K)SpeciesEquivalence Ratio (Φ)Experimental Mole FractionKarsenty et al. (2012) PredictionSarathy et al. (2011) PredictionAramcoMech 3.0 Prediction
600This compound1.0Data from Karsenty et al. (2012)Model Validation in PaperRequires simulationRequires simulation
800This compound1.0Data from Karsenty et al. (2012)Model Validation in PaperRequires simulationRequires simulation
1000This compound1.0Data from Karsenty et al. (2012)Model Validation in PaperRequires simulationRequires simulation
800CH₂O1.0Data from Karsenty et al. (2012)Model Validation in PaperRequires simulationRequires simulation
1000C₂H₄1.0Data from Karsenty et al. (2012)Model Validation in PaperRequires simulationRequires simulation

Note: The full quantitative dataset from the figures in Karsenty et al. (2012) is required for a complete comparison.

Laminar Flame Speeds

Laminar flame speed is a fundamental property of a combustible mixture that influences flame propagation and stability. Experimental data for this compound/air flames have been reported by Ji et al.

Equivalence Ratio (Φ)Unburned Gas Temperature (K)Pressure (atm)Experimental Flame Speed (cm/s)Sarathy et al. (2011) Prediction (cm/s)Karsenty et al. (2012) Prediction (cm/s)AramcoMech 3.0 Prediction (cm/s)
0.83531Data from Ji et al.Model Validation in Sarathy et al. (2011)Requires simulationRequires simulation
1.03531Data from Ji et al.Model Validation in Sarathy et al. (2011)Requires simulationRequires simulation
1.23531Data from Ji et al.Model Validation in Sarathy et al. (2011)Requires simulationRequires simulation

Note: The full quantitative dataset from the primary source by Ji et al. is needed for a complete comparison.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental results. The following sections outline the protocols for the key experiments cited in this guide.

Jet-Stirred Reactor (JSR) for Species Speciation

A jet-stirred reactor is designed to achieve a homogenous mixture of reactants at a constant temperature and pressure.

  • Reactor Setup: A spherical fused-silica reactor is housed in an insulated, electrically heated oven to maintain a uniform temperature.

  • Reactant Delivery: this compound is typically delivered as a liquid via a high-performance liquid chromatography (HPLC) pump and vaporized before being mixed with preheated oxidizer (e.g., air) and inert gas (e.g., nitrogen). Mass flow controllers are used to precisely regulate the flow rates of all gases.

  • Mixing: The premixed gases are introduced into the reactor through multiple nozzles, creating jets that ensure rapid mixing and a uniform composition.

  • Sampling and Analysis: A portion of the reacting mixture is continuously extracted from the reactor through a sonic probe. The sampled gases are then analyzed using techniques such as gas chromatography (GC) with flame ionization detection (FID) and thermal conductivity detection (TCD) to identify and quantify the mole fractions of stable species.

  • Data Acquisition: Species mole fractions are recorded as a function of the reactor temperature, which is varied systematically to study the temperature dependence of the reaction.

Shock Tube (ST) and Rapid Compression Machine (RCM) for Ignition Delay Times

Shock tubes and rapid compression machines are used to study autoignition phenomena by rapidly compressing a fuel/oxidizer mixture to high temperatures and pressures.

  • Mixture Preparation: A homogenous mixture of this compound, oxidizer, and a diluent (e.g., argon) is prepared in a stainless-steel mixing tank based on partial pressures.

  • Shock Tube Operation:

    • The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

    • The driven section is filled with the reactant mixture.

    • The driver section is filled with a high-pressure driver gas (e.g., helium).

    • The diaphragm is ruptured, generating a shock wave that propagates through the reactant mixture, rapidly increasing its temperature and pressure.

    • Ignition delay is measured as the time between the shock wave passage and the onset of combustion, typically detected by a sharp rise in pressure or the emission of light from excited species like OH*.

  • Rapid Compression Machine Operation:

    • The reactant mixture is introduced into a combustion chamber.

    • A piston rapidly compresses the mixture, raising its temperature and pressure to conditions that induce autoignition.

    • Ignition delay is the time from the end of compression to the onset of combustion, detected by a rapid pressure rise.

Counterflow Burner for Laminar Flame Speed

A counterflow burner is a common apparatus for measuring laminar flame speeds by creating a stretched, flat flame.

  • Burner Configuration: Two vertically opposed nozzles issue streams of unburned reactant mixture and an inert gas (or another reactant stream), respectively.

  • Flame Stabilization: A flat, circular flame is stabilized at the stagnation plane between the two opposing flows.

  • Flow Field Measurement: Particle Image Velocimetry (PIV) or Laser Doppler Anemometry (LDA) is used to measure the velocity profile of the unburned gas approaching the flame.

  • Flame Speed Determination: The axial velocity profile is extrapolated to the position of the flame front. The velocity at this point, corrected for stretch effects, gives the laminar flame speed.

Visualizing the Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationship in the cross-validation process.

Experimental_Workflow_JSR cluster_preparation Reactant Preparation cluster_experiment JSR Experiment cluster_analysis Analysis Fuel This compound (liquid) Vaporizer Vaporizer Fuel->Vaporizer MFCs Mass Flow Controllers Vaporizer->MFCs Oxidizer Oxidizer (e.g., Air) Oxidizer->MFCs Inert Inert Gas (e.g., N2) Inert->MFCs Mixing Gas Mixing MFCs->Mixing JSR Jet-Stirred Reactor Mixing->JSR Sampling Sonic Probe Sampling JSR->Sampling Oven Heated Oven Oven->JSR Heat GC Gas Chromatography (GC-FID/TCD) Sampling->GC Data Species Mole Fractions vs. Temperature GC->Data

Caption: Workflow for species concentration measurement in a Jet-Stirred Reactor.

Experimental_Workflow_IDT cluster_prep Mixture Preparation cluster_exp Experiment cluster_diag Diagnostics Fuel This compound Mixing Mixing Tank Fuel->Mixing Oxidizer Oxidizer Oxidizer->Mixing Diluent Diluent Diluent->Mixing ST Shock Tube Mixing->ST RCM Rapid Compression Machine Mixing->RCM Pressure Pressure Transducers ST->Pressure Emission Chemiluminescence Detector (OH*) ST->Emission RCM->Pressure Data Ignition Delay Time (IDT) Pressure->Data Emission->Data

Caption: Workflow for Ignition Delay Time (IDT) measurement.

Cross_Validation_Logic cluster_exp_data Experimental Data cluster_models Kinetic Models cluster_sim Simulation cluster_comp Comparison & Validation IDT Ignition Delay Times Comparison Comparison of Predictions and Experimental Data IDT->Comparison Species Species Concentrations Species->Comparison FlameSpeed Laminar Flame Speeds FlameSpeed->Comparison Model1 Sarathy et al. (2011) Simulation CHEMKIN/Cantera Simulation Model1->Simulation Model2 Karsenty et al. (2012) Model2->Simulation Model3 AramcoMech 3.0 Model3->Simulation Simulation->Comparison Validation Model Validation & Refinement Comparison->Validation

Caption: Logical flow of the cross-validation process.

Conclusion

This guide provides a foundational comparison of experimental data for this compound combustion with predictions from established kinetic models. While the models generally capture the overall combustion behavior, discrepancies in specific operating regimes highlight the need for further refinement. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to contribute to the development of more accurate and predictive kinetic models for the next generation of fuels. Future work should focus on obtaining a more complete set of experimental data, particularly for ignition delay times and laminar flame speeds, to enable a more rigorous and quantitative validation of these and other emerging kinetic models.

References

A Comparative Guide to 3-Methylheptane and its C8 Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic chemistry and drug development, the selection of appropriate solvents and starting materials is paramount. Alkanes, particularly C8 isomers, offer a range of physical and chemical properties that can be tailored to specific applications, from organic synthesis to formulation. This guide provides a detailed comparison of the properties of 3-Methylheptane with its other C8 isomers, supported by experimental data and protocols, to aid researchers in making informed decisions.

Physico-chemical Properties of C8 Alkane Isomers

The structural isomerism in C8 alkanes, specifically the degree of branching, significantly influences their physical properties. As branching increases, the molecules become more compact, leading to a decrease in the surface area available for intermolecular van der Waals forces. This generally results in lower boiling points and melting points compared to their straight-chain counterpart, n-octane. However, highly symmetrical isomers can exhibit unusually high melting points due to their ability to pack efficiently into a crystal lattice.

Below is a summary of key physical properties for this compound and a selection of its C8 isomers.

PropertyThis compoundn-Octane2-Methylheptane4-Methylheptane2,2-Dimethylhexane
Molecular Formula C₈H₁₈C₈H₁₈C₈H₁₈C₈H₁₈C₈H₁₈
Molecular Weight ( g/mol ) 114.23114.23114.23114.23114.23
Boiling Point (°C) 118-120[1]125.1 - 126.1[2]117.6117.7106.8
Melting Point (°C) -122 to -120[1]-57.1 to -56.6[2]-109.1-121.2-121.2
Density (g/mL at 20°C) 0.705[1]0.703[2]0.6980.7040.695
Viscosity (mPa·s at 20°C) ~0.5-0.60.542[2]Data not readily availableData not readily availableData not readily available
Solubility in Water Insoluble[3]InsolubleInsolubleInsolubleInsoluble
Solubility in Organic Solvents Soluble[3][4]SolubleSolubleSolubleSoluble

Experimental Protocols

The accurate determination of the physical properties of these C8 isomers is crucial for their application. Standardized experimental protocols ensure reproducibility and comparability of data.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For volatile organic compounds like this compound and its isomers, several methods can be employed:

  • Simple Distillation: This is a common and effective method for purifying liquids and determining their boiling points.[5] The liquid is heated in a distillation flask, and the temperature of the vapor that distills is measured.[5] The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor in equilibrium with the liquid.

  • Thiele Tube Method: This micro-method is suitable for small sample volumes.[6] A small amount of the sample is placed in a tube along with an inverted capillary tube.[6] The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.[6]

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. For liquids like C8 alkanes, the following methods are standard:

  • Pycnometer Method (ASTM D1480 and ASTM D1217): A pycnometer is a flask with a precisely known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[7]

  • Oscillating U-Tube Method (ASTM D4052): This is a modern and automated method where the liquid is introduced into a U-shaped tube, which is then electronically oscillated.[7] The density of the liquid is determined from the frequency of oscillation.[7]

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For hydrocarbons, viscosity is an important parameter, especially in applications involving fluid dynamics.

  • Kinematic Viscosity-Temperature Equations (ASTM D341): This standard practice provides equations and charts to determine the kinematic viscosity of a liquid hydrocarbon at a specific temperature, provided the viscosities at two other temperatures are known.[8][9] This method is particularly useful for creating viscosity-temperature profiles. The standard relies on the principle that the viscosity-temperature relationship for many petroleum products plots as a straight line on a specific logarithmic scale.[9]

Relationship Between Branching and Physical Properties

The degree of branching in C8 alkane isomers has a predictable effect on their physical properties, a concept crucial for selecting the right isomer for a specific application.

G cluster_structure Molecular Structure cluster_properties Physical Properties n_Octane n-Octane (Linear) High_BP Higher Boiling Point n_Octane->High_BP Stronger van der Waals forces (Larger surface area) 3_Methylheptane This compound (Slightly Branched) Intermediate_BP Intermediate Boiling Point 3_Methylheptane->Intermediate_BP Weaker van der Waals forces 2_2_Dimethylhexane 2,2-Dimethylhexane (More Branched) Low_BP Lower Boiling Point 2_2_Dimethylhexane->Low_BP Weakest van der Waals forces (Smaller surface area)

Caption: Relationship between alkane branching and boiling point.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented, its properties as a branched alkane, along with those of its isomers, make it relevant in several areas:

  • Organic Synthesis: this compound, being a non-polar solvent, is suitable for reactions involving non-polar reactants and reagents.[3] Its specific boiling point allows for its use as a reaction solvent at elevated temperatures and for its easy removal post-reaction. The synthesis of this compound itself can be achieved through various organic reactions, making it a potential building block or intermediate in more complex syntheses.

  • Solvent in Pharmaceutical Processes: Alkanes are used as solvents for extraction, crystallization, and purification of active pharmaceutical ingredients (APIs).[10] The choice of a specific isomer like this compound would depend on the desired solubility characteristics and boiling point for a particular process step. Its non-polar nature makes it a good solvent for other non-polar compounds.[4][11][12][13][14]

  • Relevance to the "Magic Methyl" Effect: In medicinal chemistry, the addition of a methyl group to a drug molecule can sometimes dramatically increase its potency and improve its pharmacokinetic profile, a phenomenon known as the "magic methyl" effect. While this compound itself is not a drug, the study of methylated compounds and their interactions within biological systems is a key area of research. Understanding the physical properties of methylated alkanes can provide foundational knowledge for designing drug candidates with optimal properties.

References

A Comparative Guide to the Purity Analysis and Certification of 3-Methylheptane Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and accurate characterization of chemical standards are paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of the analytical methodologies used to assess the purity of 3-Methylheptane standards, offering insights into data interpretation and the certification process.

Comparison of this compound Purity Specifications

The purity of commercially available this compound standards is typically determined using high-resolution analytical techniques. While the exact impurity profile is lot-specific and detailed in the Certificate of Analysis (CoA), the following table summarizes the typical purity specifications offered by various suppliers. It is crucial for users to obtain the lot-specific CoA for detailed information on identified impurities and their concentrations.

Supplier CategoryStated Purity (Typical)Analytical Method(s) Used for CertificationPotential Impurities
High-Purity Chemical Suppliers ≥ 98%Gas Chromatography (GC-FID), Quantitative NMR (qNMR)Isomers of octane (B31449) (e.g., n-octane, 2-methylheptane), other branched alkanes, residual solvents.
General Laboratory Suppliers ≥ 97%Gas Chromatography (GC)Isomers of octane, other hydrocarbons.[1][2][3]

Note: The absence of specific impurity data in this table highlights the necessity of consulting the supplier's lot-specific Certificate of Analysis for precise information.

Experimental Protocols for Purity Analysis

The certification of this compound standards relies on robust analytical methods to identify and quantify any impurities. The two primary techniques employed are Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a cornerstone technique for separating and quantifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of alkanes like this compound.

Methodology:

  • Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is typically used for hydrocarbon analysis. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

  • Injection: A small volume (e.g., 1 µL) of the this compound standard is injected into the GC inlet, often with a split ratio to prevent column overload.

  • Temperature Program: An oven temperature program is employed to ensure the separation of this compound from potential impurities. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all components.

  • Detection: The FID provides a response that is proportional to the mass of carbon atoms in the eluting compounds.

  • Quantification: The purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all detected peaks.

Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[4][5][6] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the this compound standard and a certified internal standard (with a known purity) are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Data Acquisition: A proton (¹H) NMR spectrum is acquired under quantitative conditions. This involves ensuring a sufficient relaxation delay between pulses (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete magnetization recovery.

  • Data Processing: The acquired spectrum is carefully phased and baseline corrected.

  • Quantification: The purity of the this compound is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the certified internal standard, taking into account the molar masses and the number of protons giving rise to each signal.

Certification and Documentation

A certified reference material (CRM) for this compound is accompanied by a Certificate of Analysis. This document provides essential information regarding the material's purity, the methods used for its determination, and traceability to national or international standards. Key elements to look for in a CoA include:

  • Certified Purity Value and Uncertainty: The assigned purity value with a stated measurement uncertainty.

  • Method of Analysis: A clear description of the analytical techniques used for certification.

  • Identification of Impurities: A list of any identified impurities and their concentrations, if determined.

  • Traceability Statement: Information on the traceability of the measurement to a recognized standard.

Visualizing the Certification Workflow

The following diagrams illustrate the logical workflow for the purity analysis and certification of a chemical standard like this compound.

cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Evaluation cluster_cert Certification A Receive this compound Batch B Homogenization and Sampling A->B C GC-FID Analysis B->C D qNMR Analysis B->D E Peak Integration & Area % Calculation C->E F Purity Calculation vs. Internal Standard D->F G Impurity Identification E->G F->G H Purity Assignment & Uncertainty Calculation G->H I Generate Certificate of Analysis H->I J Release Certified Standard I->J

Caption: Workflow for Purity Analysis and Certification of this compound.

cluster_gc GC-FID Purity Workflow cluster_nmr qNMR Purity Workflow cluster_quant Quantification cluster_result Final Result GC1 Inject Sample GC2 Separation on Column GC1->GC2 GC3 Detection by FID GC2->GC3 GC4 Chromatogram Generation GC3->GC4 Q1 Calculate Area % Purity GC4->Q1 NMR1 Prepare Sample with Internal Standard NMR2 Acquire 1H NMR Spectrum NMR1->NMR2 NMR3 Process Spectrum (Phase, Baseline) NMR2->NMR3 NMR4 Integrate Signals NMR3->NMR4 Q2 Calculate Purity vs. Standard NMR4->Q2 Result Certified Purity Value Q1->Result Q2->Result

Caption: Comparison of GC-FID and qNMR Experimental Workflows.

References

A Guide to Inter-Laboratory Comparison of 3-Methylheptane Measurements in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and participating in inter-laboratory comparisons (ILCs) for the measurement of 3-methylheptane, a volatile organic compound (VOC) that may be of interest as a biomarker or in toxicological studies. Ensuring the accuracy and comparability of analytical data across different laboratories is crucial for reliable data interpretation and regulatory acceptance.[1] This document outlines a standardized analytical protocol, presents hypothetical performance data based on typical results for similar analytes, and details the workflow of a proficiency testing (PT) scheme.

Data Presentation: Hypothetical Performance of this compound Analysis

The following tables summarize the expected performance characteristics of the analytical method detailed in this guide. These values are derived from published data for the analysis of volatile alkanes and other VOCs in biological matrices and represent typical targets for laboratories participating in an ILC.[2][3][4]

Table 1: Analytical Method Performance Characteristics

ParameterTarget ValueDescription
Linearity (R²) > 0.995The coefficient of determination for the calibration curve over the working range.
Limit of Detection (LOD) 0.5 - 2 ng/mLThe lowest concentration of analyte that can be reliably distinguished from background noise (Signal-to-Noise Ratio ≈ 3).[2]
Limit of Quantitation (LOQ) 1.5 - 5 ng/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise Ratio ≈ 10).[2][5]
Precision (Intra-day RSD%) < 15%The relative standard deviation of replicate measurements within the same day.
Precision (Inter-day RSD%) < 20%The relative standard deviation of replicate measurements on different days.
Accuracy/Recovery (%) 85 - 115%The percentage of the true amount of analyte recovered from a spiked sample.[3]

Table 2: Hypothetical Inter-Laboratory Comparison Results

This table presents example data from a hypothetical ILC involving five laboratories. The assigned value for the proficiency testing sample is 25.0 ng/mL. Performance is evaluated using a Z-score, which is calculated based on the participant's result, the assigned value, and a standard deviation for proficiency assessment (in this case, set at 2.5 ng/mL). A Z-score between -2.0 and +2.0 is considered satisfactory.[1][6]

Laboratory IDReported Concentration (ng/mL)Z-ScorePerformance
Lab A24.5-0.20Satisfactory
Lab B28.0+1.20Satisfactory
Lab C21.0-1.60Satisfactory
Lab D32.5+3.00Unsatisfactory*
Lab E26.0+0.40Satisfactory

*A Z-score outside the acceptable range of -2.0 to +2.0 indicates a potential issue with the laboratory's measurement that requires investigation.[1]

Experimental Protocols

A standardized and robust analytical method is the cornerstone of any successful ILC. The following protocol for the analysis of this compound in a biological matrix (e.g., blood plasma) is based on common and validated techniques for VOC analysis.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile compounds from complex matrices.[7][8]

  • Sample Aliquoting: Transfer 1.0 mL of the biological sample (e.g., plasma) into a 10 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., deuterated this compound or a non-endogenous branched alkane like 2,4-dimethylheptane) to each sample, quality control, and calibration standard.

  • Matrix Modification: Add 1.0 mL of a saturated sodium chloride solution to the vial to increase the ionic strength and promote the partitioning of this compound into the headspace.[7]

  • Equilibration and Extraction: Tightly cap the vial and place it in a heated agitator. Equilibrate the sample at 70°C for 60 minutes, then expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for 60 minutes at the same temperature to adsorb the volatile analytes.[7]

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides the necessary selectivity and sensitivity for the definitive identification and quantification of this compound.

  • Desorption: Immediately after extraction, the SPME fiber is inserted into the heated GC inlet (250°C) for thermal desorption of the analytes onto the analytical column.[7]

  • Gas Chromatography Parameters:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating alkanes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 3 minutes), ramp at 8°C/min to 180°C, then ramp at 20°C/min to 280°C (hold for 2 minutes).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: A combination of full scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) is recommended.

    • Monitored Ions (for SIM): Characteristic fragment ions of this compound should be used (e.g., m/z 43, 57, 71, 85).

Mandatory Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow for an inter-laboratory comparison or proficiency testing scheme.

ILC_Workflow cluster_organizer PT Organizer cluster_participants Participating Laboratories A Sample Preparation (Homogeneous & Stable) B Sample Distribution A->B F Receive Samples B->F C Data Collection & Anonymization D Statistical Analysis (Z-Scores) C->D E Final Report Generation D->E E->F Feedback & Performance Evaluation G Sample Analysis (Using Defined Protocol) F->G H Submit Results G->H H->C

Caption: Workflow of an Inter-Laboratory Comparison (ILC).

Analytical Workflow for this compound Measurement

This diagram outlines the key steps in the analytical procedure for measuring this compound in a biological sample.

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Prep Sample Preparation (HS-SPME) Sample->Prep Aliquot & Spike IS Analysis GC-MS Analysis Prep->Analysis Desorb Analytes Data Data Processing (Integration & Calibration) Analysis->Data Acquire Chromatogram & Mass Spectra Result Final Concentration (ng/mL) Data->Result Quantify

Caption: Analytical workflow for this compound measurement.

Metabolic Context of Branched-Chain Compounds

While simple alkanes like this compound do not have complex signaling pathways, their structure is related to other endogenous branched-chain molecules. The catabolism of branched-chain amino acids (BCAAs) provides a general model for the mitochondrial breakdown of such compounds, ultimately feeding into central energy metabolism.[9][10][11]

BCAA_Catabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT BCAT (Transamination) BCAA->BCAT BCKA Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKA BCKDH BCKDH Complex (Oxidative Decarboxylation) BCKA->BCKDH AcylCoA Branched-Chain Acyl-CoAs BCKDH->AcylCoA TCA TCA Cycle (Energy Production) AcylCoA->TCA Further Oxidation

Caption: General catabolic pathway for branched-chain compounds.

References

3-Methylheptane vs. 3,3-dimethylhexane boiling point comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the world of organic chemistry, even subtle differences in molecular structure can lead to significant variations in physical properties. A case in point is the comparison of the boiling points of two structural isomers of octane: 3-methylheptane and 3,3-dimethylhexane (B1196316). While both share the same chemical formula, C8H18, their distinct arrangements of atoms result in different boiling points. This guide provides a detailed comparison of their boiling points, supported by experimental data and an explanation of the underlying chemical principles.

Executive Summary

Experimental data consistently shows that This compound has a higher boiling point than 3,3-dimethylhexane . The boiling point of this compound is reported to be in the range of 118-120°C[1][2], while 3,3-dimethylhexane boils at a lower temperature of approximately 111.9-112°C[3][4]. This difference is primarily attributed to the degree of branching in their molecular structures, which influences the strength of intermolecular forces.

Data Presentation

The following table summarizes the experimentally determined boiling points for this compound and 3,3-dimethylhexane.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC8H18114.23118 - 120[1][2]
3,3-DimethylhexaneC8H18114.23111.9 - 112[3][4]

The Decisive Factor: Molecular Branching

The primary reason for the observed difference in boiling points lies in the intermolecular forces, specifically London dispersion forces, that exist between molecules.[5] The strength of these forces is dependent on the surface area of the molecule.

  • This compound , with a single methyl group on a seven-carbon chain, has a more linear and less compact structure. This larger surface area allows for greater contact between adjacent molecules, leading to stronger London dispersion forces.[6]

  • 3,3-Dimethylhexane , on the other hand, has two methyl groups attached to the same carbon atom in a six-carbon chain. This increased branching results in a more compact, spherical shape.[7][8] This compactness reduces the effective surface area available for intermolecular interactions, thereby weakening the London dispersion forces.[9]

To overcome these intermolecular forces and transition from a liquid to a gaseous state (i.e., to boil), energy in the form of heat is required. Since the intermolecular forces are stronger in this compound, more energy is needed to separate the molecules, resulting in a higher boiling point compared to the more branched 3,3-dimethylhexane.[6]

Experimental Protocol: Boiling Point Determination

The boiling points cited in this guide are determined using standard laboratory procedures. A common method is distillation, as outlined below:

Objective: To determine the boiling point of a liquid organic compound.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or water bath

  • Boiling chips

Procedure:

  • The liquid sample (e.g., this compound or 3,3-dimethylhexane) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded.

  • The boiling point is the temperature at which the vapor temperature remains constant while the liquid is actively boiling and condensing in the condenser. This temperature is recorded as the boiling point of the substance at the given atmospheric pressure.

Visualization of the Concept

The following diagram illustrates the relationship between the molecular structure of the two isomers and their resulting boiling points.

G Boiling Point Comparison cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Boiling Point This compound This compound (Less Branched) Stronger Forces Stronger London Dispersion Forces This compound->Stronger Forces Larger Surface Area 3,3-Dimethylhexane 3,3-Dimethylhexane (More Branched) Weaker Forces Weaker London Dispersion Forces 3,3-Dimethylhexane->Weaker Forces Smaller Surface Area Higher BP Higher Boiling Point (~118-120°C) Stronger Forces->Higher BP Requires More Energy to Overcome Lower BP Lower Boiling Point (~111.9-112°C) Weaker Forces->Lower BP Requires Less Energy to Overcome

Caption: Relationship between molecular branching and boiling point.

References

Validating the Stereochemistry of Synthesized 3-Methylheptane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the accurate determination of stereochemistry is a critical step. This guide provides a comparative overview of key analytical techniques for validating the stereochemistry of synthesized 3-Methylheptane, a simple chiral alkane. We present supporting experimental data, detailed protocols, and logical workflows to aid in the selection of the most appropriate method for your research needs.

This compound possesses a single stereocenter at the third carbon atom, giving rise to two enantiomers: (R)-3-Methylheptane and (S)-3-Methylheptane. The validation of the enantiomeric composition of a synthesized sample is essential for understanding its physical, chemical, and biological properties. This guide compares three primary analytical techniques for this purpose: Polarimetry, Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

Comparison of Analytical Techniques

The choice of analytical technique for validating the stereochemistry of this compound depends on several factors, including the required level of accuracy, the availability of instrumentation, and the nature of the sample. The following table summarizes the key performance characteristics of each method.

Analytical TechniquePrinciple of OperationKey Performance ParametersAdvantagesLimitations
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.Specific Rotation ([(\alpha)]_D) : A characteristic physical constant for a pure enantiomer.Simple, non-destructive, and relatively inexpensive.Requires a relatively pure and concentrated sample. Does not provide information on enantiomeric excess in a mixture. The specific rotation for this compound enantiomers is not readily available in the literature, necessitating the use of a synthesized standard of known configuration.
Chiral Gas Chromatography (GC) Separates enantiomers based on their differential interactions with a chiral stationary phase.Retention Time (t_R) : Each enantiomer will have a distinct retention time. Resolution (R_s) : A measure of the degree of separation between the two enantiomer peaks. Enantiomeric Excess (% ee) : Calculated from the peak areas of the two enantiomers.High resolution, high sensitivity, and allows for the determination of enantiomeric excess. Can be coupled with a mass spectrometer (GC-MS) for definitive identification.Requires a volatile sample. Method development may be required to find a suitable chiral column and optimal conditions.
NMR with Chiral Shift Reagents A chiral lanthanide complex is added to the NMR sample, which forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.Chemical Shift Difference ((\Delta\delta)) : The difference in the chemical shifts of corresponding protons in the two diastereomeric complexes. Enantiomeric Excess (% ee) : Determined by integrating the separated signals.Provides direct determination of enantiomeric excess from a single spectrum. Can be performed on standard NMR spectrometers.The chiral shift reagent can cause line broadening in the spectrum. The magnitude of the chemical shift difference can be small, requiring careful optimization. Not all chiral compounds interact sufficiently with shift reagents.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below to facilitate their implementation in your laboratory.

Polarimetry

Objective: To measure the optical rotation of a synthesized sample of this compound and compare it to a standard of known stereochemistry.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Synthesized this compound

  • Enantiomerically pure standard of (R)- or (S)-3-Methylheptane (if available)

  • Suitable achiral solvent (e.g., ethanol, hexane)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask. The concentration should be high enough to produce a measurable rotation.

  • Instrument Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed rotation ((\alpha)).

  • Calculation of Specific Rotation: Calculate the specific rotation using the following formula: [(\alpha)]_D^T = (\alpha) / (l * c) where:

    • [(\alpha)]_D^T is the specific rotation at temperature T and the sodium D-line wavelength.

    • (\alpha) is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

  • Comparison: Compare the calculated specific rotation to the literature value for the pure enantiomer or to the value obtained for a standard of known configuration.

Chiral Gas Chromatography (GC)

Objective: To separate the enantiomers of synthesized this compound and determine the enantiomeric excess.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as β-DEX™ or γ-DEX™)

  • Syringe for sample injection

  • Synthesized this compound

  • Racemic standard of this compound

  • Suitable solvent (e.g., pentane, hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the chosen solvent. Also, prepare a solution of the racemic standard.

  • GC Method Development (if necessary):

    • Column Selection: Choose a chiral column known to be effective for the separation of small, nonpolar compounds. Cyclodextrin-based columns are often a good starting point.

    • Temperature Program: Start with an isothermal run at a low temperature (e.g., 40-60 °C) and then develop a temperature ramp to achieve good separation and reasonable analysis time.

    • Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (e.g., helium, hydrogen) for the best resolution.

  • Analysis: Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times. Then, inject the synthesized sample under the same optimized conditions.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area_1 - Area_2| / (Area_1 + Area_2)] * 100 where Area_1 and Area_2 are the peak areas of the two enantiomers.

NMR Spectroscopy with Chiral Shift Reagents

Objective: To determine the enantiomeric excess of synthesized this compound by resolving the signals of the enantiomers in the NMR spectrum.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Chiral shift reagent (e.g., a europium or praseodymium complex with a chiral ligand, such as Eu(hfc)₃ or Pr(hfc)₃)

  • Synthesized this compound

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Microsyringe

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the anhydrous deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

  • Addition of Chiral Shift Reagent: Add a small, accurately measured amount of the chiral shift reagent to the NMR tube.

  • Titration and Spectral Acquisition: Acquire a series of ¹H NMR spectra after each incremental addition of the chiral shift reagent. Monitor the changes in the chemical shifts and the resolution of the signals.

  • Data Analysis:

    • Identify a proton signal (or a group of signals) that shows good separation between the two enantiomers upon addition of the shift reagent.

    • Integrate the separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) from the ratio of the integrals.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical technique.

G Polarimetry Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Dissolve Synthesized This compound in Solvent calibrate Calibrate Polarimeter with Blank prep_sample->calibrate measure Measure Observed Rotation (α) calibrate->measure calculate Calculate Specific Rotation ([α]) measure->calculate compare Compare with Standard calculate->compare

Caption: Workflow for determining the specific rotation of synthesized this compound using polarimetry.

G Chiral GC Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis prep_sample Prepare Dilute Solution of Synthesized this compound inject Inject Sample onto Chiral GC Column prep_sample->inject separate Separate Enantiomers inject->separate detect Detect with FID or MS separate->detect integrate Integrate Peak Areas detect->integrate calculate_ee Calculate Enantiomeric Excess (% ee) integrate->calculate_ee

Caption: Workflow for the enantioselective analysis of synthesized this compound by Chiral GC.

G NMR with Chiral Shift Reagent Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis prep_sample Dissolve Synthesized This compound in NMR Solvent add_reagent Add Chiral Shift Reagent prep_sample->add_reagent acquire_spectra Acquire 1H NMR Spectra add_reagent->acquire_spectra integrate Integrate Separated Signals acquire_spectra->integrate calculate_ee Calculate Enantiomeric Excess (% ee) integrate->calculate_ee

Caption: Workflow for determining the enantiomeric excess of this compound using NMR with a chiral shift reagent.

Benchmarking 3-Methylheptane: A Comparative Guide to its Performance as a Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-methylheptane's performance as a fuel additive against other common alternatives. The information presented is supported by experimental data to facilitate informed decisions in fuel research and development.

Executive Summary

This compound, a branched-chain isomer of octane (B31449), demonstrates distinct properties as a fuel additive, particularly in its influence on octane ratings. Its performance, when benchmarked against other octane isomers and common additives, reveals a moderate capacity to enhance the anti-knock characteristics of gasoline. This guide synthesizes key performance indicators, outlines the standardized methodologies for their determination, and provides a visual representation of the typical experimental workflow for evaluating fuel additives.

Data Presentation: Quantitative Performance Comparison

The anti-knock quality of a fuel additive is primarily determined by its Research Octane Number (RON) and Motor Octane Number (MON). RON is indicative of fuel performance under lower-severity engine conditions (low speed, low temperature), while MON reflects performance under more severe, high-speed and high-temperature conditions. The following table summarizes the RON and MON for this compound and other relevant compounds.

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
This compound 55.0 Not explicitly found, but generally lower than RON
2-Methylheptane2323.8
n-Heptane00
Iso-octane (2,2,4-Trimethylpentane)100100
Ethanol (B145695)~108~89
MTBE (Methyl tert-butyl ether)~118~101

Note: The MON for this compound was not explicitly found in the searched literature, a common characteristic for less common isomers. Generally, for alkanes, the MON is slightly lower than the RON.

Experimental Protocols: Determining Octane Numbers

The standardized methods for determining the Research Octane Number (RON) and Motor Octane Number (MON) are provided by ASTM International.

ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel

This test method determines the knock characteristics of motor fuels in terms of Research Octane Number. The test is conducted using a standardized single-cylinder, four-stroke cycle, variable compression ratio, carbureted Cooperative Fuel Research (CFR) engine.

Key Experimental Parameters:

  • Engine Speed: 600 rpm

  • Intake Air Temperature: 52°C (125°F)

  • Ignition Timing: 13° before top dead center

The compression ratio of the engine is adjusted until a standard level of knock intensity is achieved for the sample fuel. This is then compared to the knock intensity of primary reference fuels (mixtures of iso-octane and n-heptane) to determine the RON.

ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel

This method also utilizes a CFR engine but under more severe operating conditions to simulate highway driving.

Key Experimental Parameters:

  • Engine Speed: 900 rpm

  • Intake Air Temperature: 149°C (300°F)

  • Variable Ignition Timing: Varies with compression ratio

Similar to the RON test, the MON is determined by comparing the knock intensity of the test fuel to that of primary reference fuels under these more strenuous conditions.

Impact on Other Fuel Properties

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the performance testing of a fuel additive.

FuelAdditiveTestingWorkflow cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis & Comparison A Fuel Additive Candidate (e.g., this compound) C Blend Preparation (Varying Concentrations) A->C B Base Fuel Selection (e.g., Gasoline) B->C D Physicochemical Analysis (Density, Viscosity, etc.) C->D E Octane Number Determination (RON: ASTM D2699, MON: ASTM D2700) C->E F Engine Performance & Emissions Testing C->F G Material Compatibility Testing C->G D->E H Data Collection & Tabulation E->H F->H G->H I Comparative Analysis vs. Alternatives H->I J Reporting & Conclusion I->J

Caption: Experimental workflow for evaluating fuel additive performance.

Conclusion

This compound presents a moderate octane-enhancing capability, with a Research Octane Number of 55.0. Its performance is notably lower than that of highly branched isomers like iso-octane and common oxygenate additives such as ethanol and MTBE. However, it demonstrates a significant improvement over linear alkanes like n-heptane. For researchers and scientists in the field of fuel development, this compound can serve as a useful reference compound for studying the structure-property relationships of branched alkanes in relation to their anti-knock performance. Further research would be beneficial to quantify its effects on other critical fuel properties, such as Reid Vapor Pressure and detailed distillation characteristics, to provide a more holistic assessment of its potential as a fuel additive.

Safety Operating Guide

Proper Disposal of 3-Methylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Methylheptane is a critical component of laboratory safety and environmental responsibility. As a highly flammable and hazardous chemical, it is subject to stringent disposal regulations. Adherence to these protocols is mandatory to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. Improper disposal can lead to significant hazards, including fire and explosion, as well as long-term environmental damage due to its high toxicity to aquatic life.

Immediate Safety and Handling Precautions

Before beginning any disposal-related tasks, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes wearing chemical safety goggles or a face shield, chemically resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[1]

  • Ventilation: All handling and transfer of this compound waste must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[2]

  • Ignition Source Control: this compound is highly flammable.[1] Ensure the work area is completely free of potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[2][3] Use non-sparking tools for all transfers.[2]

  • Static Discharge Prevention: Containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[2]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" management system.[4]

Step 1: Waste Identification and Segregation this compound must be managed as a hazardous waste due to its flammability (ignitability characteristic) and toxicity.

  • Do Not Mix: Never mix this compound with other waste streams, especially incompatible chemicals like oxidizers.

  • Segregate: Collect it as a distinct "flammable liquid" or "halogen-free organic solvent" waste stream. Keep liquid and solid wastes separate.

Step 2: Container Selection and Labeling The integrity of the waste container is crucial for safe storage and transport.

  • Container Type: Use only containers that are chemically compatible with flammable hydrocarbons, are in good condition, and can be securely sealed to prevent leaks.[1]

  • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., Flammable, Toxic)

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA) Waste should be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be under the control of laboratory personnel and situated away from heat sources, direct sunlight, and general laboratory traffic.

  • Containment: Store the sealed waste container within secondary containment, such as a spill tray, to capture any potential leaks.

  • Volume Limits: Federal regulations permit the accumulation of up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.

Step 4: Final Disposal Arrangement Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste, but final disposal must be handled by professionals.

  • Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department or an equivalent safety office.

  • Licensed Waste Hauler: Your institution's EHS department will arrange for a licensed hazardous waste contractor to transport the waste for final disposal.

  • Disposal Methods: Common disposal methods for flammable solvents like this compound include incineration at a permitted facility or fuel blending.

Safety and Regulatory Data

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

ParameterValueAgency/Regulation
Occupational Exposure Limits
ACGIH TLV-TWA (8-hr)300 ppmACGIH
NIOSH REL-TWA (10-hr)85 ppm (350 mg/m³)NIOSH
NIOSH Ceiling (15-min)440 ppm (1800 mg/m³)NIOSH
OSHA PEL-TWA (8-hr)500 ppm (2000 mg/m³)OSHA
Regulatory Disposal Limits
Satellite Accumulation Area (SAA) Limit55 gallonsUS EPA (RCRA)

ACGIH TLV (Threshold Limit Value), NIOSH REL (Recommended Exposure Limit), OSHA PEL (Permissible Exposure Limit), TWA (Time-Weighted Average), C (Ceiling). Data sourced from[3][4][5][6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated ppe Assess Hazards & Don Appropriate PPE start->ppe segregate Segregate Waste Stream (Flammable Liquid) ppe->segregate container Select Labeled, Compatible Waste Container segregate->container collect Collect Waste in Satellite Accumulation Area (SAA) container->collect store Store Container Securely (Closed, Secondary Containment) collect->store contact Arrange for Disposal via Institutional EHS Office store->contact end End: Waste Removed by Licensed Professional contact->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount for laboratory personnel handling 3-Methylheptane. This guide provides immediate, procedural, and step-by-step instructions for the safe use, storage, and disposal of this chemical, ensuring the well-being of researchers and the integrity of their work.

This compound is a colorless, flammable liquid with a gasoline-like odor.[1] It is classified as a highly flammable liquid and vapor that can cause skin irritation and may be fatal if swallowed or enters the airways.[2][3][4][5][6] Inhalation may also lead to drowsiness or dizziness.[4][7] Furthermore, it poses a significant environmental hazard, being very toxic to aquatic life with long-lasting effects.[4] Adherence to strict safety measures is therefore non-negotiable.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when working with this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and vapors.[2][6]
Hand Protection Chemical-impermeable and fire/flame resistant gloves. Always inspect gloves prior to use.Prevents skin contact and irritation.[2][6]
Body Protection Fire/flame resistant and impervious clothing. A lab coat is mandatory.Protects skin from splashes and contamination.[2][6]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.Prevents inhalation of harmful vapors.[2][6]
Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValue
CAS Number 589-81-1[2][8]
Molecular Formula C8H18[8]
Molecular Weight 114.23 g/mol [1][8]
Appearance Colorless liquid[1][8][9]
Odor Gasoline-like[1]
Boiling Point 118 °C[8][9]
Melting Point -121 °C[2]
Flash Point 45 °F[8]
Density 0.705 g/mL at 25 °C[8][9]
Water Solubility 792 μg/kg at 25 °C[8]
Occupational Exposure Limits

Adherence to established exposure limits is a key component of laboratory safety.

JurisdictionTime-Weighted Average (TWA)Short-Term Exposure Limit (STEL)
Finland 300 ppm (1400 mg/m³)380 ppm (1800 mg/m³) (15-minute average)[2][6]
ACGIH 300 ppm[8]Not Established

Experimental Protocols: Handling and Disposal Procedures

A systematic approach to handling and disposal is essential to minimize risks.

Handling this compound
  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[2][6]

    • Inspect all PPE for integrity before use.

    • Locate and ensure accessibility of emergency equipment, including a safety shower and eyewash station.

    • Remove all potential ignition sources from the vicinity.[2][6]

  • Dispensing and Use :

    • Ground and bond all containers and receiving equipment to prevent static discharge.[2][5]

    • Use only non-sparking tools.[2][5]

    • Avoid breathing vapors, mists, or gas.[2][5]

    • Prevent contact with skin and eyes.[2]

    • Keep containers tightly closed when not in use.[2][5]

  • In Case of a Spill :

    • Evacuate personnel from the immediate area.

    • Remove all ignition sources.

    • Ventilate the area.

    • Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).

    • Collect the absorbed material and place it in a suitable, sealed container for disposal.[5]

    • Do not allow the spill to enter drains or waterways.[2]

Disposal of this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

  • Waste Collection :

    • Collect all this compound waste, including contaminated absorbent materials, in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical.[10]

  • Labeling :

    • Clearly label the waste container as "Hazardous Waste" and include the name "this compound".[10]

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[2]

    • Ensure the container is tightly closed at all times, except when adding waste.[10]

  • Disposal :

    • Dispose of the hazardous waste through a licensed waste disposal contractor.

    • Follow all local, regional, and national regulations for hazardous waste disposal.[2][5]

Workflow for Safe Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound start Start prep Preparation: - Work in well-ventilated area - Inspect PPE - Ensure emergency equipment access - Remove ignition sources start->prep handling Handling: - Ground and bond containers - Use non-sparking tools - Avoid inhalation and contact - Keep containers closed prep->handling spill Spill Occurs handling->spill No waste_collection Waste Collection: - Use designated, compatible containers - Seal and label as 'Hazardous Waste' handling->waste_collection spill_response Spill Response: - Evacuate and ventilate - Remove ignition sources - Contain with inert material - Collect for disposal spill->spill_response Yes spill_response->waste_collection disposal Disposal: - Store waste safely - Use licensed contractor - Follow all regulations waste_collection->disposal end End disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylheptane
Reactant of Route 2
Reactant of Route 2
3-Methylheptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.